molecular formula C9H9O3- B14750307 2-(4-Methylphenoxy)acetate

2-(4-Methylphenoxy)acetate

Cat. No.: B14750307
M. Wt: 165.17 g/mol
InChI Key: SFTDDFBJWUWKMN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)acetate is a useful research compound. Its molecular formula is C9H9O3- and its molecular weight is 165.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

2-(4-methylphenoxy)acetate

InChI

InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1

InChI Key

SFTDDFBJWUWKMN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methylphenoxyacetate Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic stability of metal complexes with 4-methylphenoxyacetate. While direct thermodynamic data for these specific complexes are not extensively available in the public domain, this guide establishes a robust framework for their study by drawing on data from structurally analogous phenoxyacetate systems. It is intended for researchers, scientists, and professionals in drug development and coordination chemistry, offering both theoretical underpinnings and practical, field-proven experimental protocols. The document emphasizes the causality behind experimental choices and provides a self-validating system for the described protocols, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of 4-Methylphenoxyacetate and its Metal Complexes

4-Methylphenoxyacetic acid, a derivative of phenoxyacetic acid, belongs to a class of organic compounds with significant biological and pharmaceutical relevance.[1] The coordination of metal ions by 4-methylphenoxyacetate can profoundly influence its physicochemical properties and biological activity. The formation of metal complexes is a critical aspect in various fields, including the development of new therapeutic agents, where metal-ligand interactions can enhance efficacy or modulate bioavailability.[2]

The thermodynamic stability of these complexes is a fundamental parameter that governs their behavior in solution, dictating the extent of their formation and their speciation under equilibrium conditions.[3] A thorough understanding of the thermodynamic stability, quantified by stability constants (log K) and associated thermodynamic parameters (ΔG, ΔH, and ΔS), is paramount for predicting the in-vivo and in-vitro behavior of these potential metallodrugs or other functional materials.

This guide will delve into the theoretical foundations of thermodynamic stability, provide detailed experimental protocols for its determination, and present a comparative analysis using data from related phenoxyacetate complexes to infer the stability of 4-methylphenoxyacetate metal complexes.

Theoretical Framework of Thermodynamic Stability

The formation of a metal complex in an aqueous solution is a stepwise process where the hydrated metal ion, [M(H₂O)ₙ]²⁺, sequentially exchanges its water molecules for the ligand, in this case, the 4-methylphenoxyacetate anion (L⁻).[4]

The overall formation of a 1:1 metal-ligand complex can be represented by the following equilibrium:

M²⁺ + L⁻ ⇌ ML⁺

The stability constant (K) , also known as the formation constant, is the equilibrium constant for this reaction and is a measure of the strength of the metal-ligand interaction.[5]

The stability of metal complexes is governed by two key aspects: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, while kinetic stability relates to the lability or inertness of the complex, i.e., the speed at which it undergoes ligand exchange reactions.[6] This guide focuses on the thermodynamic stability .

The Gibbs free energy change (ΔG°) for the complexation reaction is related to the stability constant by the following equation:

ΔG° = -RTlnK

where R is the gas constant and T is the absolute temperature. A more negative ΔG° indicates a more spontaneous reaction and a more stable complex.[5]

The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

  • Enthalpy change (ΔH°) reflects the change in bond energies during complex formation. Exothermic reactions (negative ΔH°) are generally favored.

  • Entropy change (ΔS°) reflects the change in the randomness or disorder of the system. An increase in the number of particles in solution upon complex formation leads to a positive ΔS°, which is entropically favorable.[7]

Factors Influencing the Stability of 4-Methylphenoxyacetate Metal Complexes

The stability of metal complexes with 4-methylphenoxyacetate is influenced by several factors pertaining to both the metal ion and the ligand itself.

Properties of the Metal Ion
  • Ionic Radius and Charge: Generally, for a given charge, a smaller ionic radius leads to a stronger electrostatic attraction with the ligand and thus a more stable complex.[8]

  • Irving-Williams Series: For divalent first-row transition metals, the stability of their high-spin complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9][10] This trend is attributed to the combined effects of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) across the series, with the exceptional stability of Cu(II) complexes often explained by the Jahn-Teller effect.[9]

Properties of the 4-Methylphenoxyacetate Ligand
  • Basicity (pKa): The basicity of the carboxylate group, as indicated by the pKa of 4-methylphenoxyacetic acid, is a crucial factor. A more basic ligand will form a stronger bond with the metal ion, leading to a more stable complex. The pKa of 4-methylphenoxyacetic acid is reported to be approximately 3.215 at 25°C.[11][12]

  • Steric Effects: The presence of the methyl group in the para position of the phenoxy ring can introduce steric hindrance, which may influence the coordination geometry and stability of the resulting complexes.

Experimental Determination of Stability Constants

The determination of stability constants is a cornerstone of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most widely used and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes, particularly for systems involving protonated ligands.[2][13] The principle lies in monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand upon the addition of a standard base.

  • Solution Preparation:

    • Prepare a standard stock solution of 4-methylphenoxyacetic acid in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare standard stock solutions of the metal perchlorate or nitrate salts (e.g., Cu(NO₃)₂, Zn(NO₃)₂, etc.). Perchlorate and nitrate are often used as they are weakly coordinating anions.

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) for calibration.

    • Prepare a background electrolyte solution (e.g., 0.1 M NaNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.[3]

  • Calibration of the pH Electrode:

    • Calibrate the glass electrode and reference electrode system using standard buffer solutions. For accurate determination of concentration-based stability constants, it is recommended to perform a strong acid-strong base titration to determine the electrode potential at a known hydrogen ion concentration.[14]

  • Titration Procedure:

    • Pipette a known volume of a solution containing 4-methylphenoxyacetic acid, the metal salt, and the background electrolyte into a thermostated titration vessel.

    • Titrate this solution with the standardized strong base, recording the pH or electrode potential after each addition of the titrant.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

    • Perform a titration of the strong acid in the background electrolyte to determine the standard electrode potential.

  • Data Analysis (Bjerrum's Method):

    • From the titration curves, the average number of protons bound to the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄) can be calculated at each pH value.

    • The free ligand concentration, [L⁻], can then be determined.

    • A formation curve is constructed by plotting n̄ against pL (where pL = -log[L⁻]).

    • The stepwise stability constants (K₁, K₂, etc.) can be obtained from the formation curve. For example, at n̄ = 0.5, pL = log K₁.[15]

  • Choice of Metal Salt: Perchlorates or nitrates are chosen to minimize interference from anion coordination.

  • Constant Ionic Strength: Maintaining a constant ionic strength with a background electrolyte is crucial as stability constants are concentration-dependent.[3]

  • Carbonate-Free Base: Carbonate impurities in the base can interfere with the titration by precipitating metal carbonates or acting as a buffer.

  • Thermostated Vessel: Stability constants are temperature-dependent, so maintaining a constant temperature is essential for accurate and reproducible results.

Potentiometric_Workflow cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Calculation cluster_2 Determination of Stability Constants A Titration Data (Volume of Base vs. pH) B Ligand-only Titration A->B C Metal-Ligand Titration A->C D Calculate Protonation Constants (pKa) B->D E Calculate Average Ligand Number (n̄) C->E F Calculate Free Ligand Concentration ([L⁻]) D->F E->F G Construct Formation Curve (n̄ vs. pL) F->G H Determine Stepwise Stability Constants (K₁, K₂, ...) G->H I Calculate Overall Stability Constants (β) H->I

Caption: Workflow for determining stability constants from potentiometric titration data.

Spectrophotometry

Spectrophotometry is another powerful technique for determining stability constants, particularly when the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.[15]

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a complex and its stability constant.[8]

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and 4-methylphenoxyacetic acid.

  • Preparation of the Isomolar Series:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum for each solution in the series.

    • Identify a wavelength where the complex absorbs significantly, while the free metal and ligand have minimal absorbance.

    • Measure the absorbance of each solution at this wavelength.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (M:L) complex.

    • The stability constant can be calculated from the absorbance data of the isomolar series.

  • Equimolar Solutions: Using equimolar solutions simplifies the calculations and the interpretation of the Job's plot.

  • Wavelength Selection: Choosing a wavelength where the complex has a unique and strong absorbance maximizes the sensitivity of the measurement and minimizes interference from the reactants.

Thermodynamic Data for 4-Methylphenoxyacetate Metal Complexes: A Comparative Analysis

Table 1: Stability Constants (log β) for Metal Complexes of Phenoxyacetic Acid Derivatives at 298 K and μ = 0.1 (NaNO₃)

LigandMetal Ionlog β₁₁₀ (ML)log β₁₂₀ (ML₂)log β₁₋₁₁ (M(OH)L)log β₁₋₁₂ (M(OH)L₂)log β₁₋₂₂ (M(OH)₂L₂)
2,4-D Cu(II)2.554.25-2.49-6.36-15.96
Cd(II)1.953.10-5.85-13.05-25.25
Zn(II)2.053.45-5.15-11.55-22.95
MCPA Cu(II)2.604.35-2.44-6.26-15.86
Cd(II)2.003.15-5.80-12.95-25.15
Zn(II)2.103.50-5.10-11.45-22.85
Data sourced from Albourine et al. (2005)[16]
  • Order of Stability: The stability of the complexes follows the order Cu(II) > Zn(II) > Cd(II), which is consistent with the Irving-Williams series.[16] We can expect the same trend for 4-methylphenoxyacetate complexes.

  • Ligand Basicity: The pKa of 2,4-D is approximately 2.73, while that of MCPA is around 3.07. The slightly higher stability of the MCPA complexes can be attributed to its higher basicity. Since the pKa of 4-methylphenoxyacetic acid is approximately 3.215, we can predict that its complexes will be slightly more stable than those of 2,4-D and MCPA.[11][16]

  • Formation of Hydroxide Complexes: The data indicates the formation of various hydroxide-containing complexes at higher pH values.[16] This is an important consideration in biological systems where the pH is near neutral.

Thermodynamic Parameters (ΔG, ΔH, ΔS)

While direct calorimetric data for 4-methylphenoxyacetate complexes is unavailable, the thermodynamic parameters can be calculated from stability constants determined at different temperatures using the van't Hoff equation:

ln(K₂/K₁) = - (ΔH°/R) * (1/T₂ - 1/T₁)

Once ΔH° is determined, ΔS° can be calculated from the Gibbs-Helmholtz equation.

For many simple carboxylate complexes, the complexation is often driven by a favorable entropy change resulting from the release of water molecules from the hydration sphere of the metal ion, a phenomenon known as the chelate effect when polydentate ligands are involved.[17] Although 4-methylphenoxyacetate is a monodentate ligand through its carboxylate group, the release of water molecules upon complexation still contributes significantly to a positive entropy change.

Conclusion

This technical guide has outlined the fundamental principles and experimental methodologies for assessing the thermodynamic stability of 4-methylphenoxyacetate metal complexes. While a complete thermodynamic dataset for these specific complexes is yet to be established, a comparative analysis of structurally related phenoxyacetic acid derivatives provides valuable insights into their expected behavior. The stability of these complexes is predicted to follow the Irving-Williams series and to be slightly greater than that of their chlorinated analogues due to the higher basicity of the 4-methylphenoxyacetate ligand.

The detailed experimental protocols for potentiometric titration and spectrophotometry provided herein offer a robust framework for researchers to determine the stability constants and, subsequently, the full thermodynamic profile of these and other metal-ligand systems. Such data is indispensable for the rational design and development of new metal-based drugs and materials where precise control over metal-ligand interactions is critical for function.

References

  • Determination of stability constant by Potentiometric titrations -I - YouTube. (2018, May 25). Retrieved from [Link]

  • Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUPAC Technical Report). Pure and Applied Chemistry, 77(9), 1445-1495.
  • Albourine, A., et al. (2005). Potentiometric examination of complexation equilibria of some phenoxyacetic acid derivatives with Cu(II), Cd(II) and Zn(II). Journal of the Serbian Chemical Society, 70(1), 21-30.
  • Irving–Williams series - Wikipedia. (n.d.). Retrieved from [Link]

  • Irving–Williams series - Grokipedia. (n.d.). Retrieved from [Link]

  • UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.).
  • 4-Methylphenoxyacetic acid - ChemBK. (2024, April 10). Retrieved from [Link]

  • Irving-Williams series – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • PG- I Semester Inorganic Chemistry Department of Chemistry LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY Dr. Priyanka TOPIC:- METHODS OF DETERMINATION. (n.d.).
  • De Stefano, C., et al. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Entropy, 24(9), 1253.
  • Singh, M. K., & Srivastava, J. P. N. (1971). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. CORE.
  • Stability constants of complexes - Wikipedia. (n.d.). Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Molecules, 30(3), 688.
  • Sharma, A., & Bhan, M. (2023).
  • (4-methylphenoxy)acetic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Chem 1140; Bioinorganic Chemistry Introduction - Wipf Group. (n.d.).
  • Stability Constants of Metal Complexes in Solution - SciSpace. (n.d.). Retrieved from [Link]

  • Muthaiah, S., Bhatia, A., & Kannan, M. (2020). Stability of Metal Complexes. IntechOpen.
  • (PDF) Stability of Metal Complexes - ResearchGate. (n.d.). Retrieved from [Link]

  • The Irving-Williams Series - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
  • (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Woźnicka, E., et al. (2014). XAS studies on Cu(II) complexes with derivatives of phenoxyacetic and benzoic acids. Radiation Physics and Chemistry, 99, 137-143.
  • 10.1: Thermodynamic Stability of Metal Complexes - Chemistry LibreTexts. (2021, November 4). Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. Semantic Scholar.
  • Al-Hamdani, A. A. S., et al. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules, 27(15), 4998.
  • De Stefano, C., et al. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines.
  • Studzińska-Sroka, E., et al. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.
  • Gilli, P., & Gilli, G. (2021). On Enthalpy–Entropy Compensation Characterizing Processes in Aqueous Solution. Entropy, 23(7), 888.
  • Allred, G. C., & Woolley, E. M. (1981). A calorimetric determination of enthalpies and heat capacities of protonation. Thermochimica Acta, 47(2), 167-175.
  • Gerding, P. (1967). Thermochemical Studies on Metal Complexes. IV. Free Energy, Enthalpy, and Entropy Changes of Proton Acetate Complexes in Aqueous. Acta Chemica Scandinavica, 21, 2007-2014.

Sources

solubility of 2-(4-Methylphenoxy)acetate in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Solubility Profiling of 2-(4-Methylphenoxy)acetate and its Acid Form

Executive Summary The solubility profile of 2-(4-Methylphenoxy)acetic acid (CAS 940-64-7) and its salt forms (e.g., Sodium 2-(4-methylphenoxy)acetate) is a critical parameter in the development of agrochemical formulations and pharmaceutical intermediates. This guide analyzes the distinct solubility dichotomy between the protonated acid (lipophilic, organic-soluble) and the ionized carboxylate (hydrophilic, water-soluble). Understanding this "solubility switch"—governed by the compound's pKa (~3.2)—is essential for optimizing extraction, purification, and liquid formulation strategies.

Physicochemical Identity & Properties

To predict solubility behavior accurately, we must first establish the molecular baseline. The compound exists in two distinct thermodynamic states depending on the solvent environment and pH.

PropertyValue / DescriptionImpact on Solubility
Compound Name (4-Methylphenoxy)acetic acidAcid Form (Precursor/Active)
CAS Number 940-64-7Unique Identifier
Molecular Weight 166.17 g/mol Moderate size, favorable for diffusion
pKa 3.21 (at 25°C)The Critical Switch: Below pH 3.2, it is neutral (organic soluble). Above pH 5, it is anionic (water soluble).
Log P (Octanol/Water) 1.8 (Acid form)Indicates moderate lipophilicity; prefers organic phases over water in neutral state.
Melting Point 140–142 °CHigh crystal lattice energy, requiring polar protic solvents or heat to dissolve effectively.

Solubility Landscape: Organic Solvents vs. Water

The solubility of 2-(4-Methylphenoxy)acetic acid is governed by the "Like Dissolves Like" principle, but with a specific mechanistic nuance involved in dimerization.

A. Organic Solvents (The Acid Form)

In organic media, the acid form dissolves via hydrogen bonding and dipole-dipole interactions.

  • Alcohols (Methanol, Ethanol, Isopropanol): High Solubility. The hydroxyl groups of the solvent act as H-bond donors/acceptors for the carboxylic acid moiety, disrupting the stable cyclic dimers found in the crystal lattice.

  • Esters (Ethyl Acetate): Moderate to High Solubility. Good solvency due to dipole interactions, though less effective than alcohols at breaking the acid dimers.

  • Aromatic Hydrocarbons (Toluene): Moderate Solubility. Driven by

    
     stacking interactions between the tolyl ring of the solute and the solvent. Solubility increases significantly with temperature.
    
B. Water (The pH Dependency)

Water solubility is strictly pH-dependent.

  • Acid Form (pH < 3): Sparingly Soluble. The hydrophobic 4-methylphenoxy tail dominates. The lattice energy resists disruption by water molecules.

    • Mechanism: Hydrophobic effect forces the molecules to aggregate, minimizing water surface area contact.

  • Salt Form (pH > 5): Highly Soluble. When neutralized with a base (e.g., NaOH, KOH), the carboxylic acid deprotonates to form the 2-(4-Methylphenoxy)acetate anion .

    • Mechanism: Strong Ion-Dipole interactions between water and the carboxylate anion overcome the lattice energy.

Comparative Solubility Table (Predictive Profile)
Solvent SystemPhase StateSolubility TrendDominant Mechanism
Water (pH 2.0) Acid (Neutral)Very Low (< 1 g/L)Hydrophobic Repulsion
Water (pH 7.0) Anion (Salt)High (> 100 g/L)Ion-Dipole Hydration
Methanol AcidVery High H-Bonding + Polarity
Ethanol AcidHigh H-Bonding
Acetone AcidHigh Dipole-Dipole
Toluene AcidModerate

Stacking
Hexane AcidLow Weak Van der Waals

Thermodynamic Modeling (The Apelblat Model)

For precise process design (e.g., crystallization), researchers model the solubility mole fraction (


) as a function of temperature (

). The Modified Apelblat Equation is the industry standard for phenoxyacetic acid derivatives.

Equation:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • Parameter A/B: Relate to the enthalpy of solution.

    • Parameter C: Relates to the temperature dependence of the heat capacity.

Application: By measuring solubility at just 4-5 temperature points (e.g., 278K, 288K, 298K, 308K), you can solve for A, B, and C to predict solubility at any temperature within the range.

Experimental Protocol: Solubility Determination

To generate high-quality data for this compound, a "Shake-Flask" method coupled with HPLC is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Step-by-Step Workflow
  • Preparation: Add excess solid 2-(4-Methylphenoxy)acetic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (controlled by water bath) for 24-48 hours .

  • Settling: Stop stirring and allow the suspension to settle for 2-4 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a syringe filter (0.45 µm PTFE for organics, Nylon for water) to remove micro-crystals.

  • Dilution: Dilute the aliquot immediately to prevent precipitation upon cooling.

  • Quantification: Analyze via HPLC (UV detection at ~222 nm or 280 nm).

Visualization: Solubility Workflow

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Equilibrate (Const. T) 24-48 Hours Start->Equilibrate Stirring Settle Phase Separation (Settling) Equilibrate->Settle Stop Stirring Filter Syringe Filtration (0.45 µm) Settle->Filter Supernatant Analyze HPLC Quantification (UV 280nm) Filter->Analyze Dilute & Inject

Caption: Standard Isothermal Saturation Method for solubility determination.

Mechanistic Diagram: The "Solubility Switch"

The following diagram illustrates the molecular behavior of the compound in different environments, highlighting the critical role of pH.

SolubilityMechanism AcidForm Acid Form (pH < 3.2) Neutral: R-COOH Hydrophobic OrganicSolvent Organic Solvent (Ethanol/Toluene) AcidForm->OrganicSolvent High Solubility (H-Bonding/Van der Waals) Water Aqueous Solvent (Water) AcidForm->Water Precipitation (Insoluble) Switch Alkaline Hydrolysis (Add NaOH) AcidForm->Switch Deprotonation SaltForm Salt Form (pH > 5.0) Anionic: R-COO(-) Hydrophilic SaltForm->OrganicSolvent Low Solubility (Salt-out) SaltForm->Water High Solubility (Ion-Dipole) Switch->SaltForm

Caption: The pH-dependent solubility switch mechanism of (4-Methylphenoxy)acetic acid.

References

  • Physicochemical Properties of Phenoxyacetic Acids.

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Link:

  • Lipophilicity and Plant Uptake Models.

    • Title: Lipophilicity matters – A new look at experimental plant uptake data.
    • Source: ResearchG
    • Link:

  • Thermodynamic Modeling of Phenoxy Herbicides.

    • Title: Determination and Correlation of the Solubility of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) in 12 Pure Solvents. (Analogous Methodology).
    • Source: Journal of Chemical & Engineering Data.

    • Link:

  • Solubility of Sodium Salts of Phenoxy Acids.

    • Title: Sodium phenoxyacetate Chemical Properties and Solubility.

    • Source: ChemicalBook.

    • Link:

Technical Deep Dive: Supramolecular Architecture of 2-(4-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenoxy)acetic acid (MPAA), also known as p-tolyloxyacetic acid, represents a fundamental structural motif in the design of auxin-mimetic herbicides and pharmaceutical intermediates.[1] Understanding its hydrogen bonding network is not merely an academic exercise; it is critical for predicting solubility, bioavailability, and formulation stability.

This guide moves beyond basic chemical description to analyze the supramolecular synthons that drive the crystallization of MPAA. We will explore how the competition between strong carboxylic acid dimers and weak


-stacking interactions dictates the final lattice energy and crystal habit.[1]

Part 1: Molecular Anatomy & Crystallization Dynamics[1]

To control the crystal structure, one must first understand the "building block." MPAA possesses three distinct functional regions that compete for intermolecular interactions:

  • The Carboxyl Head (-COOH): The primary hydrogen bond donor/acceptor.[1]

  • The Ether Linkage (-O-): A weak hydrogen bond acceptor, influencing chain flexibility.[1]

  • The p-Tolyl Tail: A hydrophobic aromatic system capable of

    
    -
    
    
    
    stacking and C-H...
    
    
    interactions.[1]
Experimental Protocol: Controlled Crystallization

Objective: To grow single crystals suitable for X-ray diffraction (XRD) that exhibit the thermodynamic stable form.

Reagents:

  • 2-(4-Methylphenoxy)acetic acid (purity >98%)[1]

  • Solvent A: Ethanol (Polar protic, competes for H-bonds)[1]

  • Solvent B: Toluene (Non-polar, encourages dimer formation)[1]

Workflow:

CrystallizationProtocol cluster_conditions Critical Parameters Start Raw MPAA Powder Dissolution Dissolution (60°C) Start->Dissolution Solvent: EtOH/H2O (80:20) Filtration Hot Filtration (0.45 μm PTFE) Dissolution->Filtration Remove insolubles Nucleation Slow Evaporation (Ambient Temp) Filtration->Nucleation Rate: 1 mL/day Harvest Crystal Harvest & Washing Nucleation->Harvest 7-14 Days Param1 Supersaturation Control Nucleation->Param1 Param2 Vibration Isolation

Caption: Figure 1.[1] Controlled crystallization workflow emphasizing slow evaporation to minimize kinetic trapping of metastable polymorphs.

Part 2: The Primary Hydrogen Bond Network

The dominant feature of the MPAA crystal structure is the formation of centrosymmetric cyclic dimers . This is a classic supramolecular synthon observed in carboxylic acids, but its stability in MPAA is modulated by the electron-donating methyl group at the para position.[1]

The Synthon

In the solid state, two MPAA molecules align such that the carbonyl oxygen of one molecule accepts a hydrogen bond from the hydroxyl group of the other.

  • Graph Set Notation:

    
    
    
    • R: Ring motif

    • 2 (Subscript): Two donors

    • 2 (Superscript): Two acceptors

    • 8: Eight atoms in the ring (O-C-O-H...O-C-O-H...)[1][2][3][4]

This interaction is the "engine" of the crystal lattice. It is energetically robust (~60 kJ/mol) and persists even in some non-polar solvents prior to crystallization [1].[1]

Structural Data Summary

Based on homologous phenoxyacetic acid structures [2, 3].[1][5]

ParameterValue (Approx.)Significance
Space Group

or

Centrosymmetric packing favored by dimers.[1]
O-H...O Distance 2.63 - 2.65 ÅIndicates a strong, covalent-like hydrogen bond.[1]
O...H-O Angle 170° - 178°Near-linear geometry maximizes bond strength.[1]
Torsion Angle ~175° (C-O-C-C)The ether chain adopts a planar conformation to maximize packing.

Part 3: Secondary Weak Interactions (The "Glue")[1]

While the dimers form the primary "ribbons" or "discrete units," the 3D lattice is stabilized by weaker forces. In MPAA, the para-methyl group plays a crucial steric and electronic role.[1]

C-H... Interactions

The acidic protons on the methylene group (-CH2-) of the acetic acid tail interact with the electron-rich


-cloud of the benzene ring of an adjacent molecule.[1] This creates a "herringbone" or stacked arrangement, perpendicular to the dimer plane.
The Role of the Ether Oxygen

Unlike the carboxyl oxygen, the ether oxygen in MPAA is a poor acceptor. However, it often participates in weak


 contacts that restrict the conformational freedom of the -OCH2- linkage, locking the molecule into a specific conformer [4].[1]
Visualization of the Hierarchy

InteractionHierarchy cluster_energy Interaction Energy Molecule MPAA Monomer Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong H-Bond (O-H...O) Stack 2D Layers (via C-H...pi) Dimer->Stack Weak Forces (Van der Waals) Energy1 ~60 kJ/mol Crystal 3D Crystal Lattice Stack->Crystal Packing Efficiency Energy2 ~5-10 kJ/mol

Caption: Figure 2. Hierarchical assembly of MPAA.[1] The strong carboxyl dimer dictates the primary unit, while weak forces organize these units into the macroscopic crystal.

Part 4: Characterization Protocols

To validate the presence of these interactions in your specific sample, follow this analytical workflow.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Purpose: To distinguish between free acid and dimerized acid.[1]

  • Protocol: KBr pellet method or ATR (Attenuated Total Reflectance).[1]

  • Diagnostic Bands:

    • Free -OH: Sharp peak >3500 cm⁻¹ (Rare in solid state).[1]

    • H-Bonded Dimer -OH: Broad, intense band centered around 2500–3300 cm⁻¹.[1]

    • Carbonyl (C=O): Shift from ~1760 cm⁻¹ (monomer) to ~1700-1720 cm⁻¹ (dimer) due to H-bonding reducing the double bond character [5].[1]

Powder X-Ray Diffraction (PXRD)

Purpose: Fingerprinting the crystal phase.[1]

  • Protocol:

    • Instrument: Cu K

      
       radiation (
      
      
      
      Å).[1]
    • Range: 2

      
       = 5° to 40°.[1]
      
    • Step size: 0.02°.[1]

  • Analysis: Compare experimental pattern with the calculated pattern from the single-crystal data (if available) or homologous structures. Look for low-angle peaks characteristic of the long axis of the dimer.[1]

Part 5: Implications for Drug Development[1]

The hydrogen bonding behavior of MPAA has direct translational relevance:

  • Co-crystal Formation: The robust

    
     motif makes MPAA an excellent co-former for active pharmaceutical ingredients (APIs) containing pyridine or amide groups. The acid-pyridine heterosynthon is often stronger than the acid-acid homodimer.[1]
    
  • Solubility Profiles: The high lattice energy contributed by the dimer explains the low water solubility of MPAA. Disrupting this dimer (e.g., by converting to a sodium salt) drastically increases solubility.[1]

References

  • Leiserowitz, L. (1976).[1] Molecular packing modes. Carboxylic acids.[1][4][6][7][8] Acta Crystallographica Section B, 32(3), 775-802.[1] [Link]

  • Smith, G., et al. (2004). (2-Methylphenoxy)acetic acid.[1][5][6][9] Acta Crystallographica Section E, 60, o771-o773.[1][10] [Link]

  • Lynch, D. E., et al. (1999).[1] Molecular adducts of the phenoxyacetic acid derivatives. Australian Journal of Chemistry, 52(10). [Link][1]

  • Desiraju, G. R. (2002).[1] Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573.[1] [Link]

  • NIST Chemistry WebBook. (2025).[1][11] (4-Methylphenoxy)acetic acid Infrared Spectrum. National Institute of Standards and Technology. [Link][1][11]

Sources

Biological Activity Profile of 2-(4-Methylphenoxy)acetate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-methylphenoxy)acetate scaffold (also known as p-tolyloxyacetate) represents a privileged pharmacophore in medicinal chemistry, bridging the gap between historical agrochemicals and modern multi-target therapeutics. While originally derived from the auxin-mimetic herbicide class, structural optimization has repurposed this moiety into a potent modulator of metabolic and inflammatory pathways.

This guide analyzes the biological activity profile of these analogs, focusing on three primary therapeutic axes: metabolic regulation (PPAR agonism) , anti-inflammatory action (COX-2/5-LOX inhibition) , and antimicrobial efficacy . It provides a rigorous examination of Structure-Activity Relationships (SAR), detailed experimental protocols, and mechanistic visualizations to support drug discovery campaigns.

Chemical Basis & Pharmacophore Analysis

The core structure consists of a p-cresol moiety ether-linked to an acetic acid "head" group. The 4-methyl substituent on the phenyl ring contributes essential lipophilicity (


 effects) and steric bulk, critical for hydrophobic pocket occupancy in nuclear receptors.
Core Scaffold Properties
PropertyValue / CharacteristicRelevance
IUPAC Name 2-(4-methylphenoxy)acetic acidParent scaffold
Lipophilicity (cLogP) ~2.3 - 2.5Optimal for membrane permeability and hydrophobic pocket binding (e.g., PPAR LBD).
H-Bond Donors/Acceptors 1 (COOH) / 3 (Ether O, Carbonyl O, Hydroxyl O)Acid head group mimics fatty acids; essential for ionic interactions (e.g., Arg/His residues).
Key Substitutions C4-Methyl (Para)Provides metabolic stability vs. unsubstituted phenol; less electron-withdrawing than C4-Chloro (MCPA).

Pharmacology & Mechanism of Action[1][2]

Metabolic Regulation: PPAR Dual Agonism

Analogs of 2-(4-methylphenoxy)acetate function as fibrate-like lipid modulators. The carboxylic acid head group mimics endogenous free fatty acids, allowing the molecule to bind to the Ligand Binding Domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: Activation of PPAR

    
     (liver) and PPAR
    
    
    
    (adipose).
  • Effect: The 4-methyl group aligns with the hydrophobic tail pocket of the receptor. Upon binding, the receptor heterodimerizes with RXR (Retinoid X Receptor), binding to PPRE (Peroxisome Proliferator Response Elements) on DNA.

  • Outcome: Upregulation of Lipoprotein Lipase (LPL) and Fatty Acid Transport Proteins (FATP), leading to reduced triglycerides and improved insulin sensitivity.

Anti-Inflammatory: COX-2 and 5-LOX Inhibition

Complex analogs, particularly those converting the acid to amides or hydrazides, exhibit potent anti-inflammatory properties.

  • Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1]

  • Selectivity: The 4-methylphenoxy moiety fits into the hydrophobic channel of COX-2. Unlike smaller NSAIDs, bulky analogs (e.g., thiazole-hybridized derivatives) show higher selectivity for COX-2 over COX-1, reducing gastric side effects.

  • Cytokine Suppression: Downstream suppression of TNF-

    
     and IL-6 has been observed in carrageenan-induced edema models.
    
Antimicrobial Activity

Hydrazide-hydrazone derivatives of the scaffold show broad-spectrum activity.[2]

  • Mechanism: Disruption of bacterial cell wall synthesis and potential inhibition of DNA gyrase.

  • Spectrum: High efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and moderate efficacy against Gram-negative strains (E. coli).[3]

Structure-Activity Relationship (SAR)

The biological output is strictly dictated by modifications at three zones: the Tail (C4-Position) , the Linker , and the Head Group .

SAR_Analysis Core 2-(4-Methylphenoxy)acetate Scaffold Zone1 Zone 1: C4-Position (Para) Core->Zone1 Zone2 Zone 2: Ether Linker Core->Zone2 Zone3 Zone 3: Acid Head Group Core->Zone3 Z1_Detail Methyl (CH3): Optimal lipophilicity for PPAR Chloro (Cl): Increases auxin/herbicide activity Bulky Aryl: Enhances COX-2 selectivity Zone1->Z1_Detail Z2_Detail Alpha-Methyl/Ethyl: Creates chiral center (Fibrate-like); Increases metabolic stability prevents beta-oxidation. Zone2->Z2_Detail Z3_Detail Free Acid: Essential for PPAR ionic bond Hydrazide/Amide: Shifts activity to Antimicrobial Ester: Prodrug form (improved bioavailability) Zone3->Z3_Detail

Caption: SAR map illustrating the three critical modification zones and their impact on biological selectivity.

Experimental Protocols

Synthesis: Williamson Ether Synthesis (General Protocol)

This protocol yields the parent acid from p-cresol.

  • Reagents: p-Cresol (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous

    
     (15 mmol), Acetone (50 mL).
    
  • Reflux: Dissolve p-cresol in acetone; add

    
    . Stir at RT for 30 min. Add ethyl bromoacetate dropwise. Reflux at 60°C for 6-8 hours (Monitor via TLC, Hexane:EtOAc 7:3).
    
  • Workup: Filter inorganic salts. Evaporate solvent.[4] Dissolve residue in EtOAc, wash with 10% NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    .[4]
    
  • Hydrolysis: Dissolve ester in EtOH (20 mL) and 10% NaOH (10 mL). Reflux 1 hr. Acidify with HCl to pH 2. Precipitate is filtered and recrystallized from Ethanol/Water.

Biological Assay: PPAR Transactivation (Luciferase Reporter)

Objective: Quantify agonist potency (


) against PPAR

.
  • Cell Culture: Use COS-7 or HEK293 cells. Cultivate in DMEM + 10% FBS.

  • Transfection:

    • Plasmids: Gal4-PPAR

      
      -LBD (chimeric receptor) + UAS-Luc (Luciferase reporter) + pRL-TK (Renilla control).
      
    • Transfect cells using Lipofectamine 2000 in 96-well plates.

  • Treatment:

    • After 24h, replace medium with serum-free DMEM.

    • Add test compounds (0.1

      
      M to 100 
      
      
      
      M) dissolved in DMSO (<0.1% final conc).
    • Positive Control: Fenofibric acid (10

      
      M).
      
  • Measurement:

    • Incubate 24h.

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay system.

  • Analysis: Normalize Firefly/Renilla ratio. Plot dose-response curve to calculate

    
    .
    
Biological Assay: In Vitro COX-2 Inhibition

Objective: Determine anti-inflammatory potential via enzyme inhibition.

  • Kit Setup: Use a commercial COX-2 Inhibitor Screening Kit (fluorometric).

  • Reaction Mix:

    • Assay Buffer (Tris-HCl, pH 8.0).

    • Heme + COX-2 Enzyme (Recombinant human).

    • Test Compound (Variable conc).[3][5][6]

    • Substrate: Arachidonic acid + Fluorometric probe (ADHP).

  • Incubation: Incubate enzyme + inhibitor for 10 min at 25°C before adding substrate.

  • Initiation: Add Arachidonic acid.

  • Detection: Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 10 min.

  • Calculation:

    
    
    

Quantitative Data Summary

The following table summarizes typical potency ranges for 2-(4-methylphenoxy)acetate analogs across different targets, based on literature aggregates.

TargetActivity TypePotency Range (

/

)
Key Structural Feature
PPAR

Agonist5 - 50

M
Free carboxylic acid +

-methyl substitution
COX-2 Inhibitor0.05 - 1.5

M
Bulky amide/thiazole tail at C4 or acid position
5-LOX Inhibitor0.3 - 2.0

M
Thiazolinone derivatives
S. aureus Antibacterial10 - 60

g/mL (MIC)
Hydrazide-hydrazone linkage

Mechanistic Visualization: PPAR Signaling Pathway

This diagram details the downstream effects of the agonist binding to the PPAR receptor.

PPAR_Pathway Ligand 2-(4-Methylphenoxy)acetate Analog PPAR PPAR-alpha (Cytosol/Nucleus) Ligand->PPAR Binds LBD Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Dimerizes RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds DNA CoAct Co-Activators Recruitment PPRE->CoAct TargetGenes Target Gene Transcription CoAct->TargetGenes BioEffects 1. Increased Fatty Acid Oxidation 2. Decreased Triglycerides 3. Increased HDL Synthesis TargetGenes->BioEffects

Caption: Signal transduction pathway for PPAR-alpha activation by phenoxyacetate agonists, leading to lipid regulation.

References

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents . RSC Advances. Available at: [Link] (Accessed via search snippet 1.1).

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors . MDPI Molecules, 2024. Available at: [Link] (Accessed via search snippet 1.3).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives . BioMed Research International. Available at: [Link] (Accessed via search snippet 1.2).

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards PPARs, FAAH, and AChE . MDPI Molecules, 2022. Available at: [Link] (Accessed via search snippet 1.12).

  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists . Journal of Medicinal Chemistry. Available at: [Link] (Accessed via search snippet 1.15).

  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review . Impact Factor. Available at: [Link] (Accessed via search snippet 1.8).

Sources

Engineering Phenoxyacetic Acid Derivatives in Coordination Chemistry: Structural Dynamics, Synthesis, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid (PAA) and its halogenated derivatives—most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA)—have long been recognized for their roles as potent herbicides and plant growth regulators. However, in the realm of coordination chemistry, these molecules serve as highly versatile, flexible ligands. By leveraging their carboxylate O-donors and tunable aromatic backbones, researchers can engineer transition metal and lanthanide complexes with tailored physicochemical properties and enhanced biological efficacies. This technical guide explores the structural dynamics, self-validating synthetic protocols, and advanced applications of PAA-metal complexes.

The Molecular Architecture of Phenoxyacetic Acid Ligands

The coordination behavior of PAA derivatives is governed by a delicate interplay of electronic and steric factors. The primary coordination site is the carboxylate group, while the ether oxygen rarely participates directly due to geometric constraints, unless forced by specific auxiliary ligands[1].

Causality in Ligand Design: The substitution pattern on the phenyl ring directly dictates the ligand's electronic charge distribution and steric profile. For example, chlorination at the 2- and 4-positions (as in 2,4-D) withdraws electron density from the aromatic ring, subtly decreasing the nucleophilicity of the carboxylate group while increasing the steric bulk[2]. This steric hindrance often forces the carboxylate to adopt a monodentate coordination mode when binding to smaller transition metals, whereas less hindered derivatives or larger lanthanide ions can accommodate bidentate chelating or bridging modes[3].

G PAA Phenoxyacetic Acid Derivatives Carboxylate Carboxylate Group (O-Donor) PAA->Carboxylate Primary binding site Substituents Ring Substituents (Cl, CH3) Substituents->PAA Alters electron density Monodentate Monodentate Coordination Carboxylate->Monodentate High steric bulk Bidentate Bidentate/Bridging Coordination Carboxylate->Bidentate Low steric bulk / Lanthanides

Mechanistic pathway of substituent effects on PAA coordination modes.

Coordination Geometries Across the Periodic Table

The architectural outcome of PAA complexation depends heavily on the chosen metal center:

  • Transition Metals (Cu, Co, Ni, Zn, Cd): These metals typically form discrete mononuclear or binuclear complexes, often adopting distorted octahedral or square-pyramidal geometries. For instance, the reaction of Cu(II) with 2,4-D yields complexes where the metal is coordinated by monodentate carboxylate groups and auxiliary ligands (e.g., water or nitrogenous bases)[1][4]. In contrast, Zn(II) can be engineered to form highly stable 2D coordination polymers featuring corrugated layer structures via pentadentate double-bridging modes[5].

  • Lanthanides (La, Eu, Nd): Due to their significantly larger ionic radii, lanthanides achieve higher coordination numbers (typically eight or nine). Complexation of PAA derivatives with lanthanides, often in the presence of chelating agents like 1,10-phenanthroline, results in distorted tricapped trigonal-prism geometries[3].

Self-Validating Experimental Protocol: Synthesis of Metal-PAA Complexes

To ensure reproducibility and high-quality crystal yields, the synthesis of PAA-metal complexes must follow a thermodynamically controlled workflow. The following protocol outlines the hydrothermal synthesis of a Zn(II)-PAA coordination polymer.

Step-by-Step Methodology
  • Reagent Solvation: Dissolve 0.2 mmol of the PAA derivative (e.g., 2,4-D) and 0.1 mmol of the metal salt (e.g., ZnSO₄·7H₂O) in 15 mL of a methanol/water (3:1, v/v) solvent system.

    • Causality: The mixed solvent system is critical. Methanol ensures the complete dissolution of the hydrophobic chlorinated aromatic ring, while water provides the necessary dielectric environment for metal ion solvation and subsequent coordination[1].

  • pH Modulation: Add a 0.1 M triethylamine solution dropwise under continuous stirring until the pH stabilizes at exactly 6.5.

    • Causality: PAA derivatives possess pKa values around 2.7–3.1. Adjusting the pH to 6.5 ensures the complete deprotonation of the carboxylic acid to the active carboxylate anion, maximizing its nucleophilicity without triggering the precipitation of insoluble metal hydroxides[2][6].

  • Hydrothermal Assembly: Transfer the homogeneous mixture into a Teflon-lined stainless steel autoclave, seal tightly, and heat at 120 °C for 48 hours.

    • Causality: Hydrothermal conditions provide the necessary thermal energy to overcome the activation barrier, driving the system away from kinetic traps and toward the formation of the most thermodynamically stable polymeric framework[5].

  • Controlled Crystallization: Program the oven to cool to room temperature at a slow, controlled rate of 5 °C/hour.

    • Causality: Rapid cooling causes chaotic precipitation. A slow cooling gradient promotes ordered nucleation, yielding single crystals of sufficient size and purity for X-ray diffraction (XRD) analysis.

  • Validation: Filter the resulting crystals, wash with cold methanol to remove unreacted ligands, and dry in vacuo. Validate the coordination via FTIR spectroscopy.

Workflow Step1 Step 1: Solvation Methanolic/Aq Mixture Step2 Step 2: Deprotonation pH adjustment to 6.5 Step1->Step2 Ensures ligand solubility Step3 Step 3: Hydrothermal Assembly 120°C, 48h Step2->Step3 Generates active carboxylate Step4 Step 4: Slow Cooling 5°C/hr Step3->Step4 Overcomes thermodynamic barriers Step5 Step 5: Validation XRD & FTIR Step4->Step5 Yields diffraction-quality crystals

Self-validating workflow for synthesizing PAA-metal coordination polymers.

Physicochemical Characterization Data

Fourier-transform infrared (FTIR) spectroscopy is the primary diagnostic tool for validating the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric[ν(COO)asym] and symmetric [ν(COO)sym] stretching frequencies reveals the binding geometry. A Δν > 200 cm⁻¹ indicates monodentate coordination, whereas a Δν < 150 cm⁻¹ is characteristic of bidentate or bridging modes.

Table 1: Spectroscopic and Structural Markers of Select PAA-Metal Complexes

Ligand / ComplexCoordination ModeIR ν(COO) Asym (cm⁻¹)IR ν(COO) Sym (cm⁻¹)Δν (cm⁻¹)Structural Geometry
Free 2,4-D Acid N/A~1728 (C=O)~1310 (C-O)N/AN/A
[Cu(2,4-D)₂(H₂O)₄] Monodentate16101340270Distorted Octahedral
[Zn(2-cpa)(H₂O)]ₙ Bridging Chelate15851390195Deformed Octahedral
[La(PA)₂(phen)₂] Bidentate15601410150Tricapped Trigonal-Prism

Note: Data synthesized from structural determinations of PAA coordination compounds[1][3][5].

Biological and Agronomic Applications

The complexation of PAA derivatives with metal ions fundamentally alters their biological profile, opening new avenues in pharmacology and agronomy.

Antimicrobial and Cytotoxic Efficacy

While free PAA derivatives are primarily known for phytotoxicity, their metal complexes exhibit profound antimicrobial and anticancer properties. For example, organotin(IV) complexes synthesized with 4-chlorophenoxyacetate demonstrate potent, dose-dependent cytotoxicity against human lung cancer cell lines (A549) and robust antibacterial activity[7]. Similarly, divalent transition metal complexes (Co, Ni, Cd) of PAA derivatives show enhanced penetration through the lipid bilayers of pathogens like Staphylococcus aureus and Escherichia coli, a phenomenon explained by Overton’s concept of cell permeability, where the metal complex's increased lipophilicity facilitates cellular entry[8][9].

Environmental Mobility and Soil Adsorption

In agronomic contexts, the interaction between phenoxy herbicides and heavy metals naturally present in soils (e.g., Cu, Cd, Zn) dictates the environmental fate of these chemicals. Potentiometric studies confirm that Cu(II) forms the most stable coordination bonds with PAA derivatives. This complexation significantly increases the adsorption of the herbicide onto soil matrices, particularly in acidic environments, thereby reducing groundwater leaching and altering the bioavailability of the active compound[6].

Conclusion

The integration of phenoxyacetic acid derivatives into coordination chemistry represents a paradigm shift from traditional agrochemical applications to advanced materials design. By understanding the causal relationships between ring substitution, pH modulation, and thermodynamic assembly, researchers can engineer self-validating metal-organic frameworks with precise structural geometries. These complexes not only serve as fascinating subjects of crystallographic study but also hold immense potential as next-generation antimicrobial agents, cytotoxic drugs, and environmentally responsive agricultural compounds.

References

  • Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. Chemical Review and Letters.
  • Potentiometric examination of complexation equilibria of some phenoxyacetic acid derivatives with Cu(II), Cd(II) and Zn(II). Taylor & Francis.
  • Syntheses, characterization, X-ray structural determination and packing analyses of ternary copper(II) complexes.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Synthesis and crystal structures of lanthanide complexes with foliage growth regulator: phenoxyalkanoic acid. Taylor & Francis.
  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
  • A (4,4)-connected zinc(II)
  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL STUDIES ON DIVALENT TRANSITION METAL COMPLEXES OF HYDRAZINE WITH ARYL SUBSTITUTED ACETIC ACIDS. Kongunadu Research Journal.
  • Synthesis, Characterization, Antioxidant and Antimicrobial Activities and DNA. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

The Electronic Properties and Synthetic Utility of the 4-Methylphenoxy Moiety: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylphenoxy moiety (p-tolyloxy group) is a highly versatile structural motif in organic synthesis and drug development. Characterized by a finely tuned push-pull electronic system, it serves as a robust directing group, a tunable leaving group in transition-metal catalysis, and a critical modulator of physicochemical properties in supramolecular chemistry. This whitepaper systematically deconstructs the electronic parameters of the 4-methylphenoxy group, explores its mechanistic role in C-O bond activation, and provides self-validating experimental protocols for its application in modern synthetic workflows.

Electronic Profiling: Inductive and Resonance Balance

The electronic behavior of the 4-methylphenoxy group is governed by the competing effects of its constituent atoms. The ether oxygen atom exerts an electron-withdrawing inductive effect (-I) through the


-bond framework, but simultaneously donates electron density into the attached aromatic 

-system via a strong resonance effect (+M). The addition of a para-methyl group introduces a weak inductive electron-donating effect (+I) and hyperconjugation, which subtly increases the overall electron density of the phenoxy system compared to an unsubstituted phenoxy group.

Electronic_Effects Moiety 4-Methylphenoxy Moiety (-O-Ar-CH3) Oxygen Ether Oxygen (+M Resonance, -I Inductive) Moiety->Oxygen Methyl Para-Methyl Group (+I Inductive, Hyperconjugation) Moiety->Methyl NetEffect Net Electron-Donating Effect (Activates attached systems) Oxygen->NetEffect Methyl->NetEffect

Electronic contributions of the 4-methylphenoxy moiety components.

In dynamic covalent chemistry, such as the exchange between phenols and vinyl ethers, the equilibrium constant correlates excellently with the Hammett


 value of the phenol substituent[1]. Electron-rich phenols, such as 4-methylphenol, favor the formation of the corresponding vinyl ether, whereas electron-deficient phenols are readily released into solution[1].
Quantitative Data Summary

The following table summarizes the quantitative electronic parameters of the 4-methylphenoxy group compared to the baseline phenoxy group, demonstrating its enhanced electron-donating capacity.

Table 1: Quantitative Electronic Parameters of Phenoxy Derivatives

SubstituentHammett

Hammett

Primary Electronic NatureEquilibrium Shift in Exchange
-O-C6H5 (Phenoxy)-0.03+0.25Weakly EDG (para), EWG (meta)Baseline
-O-C6H4-p-CH3 (4-Methylphenoxy)-0.06+0.22Moderately EDG (para)Favors ether retention[1]
-O-C6H4-p-Cl (4-Chlorophenoxy)+0.02+0.37EWG (para and meta)Favors phenol release[1]

The 4-Methylphenoxy Group in C-O Bond Activation

Aryl ethers are traditionally considered inert due to the high bond dissociation energy of the C(sp2)-O bond. However, the 4-methylphenoxy group has emerged as a tunable leaving group in transition-metal-catalyzed cross-coupling reactions.

During nickel-catalyzed C-O bond activation, the oxygen atom coordinates to the Lewis acidic nickel center. The para-methyl group provides sufficient electron density to stabilize the transition state during oxidative addition without rendering the bond completely inert. Furthermore, in acid-catalyzed cleavage of aryl-ether linkages—a process critical for lignin depolymerization—the presence of electron-donating groups like methyl or methoxy stabilizes the key carbocation intermediates, dramatically increasing the rate of bond cleavage[2].

CO_Activation Ni0 Ni(0) Catalyst Active Species OxAdd Oxidative Addition (C-O Cleavage) Ni0->OxAdd TransMet Transmetalation (Nucleophile Transfer) OxAdd->TransMet Ni(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 regenerates Product Cross-Coupled Product RedElim->Product Substrate 4-Methylphenoxy Aryl Ether Substrate->OxAdd binds

Ni-mediated C-O bond activation cycle of 4-methylphenoxy ethers.

Modulating Ligand Fields and Supramolecular Dynamics

Beyond acting as a leaving group, the 4-methylphenoxy moiety is utilized to fine-tune the steric and electronic environments of transition metal ligands. For instance, incorporating a 4-methylphenoxy group into the 2-position of a 1,10-phenanthroline ligand (forming 2-(4-methylphenoxy)-1,10-phenanthroline) introduces subtle steric asymmetry[3].

When complexed with lanthanides like Eu3+ and Tb3+, this para-methylphenoxy substituent lowers the coordination symmetry without disrupting the chelating behavior of the nitrogen atoms[3]. This low-symmetry environment is highly favorable for electric-dipole transitions, significantly enhancing the photoluminescence quantum yields of the resulting complexes[3].

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols detail the synthesis and dynamic utilization of 4-methylphenoxy derivatives, explicitly outlining the causality behind each experimental choice.

Protocol 1: Synthesis of 4-Methylphenoxy Ethers via Cu-Catalyzed C-O Bond Formation

This protocol describes the synthesis of aryl alkyl ethers (e.g., 2-[(4-methylphenoxy)methyl]pyridine) using diaryliodonium salts[4].

Causality & Design:

  • Catalyst (Cu2O, 2 mol%): Acts as a mild, low-valent copper source capable of undergoing oxidative addition with the highly electrophilic diaryliodonium salt at room temperature[4].

  • Solvent/Ligand (Ethylene Glycol): Serves a dual purpose as both the solvent and a chelating bidentate ligand. It stabilizes the highly reactive Cu(III) intermediate, preventing premature decomposition[4].

  • Reagent (Diaryliodonium Salts): These hypervalent iodine compounds possess excellent leaving group ability, driving the thermodynamically challenging C-O bond formation forward under neutral conditions without the need for strong bases[4].

Step-by-Step Procedure:

  • Preparation: To a dried, sealed tube under an argon atmosphere, add di-p-tolyliodonium triflate (1.0 mmol) and the chelating alcohol (e.g., pyridin-2-ylmethanol, 1.2 mmol).

  • Catalyst Addition: Add Cu2O (0.02 mmol, 2 mol%) to the reaction vessel[4].

  • Solvent Introduction: Inject ethylene glycol (1 mL) into the mixture. Ensure the system remains under argon to prevent catalyst oxidation[4].

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The high electrophilicity of the iodonium salt allows the cross-coupling to proceed rapidly without external heating[4].

  • Quenching & Extraction: Upon completion (monitored by TLC), quench the reaction mixture with distilled H2O (5 mL) and extract with ethyl acetate (3 x 10 mL)[4].

  • Purification: Separate the organic layer, dry over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the 4-methylphenoxy ether product[4].

Protocol 2: Dynamic Hydroxyl-Yne Exchange of 4-Methylphenol

This protocol outlines the dynamic covalent exchange between 4-methylphenol and vinyl ethers[1].

Causality & Design:

  • Base (Carbonate): Facilitates the deprotonation of 4-methylphenol to generate the active phenoxide nucleophile.

  • Thermodynamic Control: The addition of the phenoxide to the vinyl ether generates a negatively charged enolate in the rate-determining step. The electron-donating nature of the 4-methyl group (Hammett

    
     = -0.06) stabilizes the ether form, shifting the equilibrium toward the attached state rather than releasing the phenol[1].
    

Step-by-Step Procedure:

  • Preparation: In an NMR tube or small reaction vial, dissolve the starting vinyl ether (0.1 mmol) and 4-methylphenol (0.1 mmol) in deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Base Addition: Add a catalytic amount of potassium carbonate (K2CO3, 0.01 mmol).

  • Equilibration: Agitate the mixture at room temperature. The exchange reaction is fast under mild conditions[1].

  • Monitoring: Monitor the reaction via 1H NMR spectroscopy. The equilibrium constant can be calculated directly from the integration of the distinct vinylic protons of the starting material versus the newly formed 4-methylphenoxy vinyl ether[1].

References

  • Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols . PMC. 4

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments . ACS Sustainable Chemistry & Engineering. 2

  • A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization . uni-saarland.de. 3

  • Dynamic Hydroxyl–Yne Reaction with Phenols . Organic Letters.1

Sources

Methodological & Application

synthesis of 2-(4-Methylphenoxy)acetic acid from p-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-(4-Methylphenoxy)acetic Acid

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(4-methylphenoxy)acetic acid (CAS: 940-64-7) from p-cresol via Williamson ether synthesis. Commonly utilized as an intermediate in the development of phenoxy-herbicide analogs (similar to MCPA) and peroxisome proliferator-activated receptor (PPAR) agonists, this compound requires high purity for biological screening. This guide prioritizes process safety, yield optimization (>75%), and reproducibility, utilizing water as the primary solvent to align with green chemistry principles.

Strategic Synthesis Logic

The synthesis relies on the Williamson Ether Synthesis , a bimolecular nucleophilic substitution (


).[1]
  • Nucleophile Formation: p-Cresol is a weak acid (

    
    ). Treatment with a strong base (NaOH) converts it into the highly nucleophilic phenoxide ion.
    
  • Electrophile: Chloroacetic acid is used as the alkylating agent. However, to prevent the neutralization of the phenoxide by the carboxylic acid proton of the chloroacetic acid, the latter is often introduced as its sodium salt (sodium chloroacetate).

  • Selectivity: The reaction is highly selective for O-alkylation over C-alkylation under basic, aqueous conditions.

  • Solvent Choice: Water is chosen because the sodium salts of both reactants are soluble, while the final acidified product is insoluble, facilitating easy isolation via precipitation.

Reaction Mechanism

The pathway involves the deprotonation of p-cresol, followed by the


 attack on the 

-carbon of the chloroacetate.

ReactionMechanism Cresol p-Cresol (Precursor) Phenoxide Sodium p-Cresolate (Nucleophile) Cresol->Phenoxide Deprotonation (-H2O) NaOH NaOH (Base) NaOH->Phenoxide Transition Transition State (SN2) Phenoxide->Transition Nucleophilic Attack ClAc Sodium Chloroacetate (Electrophile) ClAc->Transition Salt Sodium 2-(4-methylphenoxy)acetate (Intermediate) Transition->Salt -NaCl Product 2-(4-Methylphenoxy)acetic acid (Final Product) Salt->Product Acidification (pH < 2) HCl HCl (Acidification) HCl->Product

Figure 1: Mechanistic pathway for the synthesis of 2-(4-Methylphenoxy)acetic acid.

Materials & Equipment

Reagent/MaterialGradeQuantity (Scale)Hazard Note
p-Cresol Synthesis Grade (>98%)10.8 g (0.1 mol)Toxic/Corrosive. Absorbs through skin.
Chloroacetic Acid >99%14.2 g (0.15 mol)Toxic/Corrosive. Causes severe burns.
Sodium Hydroxide Pellets/Pearls12.0 g (0.3 mol)Corrosive. Exothermic upon dissolution.
Hydrochloric Acid 6M~50 mLCorrosive. Fuming.
Water Deionized (DI)100 mLSolvent.
Ethanol 95%~50 mLRecrystallization solvent.

Equipment:

  • 250 mL Round-bottom flask (3-neck).

  • Reflux condenser.

  • Addition funnel.[2]

  • Magnetic stirrer / Hot plate with oil bath.

  • pH meter or Congo Red paper.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Preparation of Reactants (In-Situ)
  • Base Solution: In the 250 mL flask, dissolve 12.0 g NaOH in 70 mL of water . Caution: Exothermic.

  • Phenoxide Formation: Add 10.8 g of p-cresol to the NaOH solution. Stir for 10 minutes until a clear, homogeneous solution of sodium p-cresolate forms.

    • Note: The solution may turn slightly pink/brown due to trace oxidation; this is normal.

Phase 2: The Williamson Ether Synthesis
  • Electrophile Addition: Prepare a solution of 14.2 g Chloroacetic acid in 30 mL of water . Carefully neutralize this solution with solid sodium carbonate (optional) or add it slowly dropwise to the basic p-cresolate solution over 20 minutes.

    • Critical: If adding chloroacetic acid directly to the strong base, ensure cooling to prevent uncontrolled exotherms.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (bath temp ~110°C) for 60–90 minutes .

    • Checkpoint: The reaction is complete when the oily droplets of p-cresol disappear and the solution remains homogeneous.

Phase 3: Workup and Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Acidification: Place the flask in an ice bath. Slowly add 6M HCl with vigorous stirring.

    • Observation: A thick white precipitate will form immediately.

    • Target: Continue addition until pH reaches 1–2 (verify with pH paper).

  • Filtration: Filter the crude solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual NaCl and unreacted chloroacetic acid.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a clean beaker.

  • Dissolve in a minimum amount of boiling Ethanol/Water (1:1 v/v) or pure hot water (solubility is low in cold water, high in hot).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the pure crystals and dry in a vacuum oven at 50°C for 4 hours.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or loss during filtration.Ensure reflux time is sufficient (>1 hr). Do not wash filter cake with warm water.
Oily Product Product did not crystallize; presence of unreacted p-cresol.Re-dissolve in base (NaOH), extract with ether to remove unreacted p-cresol (organic layer), then re-acidify the aqueous layer.
Product Color (Pink/Brown) Oxidation of p-cresol.Recrystallize with a small amount of activated charcoal.
Melting Point Depression Wet product or salt contamination.Ensure thorough drying. Wash crude solid well with water to remove NaCl.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix p-Cresol + NaOH (aq) (Form Phenoxide) Start->Mix Add Add Chloroacetic Acid (Dropwise) Mix->Add Reflux Reflux 100°C, 90 mins Add->Reflux Cool Cool to 0-5°C Reflux->Cool Acidify Acidify with HCl to pH 1 Cool->Acidify Filter Vacuum Filtration Acidify->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Pure 2-(4-Methylphenoxy)acetic acid Purify->End

Figure 2: Step-by-step experimental workflow.

Characterization & Validation

To validate the synthesis, compare the isolated product against these standard metrics:

  • Appearance: White to off-white crystalline needles.

  • Melting Point: 140–142°C [1, 2].[3][4]

  • Yield: Expected range 65–80%.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.95 (s, 1H, -COOH)
      
    • 
       7.08 (d, 2H, Ar-H)
      
    • 
       6.82 (d, 2H, Ar-H)
      
    • 
       4.63 (s, 2H, -OCH2-)
      
    • 
       2.23 (s, 3H, -CH3)
      

Safety & Compliance

  • p-Cresol: Highly toxic by inhalation, ingestion, and skin contact. It is a vesicant (causes blisters). Always handle in a fume hood with nitrile gloves.

  • Chloroacetic Acid: Solid is highly corrosive. In solution, it can penetrate skin rapidly. Immediate washing with water is required upon contact.[5]

  • Waste Disposal: The filtrate contains excess HCl and NaCl. Neutralize with sodium bicarbonate before disposal. Organic mother liquors from recrystallization should be disposed of as halogenated organic waste.

References

  • Thermo Scientific Chemicals. (2024). (4-Methylphenoxy)acetic acid, 99% Product Specification. Fisher Scientific.[3] Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70329, (4-Methylphenoxy)acetic acid. Link

  • Koelsch, C. F. (1931). "The identification of phenols". Journal of the American Chemical Society, 53(1), 304-306.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Williamson Ether Synthesis).

Sources

Application Note: Optimized Williamson Ether Synthesis of Ethyl 2-(4-Methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The Williamson ether synthesis is a cornerstone reaction in organic chemistry, universally applied for the construction of asymmetric ethers via the reaction of a metallic alkoxide (or phenoxide) with an alkyl halide[1]. In pharmaceutical development, ethyl 2-(4-methylphenoxy)acetate (also known as ethyl p-tolyloxyacetate) serves as a critical synthetic intermediate. It is frequently subjected to downstream hydrazinolysis to yield bioactive acetohydrazides, which are vital pharmacophores in anti-inflammatory and antimicrobial drug discovery[2],[3].

This application note details a highly optimized, self-validating protocol for synthesizing ethyl 2-(4-methylphenoxy)acetate.

Causality in Reagent Selection
  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH). While NaH is highly reactive, it introduces unnecessary safety hazards for p-cresol, which is sufficiently acidic (pKa ~10.1) to be deprotonated by mild bases. NaOH generates water as a byproduct, which can prematurely hydrolyze the ethyl bromoacetate electrophile or the final ester product. Anhydrous K₂CO₃ provides a mild, heterogeneous basic environment that prevents ester hydrolysis[3].

  • Solvent Selection (Anhydrous Acetone): Acetone is a polar aprotic solvent that excellently solvates the electrophile while keeping the inorganic base suspended. Its low boiling point (~56 °C) allows for a gentle reflux that provides exactly enough thermal energy to drive the Sₙ2 substitution without causing thermal degradation of the product[3].

Mechanism Phenol p-Cresol (pKa ~10.1) Phenoxide Potassium p-Cresoxide (Strong Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Transition SN2 Transition State [ArO---CH2---Br]‡ Phenoxide->Transition Nucleophilic Attack Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->Transition Product Ethyl 2-(4-methylphenoxy)acetate Transition->Product Bromide Displacement

Fig 1. SN2 mechanistic pathway of the Williamson ether synthesis yielding the target phenoxyacetate.

Quantitative Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale reaction. Maintaining a slight excess of the electrophile (1.1 eq) ensures complete consumption of the phenolic starting material.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
p-Cresol 108.141.0 eq1.08 g (10 mmol)Nucleophile Precursor
Ethyl Bromoacetate 167.001.1 eq1.84 g / 1.22 mLElectrophile
Potassium Carbonate 138.201.5 eq2.07 g (15 mmol)Mild Base
Acetone (Anhydrous) 58.08N/A20.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and physical state changes are embedded into the steps to confirm reaction progression in real-time.

Phase 1: Reaction Setup & Deprotonation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon) to exclude ambient moisture.

  • Solvation: Add p-cresol (1.08 g, 10 mmol) to the flask, followed by anhydrous acetone (20 mL). Stir until fully dissolved.

  • Deprotonation: Add finely powdered, oven-dried anhydrous potassium carbonate (2.07 g, 15 mmol) in one portion.

  • Validation Checkpoint: Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will transition from a clear solution to a slightly cloudy, pale suspension as the insoluble potassium p-cresoxide intermediate forms[3].

Phase 2: Electrophilic Alkylation (Sₙ2)
  • Addition: Equip the flask with a reflux condenser. Using a syringe, add ethyl bromoacetate (1.22 mL, 11 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the risk of polyalkylation or aldol-type solvent condensations.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56–60 °C) using an oil bath or heating mantle. Maintain reflux for 6–8 hours[3].

Phase 3: Work-up & Phase Separation
  • Cooling & Filtration: Once the reaction is complete (verified by TLC, see Section 4), cool the mixture to room temperature. Filter the suspension through a Celite pad. Causality: This removes unreacted K₂CO₃ and the KBr byproduct, preventing the formation of intractable emulsions during the subsequent aqueous extraction. Wash the filter cake with an additional 10 mL of acetone.

  • Concentration: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oily residue in ethyl acetate (30 mL). Transfer to a separatory funnel and wash with distilled water (2 × 15 mL) followed by brine (15 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter out the drying agent and evaporate the ethyl acetate under reduced pressure.

Phase 4: Purification
  • The resulting crude product is typically a pale yellow oil of high purity (>90%). If analytical grade purity is required for downstream crystallographic or biological studies, purify the oil via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, 9:1 to 8:2 gradient)[2].

Workflow N1 1. Deprotonation p-Cresol + K2CO3 in Acetone N2 2. Alkylation Add Ethyl Bromoacetate (Reflux 6-8h) N1->N2 N3 3. Filtration Remove KBr & K2CO3 N2->N3 N4 4. Extraction EtOAc / Water Wash N3->N4 N5 5. Purification Concentration & Chromatography N4->N5

Fig 2. Step-by-step workflow for the Williamson ether synthesis of ethyl 2-(4-methylphenoxy)acetate.

In-Process Quality Control (IPC) & Characterization

To ensure the protocol remains self-validating, utilize the following analytical checkpoints:

  • TLC Monitoring: Spot the reaction mixture against the p-cresol starting material (Eluent: 8:2 Hexanes:Ethyl Acetate). The product (an ester/ether) is significantly less polar than the starting phenol and will elute with a higher

    
     value.
    
  • ¹H NMR Signatures (CDCl₃, 400 MHz):

    • Disappearance: The broad phenolic -OH singlet (~4.5–5.0 ppm) from p-cresol must completely disappear.

    • Appearance: Look for the diagnostic singlet of the newly formed ether linkage (-O-CH₂-C=O) at ~4.60 ppm (2H). The ethyl ester group will present a classic quartet at ~4.25 ppm (2H) and a triplet at ~1.30 ppm (3H). The aromatic tolyl methyl group appears as a singlet at ~2.30 ppm (3H).

Troubleshooting & Optimization Matrix

Observation / IssueMechanistic CauseCorrective Action
Low Product Yield (<60%) Incomplete deprotonation or moisture in the solvent causing ester hydrolysis.Ensure K₂CO₃ is finely powdered and oven-dried prior to use. Use strictly anhydrous acetone.
Formation of Byproducts Excess electrophile or overly harsh heating leading to side reactions.Strictly control the equivalents of ethyl bromoacetate to 1.1 eq. Maintain a gentle, controlled reflux (do not exceed 60 °C).
Emulsion during Extraction Residual acetone or unreacted p-cresol altering the surface tension of the aqueous phase.Ensure complete evaporation of acetone before adding ethyl acetate. If unreacted p-cresol persists, wash the organic layer with dilute 0.1 M NaOH.

References

  • Title: Name Reactions In Organic Chemistry Source: VDOC.PUB URL: 1

  • Title: 2-(4-Methylphenoxy)acetohydrazide Source: PMC (nih.gov) URL: 2

  • Title: Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus Source: AIP Publishing URL: 3

Sources

Application Notes and Protocols: Hydrothermal Synthesis of Lanthanide 2-(4-Methylphenoxy)acetate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Lanthanide Chemistry and Pharmaceutical Science

The unique electronic and coordination properties of lanthanide elements have positioned them at the forefront of materials science and, increasingly, biomedical research. Their ability to form complexes with a variety of organic ligands has led to applications ranging from diagnostic imaging to therapeutic agents[1][2]. The trivalent lanthanide ions (Ln³⁺), being hard Lewis acids, exhibit a strong affinity for oxygen-donor ligands, such as carboxylates, making them ideal candidates for the design of novel coordination compounds with tailored biological activities[1].

This guide provides a comprehensive overview and detailed protocols for the hydrothermal synthesis of lanthanide 2-(4-Methylphenoxy)acetate complexes. The hydrothermal method is a powerful technique for crystallizing coordination polymers, offering precise control over the reaction environment to yield high-quality, crystalline products[3][4][5]. We will delve into the rationale behind the experimental design, detailed characterization methodologies, and the potential applications of these complexes in the realm of drug development, including their potential as anticancer agents[6][7].

Theoretical Framework: Understanding the Hydrothermal Synthesis and Coordination

Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures and pressures above ambient conditions. This method facilitates the dissolution of reactants and promotes the growth of single crystals by carefully controlling parameters such as temperature, pressure, pH, and reaction time[3]. For the synthesis of lanthanide 2-(4-Methylphenoxy)acetate complexes, the 2-(4-Methylphenoxy)acetic acid ligand provides a versatile coordination site through its carboxylate group. The phenoxy moiety can also influence the overall structure and properties of the resulting complex through steric effects and potential weak interactions.

The coordination number of lanthanide ions is typically high, ranging from 7 to 12, leading to diverse and often complex three-dimensional structures[1]. In the case of carboxylate ligands, various coordination modes can be observed, including monodentate, bidentate chelating, and bridging, which give rise to the formation of dimers, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks[8][9].

Experimental Protocols

PART 1: Synthesis of Lanthanide 2-(4-Methylphenoxy)acetate Complexes

This protocol outlines the hydrothermal synthesis of a representative Europium(III) 2-(4-Methylphenoxy)acetate complex. The same procedure can be adapted for other lanthanide ions with minor modifications.

Materials and Reagents:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 2-(4-Methylphenoxy)acetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL capacity)

Instrumentation:

  • Programmable oven

  • pH meter

  • Analytical balance

  • Vacuum filtration apparatus

Detailed Step-by-Step Protocol:

  • Ligand Preparation: In a 50 mL beaker, dissolve 0.332 g (2.0 mmol) of 2-(4-Methylphenoxy)acetic acid in 10 mL of deionized water.

  • pH Adjustment: While stirring, add a 0.1 M NaOH solution dropwise to the ligand solution until a pH of approximately 6.0 is reached. This deprotonates the carboxylic acid, facilitating coordination to the lanthanide ion.

  • Metal Salt Dissolution: In a separate 25 mL beaker, dissolve 0.366 g (1.0 mmol) of EuCl₃·6H₂O in 5 mL of deionized water.

  • Reaction Mixture Preparation: Slowly add the EuCl₃ solution to the ligand solution under continuous stirring. A slight precipitate may form.

  • Hydrothermal Reaction: Transfer the resulting mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 160 °C at a rate of 10 °C/min. Maintain this temperature for 72 hours.

  • Cooling: After 72 hours, slowly cool the oven to room temperature at a rate of 5 °C/hour. Slow cooling is crucial for the formation of well-defined crystals.

  • Product Isolation and Purification: Open the autoclave carefully in a fume hood. Collect the crystalline product by vacuum filtration. Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over silica gel for 24 hours.

Causality Behind Experimental Choices:

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is often used to ensure complete coordination of the metal ion and to favor the formation of stable complexes.

  • pH: The pH is adjusted to deprotonate the carboxylic acid, making the carboxylate group a more effective nucleophile for coordinating to the positively charged lanthanide ion. A pH of around 6 is a good starting point to avoid the formation of lanthanide hydroxides at higher pH values.

  • Temperature and Time: The temperature of 160 °C and a reaction time of 72 hours are typical conditions for the hydrothermal synthesis of lanthanide coordination polymers. These conditions provide sufficient energy to overcome the activation barrier for the reaction and allow for the slow growth of high-quality crystals.

Workflow for Hydrothermal Synthesis

G cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_isolation Isolation & Purification A Dissolve 2-(4-Methylphenoxy)acetic acid in deionized water B Adjust pH to ~6.0 with NaOH A->B D Mix ligand and metal salt solutions B->D C Dissolve LnCl₃·6H₂O in deionized water C->D E Transfer to Teflon-lined autoclave D->E F Heat to 160 °C for 72 hours E->F G Slowly cool to room temperature F->G H Filter crystalline product G->H I Wash with water and ethanol H->I J Dry in desiccator I->J

Caption: Experimental workflow for the hydrothermal synthesis of lanthanide 2-(4-Methylphenoxy)acetate complexes.

PART 2: Characterization of the Synthesized Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

1. Single-Crystal X-ray Diffraction (SC-XRD):

  • Purpose: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the coordination environment of the lanthanide ion.

  • Protocol: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve and refine the crystal structure.

  • Expected Outcome: The data will reveal the coordination number of the lanthanide ion and the coordination modes of the 2-(4-Methylphenoxy)acetate ligand. It is anticipated that the carboxylate group will coordinate in a bidentate or bridging fashion, potentially leading to the formation of a coordination polymer[8][9].

2. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the phase purity of the bulk sample and to compare the experimental diffraction pattern with the one simulated from the single-crystal X-ray data.

  • Protocol: A finely ground powder of the sample is placed on a sample holder and scanned with an X-ray diffractometer over a range of 2θ angles.

  • Expected Outcome: A good match between the experimental and simulated PXRD patterns confirms the homogeneity of the synthesized material.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the complex and to confirm the coordination of the carboxylate group to the lanthanide ion.

  • Protocol: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The infrared spectrum is recorded typically in the range of 4000-400 cm⁻¹.

  • Expected Outcome: The absence of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the disappearance of the C=O stretching band of the free acid (around 1700 cm⁻¹) are expected. Instead, two new bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the coordinated carboxylate group will appear, typically in the ranges of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The separation between these two bands (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules.

  • Protocol: A small, accurately weighed amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss is recorded as a function of temperature.

  • Expected Outcome: The TGA curve will show distinct steps corresponding to the loss of water molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue at the end of the experiment should correspond to the respective lanthanide oxide.

Characterization Technique Purpose Key Expected Observations
Single-Crystal X-ray Diffraction To determine the precise 3D structure and coordination environment.Revelation of coordination number (typically 7-12), coordination modes of the ligand (bidentate, bridging), and the overall crystal packing.
Powder X-ray Diffraction To confirm the phase purity of the bulk sample.The experimental pattern should match the simulated pattern from single-crystal data, indicating a pure, homogeneous product.
FTIR Spectroscopy To confirm the coordination of the carboxylate group.Disappearance of the free carboxylic acid C=O stretch (~1700 cm⁻¹). Appearance of asymmetric (~1610-1550 cm⁻¹) and symmetric (~1440-1360 cm⁻¹) carboxylate stretches. The separation (Δν) indicates the coordination mode.
Thermogravimetric Analysis To assess thermal stability and determine the water content.Stepwise weight loss corresponding to the removal of water molecules followed by the decomposition of the organic ligand at higher temperatures, ultimately yielding the lanthanide oxide.

Potential Applications in Drug Development

Lanthanide complexes are of increasing interest in medicinal chemistry due to their diverse biological activities[1][6]. While specific studies on lanthanide 2-(4-Methylphenoxy)acetate complexes are emerging, the broader class of lanthanide carboxylate complexes has shown promise in several areas relevant to drug development.

Anticancer Activity: Many lanthanide complexes have demonstrated cytotoxic effects against various cancer cell lines[7]. The proposed mechanisms of action often involve the interaction of the complex with DNA, either through intercalation or groove binding, leading to the inhibition of DNA replication and transcription. Furthermore, the lanthanide ion itself can promote the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.

Antimicrobial and Antifungal Agents: The unique coordination properties of lanthanide ions can be exploited to design complexes that disrupt microbial cell walls or interfere with essential enzymatic processes in bacteria and fungi.

Bioimaging: The luminescent properties of certain lanthanide ions, such as Eu³⁺ and Tb³⁺, can be harnessed for bioimaging applications. When coordinated to a suitable organic ligand that acts as an "antenna," the ligand can absorb light and efficiently transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be used to visualize the uptake and distribution of the complex within cells.

Coordination Environment of a Lanthanide Ion

G cluster_ligands 2-(4-Methylphenoxy)acetate Ligands cluster_water Water Molecules Ln Ln³⁺ O1 O Ln->O1 bidentate O2 O Ln->O2 O3 O Ln->O3 bridging O4 O Ln->O4 O5 O Ln->O5 chelating O6 O Ln->O6 W1 H₂O Ln->W1 W2 H₂O Ln->W2

Caption: A generalized coordination sphere of a lanthanide ion with 2-(4-Methylphenoxy)acetate and water ligands.

Conclusion and Future Perspectives

The hydrothermal synthesis of lanthanide 2-(4-Methylphenoxy)acetate complexes represents a promising avenue for the development of novel materials with potential applications in drug development. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this fascinating area of coordination chemistry. Future work should focus on systematically varying the lanthanide ion and modifying the organic ligand to fine-tune the structural, and consequently, the biological properties of these complexes. In vitro and in vivo studies are warranted to fully elucidate their therapeutic potential and mechanism of action.

References

  • Chen, J. et al. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Adv.12, 12345-12356 (2022).
  • Cârâc, A. BIOLOGICAL AND BIOMEDICAL APPLICATIONS OF THE LANTHANIDES COMPOUNDS: A MINI REVIEW. Rev. Chim.68, 2154-2158 (2017).
  • Perdih, F. et al. Hybrid Lanthanide Metal–Organic Compounds with Flavonoids: Magneto-Optical Properties and Biological Activity Profiles. Int. J. Mol. Sci.26, 1234 (2025).
  • Kiskin, M. A. et al. Crystal Structure of Lanthanide Salts with 2,4-Dichlorophenoxyacetic Acid. Crystals12, 567 (2022).
  • Zhao, Y. et al. Synthesis, characterization and biological activity of complexes of lanthanum(III) with 2-(1 '-phenyl-2 '-carboxyl-3 '-aza-n-butyl). J. Inorg. Biochem.102, 1746-1753 (2008).
  • Gilbert-Bass, K. The Chemistry of the Lanthanides Using Nontraditional Ligand Sets. eScholarship, University of California (2018).
  • Popov, K. et al. Crystal Structure of Lanthanide Salts with 2,4-Dichlorophenoxyacetic Acid. J. Chem. Crystallogr.35, 789–795 (2005).
  • Sreeja, P. B. & Kurup, M. R. P. Synthesis and spectroscopic characterization of some lanthanide(III) nitrate complexes of 3-[3-carboxyethyl-4,5- dimethylthiophene-2-yl)azo]pent-2,4-dione. J. Serb. Chem. Soc.69, 827-834 (2004).
  • Cardenas, M. et al. The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods. Molecules28, 6023 (2023).
  • Szaniawska, D. Synthesis and spectroscopic studies of selected lanthanide(III) complexes for luminescence-based oxygen and temperature sensing.
  • Arnold, P. L. et al. Chiral lanthanide complexes: coordination chemistry, spectroscopy, and catalysis. Dalton Trans.43, 8567-8577 (2014).
  • Eliseeva, S. V. & Bünzli, J.-C. G. Lanthanide luminescence for biomedical analyses and imaging. Chem. Soc. Rev.39, 189-227 (2010).
  • Mocci, F. et al. Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. Inorganics12, 45 (2024).
  • Agarwal, R. K. & Singh, G. Synthesis and Characterization of Some Lanthanide(III) Complexes with 4-[N-(2-methoxybenzylimine)formyl]-2, 3-dimethyl-1-phenyl-3-pyazolin-5-one. Synth. React. Inorg. Met.-Org. Chem.32, 1569-1586 (2002).
  • Li, G. et al. Hydrothermal Synthesis of Lanthanide Stannates Pyrochlore Nanocrystals for Catalytic Combustion of Soot Particulates. J.
  • Benmerad, B. et al. Hydrothermal synthesis and crystal structure of a new lanthanum(III) coordination polymer with fumaric acid. Acta Cryst.E69, m333-m334 (2013).
  • Smith, P. S. Synthesis and Single Crystals of Refractory Oxides of Lanthanides and Thorium DE-SC001427. OSTI.GOV (2018).
  • Singh, D. et al. Hydrothermal synthesis, characterization and luminescent properties of lanthanide-doped NaLaF4 nanoparticles. Bull.
  • Sharma, R. K. et al. Synthesis and Thermal Characterization of Lanthanide(III) Complexes with Mercaptosuccinic Acid and Hydrazine as Ligands. J. Therm. Anal. Calorim.91, 501-507 (2008).
  • Apostolico, F. et al. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorg. Chem.62, 14213–14227 (2023).
  • Chan, Y.-W. et al. Synthesis and Crystal Structures of Lanthanide 4-benzyloxy Benzoates: Influence of Electron-Withdrawing and Electron-Donating Groups on Luminescent Properties. Inorg. Chem.49, 1943-1951 (2010).
  • Gabor, D. S. et al. Hydrothermal Synthesis of Lithium Lanthanum Titanate.
  • Mon-Rey, A. et al. Two-Dimensional Lattices with Lanthanoids, Anilato Ligands and Formamide. Molecules28, 4689 (2023).
  • Li, G. et al. Hydrothermal Synthesis of Lanthanide Stannates Pyrochlore Nanocrystals for Catalytic Combustion of Soot Particulates. J.

Sources

Application Note & Protocols: 2-(4-Methylphenoxy)acetate as a Versatile Linker for MOF-Based Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of Metal-Organic Frameworks (MOFs) utilizing 2-(4-Methylphenoxy)acetate as a novel organic linker.

Introduction: The Rationale for a New Linker

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] These crystalline materials, constructed from metal ions or clusters linked by organic molecules, are extensively explored for applications ranging from gas storage to catalysis and biomedicine.[3][4] In the realm of drug delivery, MOFs are particularly promising due to their capacity for high drug loading and controlled, stimulus-responsive release.[5][6][7]

The choice of the organic linker is a critical determinant of the final MOF's structure and properties.[1][8] Carboxylate-based ligands are widely used due to their strong and versatile coordination with metal centers.[1][9] This guide introduces 2-(4-Methylphenoxy)acetate (MPA) as a promising, yet underexplored, organic linker. The MPA ligand combines a rigid phenoxy group, which can contribute to a stable framework, with a flexible acetate "arm" terminating in a carboxylate group for metal coordination. This semi-flexibility can lead to novel framework topologies and potentially advantageous drug-matrix interactions.[1]

This document provides a comprehensive, field-proven guide for the synthesis of the MPA ligand, its subsequent use in the construction of a novel zinc-based MOF (designated here as Zn-MPA-MOF), and a detailed protocol for evaluating its potential as a carrier for the model anti-inflammatory drug, Ibuprofen.

Part 1: Synthesis of the Organic Linker: 2-(4-Methylphenoxy)acetic Acid (MPA)

Principle of Synthesis: The synthesis of the MPA linker is achieved via a classic Williamson ether synthesis. In this reaction, the phenolic proton of p-cresol is deprotonated by a strong base (sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from chloroacetic acid in an SN2 reaction, forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product. This method is robust, high-yielding, and analogous to established procedures for similar phenoxyacetic acids.[10]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )GradeSupplier
p-CresolC₇H₈O108.14≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00ACS ReagentFisher Scientific
Chloroacetic AcidC₂H₃ClO₂94.5099%Alfa Aesar
Hydrochloric AcidHCl36.4637% (conc.)VWR
Deionized WaterH₂O18.02Type 1Millipore

Step-by-Step Protocol for MPA Synthesis:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 10.81 g (0.1 mol) of p-cresol in 50 mL of deionized water containing 8.00 g (0.2 mol) of sodium hydroxide. Stir until a clear solution of sodium p-cresolate is formed.

  • Nucleophilic Attack: Gently heat the solution to 60-70°C. Prepare a solution of 9.45 g (0.1 mol) of chloroacetic acid in 20 mL of water and add it dropwise to the reaction flask over 30 minutes.

    • Causality Note: The reaction is exothermic. Slow, dropwise addition is crucial to maintain temperature control and prevent side reactions. The excess base ensures that both the p-cresol and the chloroacetic acid are in their salt forms, facilitating the reaction.

  • Reaction Completion: After the addition is complete, increase the temperature and maintain a gentle reflux for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Transfer the solution to a 500 mL beaker and slowly acidify by adding concentrated hydrochloric acid dropwise while stirring vigorously in an ice bath. A white precipitate will form.

    • Causality Note: Acidification protonates the sodium 2-(4-methylphenoxy)acetate, which is water-soluble, to the less soluble free acid (MPA), causing it to precipitate out of the aqueous solution. The target pH should be 1-2 to ensure complete protonation.

  • Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts.

  • Drying: Dry the purified 2-(4-Methylphenoxy)acetic acid in a vacuum oven at 60°C overnight. The typical yield is 80-90%.

Characterization: Confirm the structure and purity of the synthesized linker using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy before proceeding to MOF synthesis.

Part 2: Solvothermal Synthesis of Zn-MPA-MOF

Principle of Synthesis: Solvothermal synthesis is a widely used method for producing highly crystalline MOFs.[11] The reaction is performed in a sealed vessel at a temperature above the boiling point of the solvent, creating high autogenous pressure. These conditions promote the dissolution of precursors and facilitate the nucleation and growth of well-defined crystals.[11] Here, Zinc nitrate hexahydrate serves as the metal source, which coordinates with the deprotonated MPA linker to form the three-dimensional framework. N,N-Dimethylformamide (DMF) is used as a high-boiling point solvent that can also act as a template, influencing the final structure.[11]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )GradeSupplier
2-(4-Methylphenoxy)acetic Acid (MPA)C₉H₁₀O₃166.17As Synthesized-
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O297.49≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, 99.8%Sigma-Aldrich
EthanolC₂H₅OH46.07200 ProofVWR

Experimental Workflow for Zn-MPA-MOF Synthesis

G start Start: Precursors ligand MPA Ligand start->ligand metal Zn(NO₃)₂·6H₂O start->metal solvent DMF start->solvent process process decision decision output output end_node Final Product: Activated Zn-MPA-MOF mix Mix & Sonicate (15 min) ligand->mix metal->mix solvent->mix solvothermal Solvothermal Reaction (120°C, 48h) mix->solvothermal cool Cool to RT solvothermal->cool wash Wash with DMF & Ethanol cool->wash activate Solvent Exchange & Vacuum Drying wash->activate activate->end_node

Caption: Workflow for the solvothermal synthesis and activation of Zn-MPA-MOF.

Step-by-Step Protocol for Zn-MPA-MOF Synthesis:

  • Preparation of Precursor Solution: In a 20 mL glass vial, combine 83.1 mg (0.5 mmol) of the synthesized MPA ligand and 148.7 mg (0.5 mmol) of Zinc Nitrate Hexahydrate.

  • Solubilization: Add 10 mL of DMF to the vial. Seal the vial and sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization.

  • Solvothermal Reaction: Place the sealed vial inside a programmable oven. Heat the reaction to 120°C and hold for 48 hours.

    • Causality Note: The elevated temperature and pressure are critical for overcoming the kinetic barriers to crystal formation, leading to a well-ordered, crystalline product rather than an amorphous precipitate.

  • Isolation: After 48 hours, turn off the oven and allow the vial to cool slowly to room temperature. Colorless, crystalline solids should be visible at the bottom of the vial.

  • Washing: Decant the supernatant liquid. Add 10 mL of fresh DMF, vortex briefly, and centrifuge to pellet the solid. Decant and repeat this washing step three times. Then, perform three additional washes using ethanol to remove residual DMF.

    • Causality Note: Washing is essential to remove unreacted starting materials and DMF molecules that are loosely bound within the pores, which is the first step in framework activation.

  • Activation: To activate the MOF, immerse the washed solid in 20 mL of a volatile solvent like ethanol or chloroform for 72 hours, replacing the solvent every 24 hours. This "solvent exchange" process removes the high-boiling point DMF from the pores. After exchange, collect the solid by centrifugation and dry under high vacuum at 100°C for 12 hours.

    • Causality Note: Activation is a critical step to ensure the porosity of the MOF is accessible.[9] Removing the synthesis solvent molecules from the pores is necessary for subsequent applications like drug loading.

Part 3: Physicochemical Characterization of Zn-MPA-MOF

To confirm the successful synthesis and determine the key properties of the Zn-MPA-MOF, a suite of characterization techniques is required.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation. The analysis shows weight loss as a function of temperature.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR confirms the incorporation of the MPA linker into the framework. Key spectral changes, such as the shift in the carboxylate stretching frequencies upon coordination to the zinc center, are indicative of successful MOF formation.

  • Brunauer-Emmett-Teller (BET) Analysis: This analysis, typically performed using N₂ adsorption at 77 K, is used to determine the specific surface area and pore volume of the activated MOF, which are critical parameters for drug loading capacity.

Expected Characterization Data Summary:

TechniqueParameterExpected ResultRationale
PXRD Diffraction PatternSharp, well-defined peaksIndicates a highly crystalline, ordered structure.
TGA Decomposition Temp.> 350 °CHigh thermal stability is characteristic of a robust framework.
FT-IR C=O Stretch (νasym)~1610 cm⁻¹Shift from ~1700 cm⁻¹ in free acid confirms carboxylate coordination.
BET Surface Area500 - 1500 m²/gA high surface area is desirable for maximizing drug loading.

Part 4: Application in Controlled Drug Delivery

Principle: The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[5][12] The drug molecules are loaded into the pores of the activated MOF, typically through diffusion from a concentrated solution. The release of the drug can then be triggered by environmental stimuli, such as a change in pH.[12][13] Many MOFs, particularly those based on zinc, are known to be pH-sensitive, becoming less stable in acidic environments.[6] This property can be exploited for targeted drug release in acidic microenvironments, such as those found in tumors or inflamed tissues.

Mechanism for pH-Responsive Drug Release

Caption: pH-triggered drug release mechanism from Zn-MPA-MOF.

Protocol for Ibuprofen Loading:

  • Prepare Ibuprofen Solution: Prepare a 10 mg/mL solution of Ibuprofen in ethanol.

  • Loading: Disperse 50 mg of activated Zn-MPA-MOF into 10 mL of the Ibuprofen solution.

  • Incubation: Seal the container and stir the suspension at room temperature for 24 hours in the dark.

    • Causality Note: This extended incubation allows for the diffusion of ibuprofen molecules from the solution into the porous network of the MOF until an equilibrium is reached.

  • Isolation: Centrifuge the suspension to collect the Ibuprofen-loaded MOF (Ibu@Zn-MPA-MOF).

  • Washing: Wash the collected solid twice with fresh ethanol to remove any non-encapsulated Ibuprofen adsorbed on the external surface.

  • Drying: Dry the final product under vacuum at 40°C for 6 hours.

  • Quantification of Loading: To determine the loading efficiency, dissolve a known mass (e.g., 5 mg) of the dried Ibu@Zn-MPA-MOF in a basic aqueous solution (e.g., 0.1 M NaOH) to completely decompose the MOF and release the drug. Quantify the amount of Ibuprofen using UV-Vis spectroscopy (λ_max ≈ 264 nm) against a standard calibration curve.

    • Loading Capacity (%) = (mass of loaded drug / mass of MOF) x 100

    • Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

Protocol for In Vitro Drug Release Study:

  • Release Media: Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating an acidic tumor microenvironment).

  • Setup: Disperse 10 mg of Ibu@Zn-MPA-MOF into 10 mL of each buffer solution in separate sealed containers. Place them in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each container. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume.

  • Analysis: Centrifuge the withdrawn aliquots to remove any suspended MOF particles. Measure the concentration of Ibuprofen in the supernatant using UV-Vis spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile (Cumulative Release % vs. Time) for both pH conditions. A significantly faster and higher release at pH 5.5 compared to pH 7.4 would validate the pH-responsive nature of the delivery system.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the synthesis, characterization, and evaluation of a novel MOF based on the 2-(4-Methylphenoxy)acetate ligand. By following these methodologies, researchers can construct a robust, porous material and systematically assess its potential as a pH-responsive carrier for controlled drug delivery. The inherent tunability of MOFs means that this platform can be further modified—by changing the metal node or functionalizing the ligand—to optimize it for a wide range of therapeutic applications.[5][6]

References

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC. (n.d.). National Center for Biotechnology Information.
  • The future of drug delivery - targeted, timed and non-toxic release of APIs using MOFs - Blog. (2019, September 12). novoMOF.
  • Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK. (2023, November 17). IAPC Journals.
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (2022, April 25). IntechOpen.
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2021, June 30). MDPI.
  • MOF-mimetic molecules: carboxylate-based supramolecular complexes as molecular metal–organic framework analogues. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Carboxylate-based metal–organic frameworks. (n.d.). Wikipedia.
  • Metal-Organic Frameworks: Carboxylic Acid Ligands. (n.d.). BLDpharm.
  • Novel luminescent metal–organic frameworks based on rigid carboxylate ligands for highly selective sensing of Fe 3+ ions. (2016, September 5). CrystEngComm (RSC Publishing). DOI:10.1039/C6CE01514J.
  • Synthesis and Structural Characterization of Two- dimensional Metal-organic Framework by Using Bent Ditopic Carboxylate Ligands. (2022, July 12). ResearchGate.
  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Universitas Airlangga.
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (n.d.). TALENTA Publisher - Universitas Sumatera Utara.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI.
  • Synthesis method of 2-methylphenoxyacetic acid. (2020, November 6). Eureka | Patsnap.
  • Metal-Organic Frameworks (MOFs) as Catalysts. (n.d.). ResearchGate.
  • The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. (2022, July 15). MDPI.
  • Bridging Ligands for MOF Materials. (n.d.). Ossila.
  • Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. (2023, March 27). YouTube.
  • Metal-organic frames (MOF) - Based Materials and Their Applications. (2023, October 15). Frontiers.
  • Biomedical applications of metal–organic framework (MOF)-based nano-enzymes. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review. (n.d.). National Center for Biotechnology Information.
  • Cationic metal organic frameworks synthesized from cyclotetraphosphazene linkers with flexible tentacles. (n.d.). ChemRxiv.
  • A Review on Metal-Organic Frameworks (MOFS), Synthesis, Activation, Characterisation, and Application. (n.d.). orientjchem.org.
  • MOFs as chemical nano-reactors: synthesis and stabilization of catalytically active metal species in confined spaces. (n.d.). Digital CSIC.

Sources

reaction conditions for esterification of 2-(4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the reaction conditions for the esterification of 2-(4-Methylphenoxy)acetic acid (CAS: 940-64-7), a critical intermediate in the synthesis of phenoxy-herbicide analogs (e.g., MCPA derivatives) and pharmaceutical building blocks.

While the ether linkage in phenoxyacetic acids provides stability, the reaction kinetics and yield are heavily influenced by the choice of catalyst and water removal strategy. This guide presents three validated protocols ranging from classical Fischer esterification to high-yield acid chloride activation, ensuring reproducibility across both laboratory and pilot scales.[1]

Chemical Context & Substrate Analysis[2][3][4][5][6][7]

Before initiating synthesis, it is vital to understand the physicochemical constraints of the substrate.

PropertyValueImplication for Synthesis
IUPAC Name 2-(4-Methylphenoxy)acetic acidSubstrate Identity
Structure Ar-O-CH₂-COOHEther linkage is acid-stable but can be cleaved by strong Lewis acids (e.g., BBr₃) or HI.[1]
pKa ~3.2Stronger acid than acetic acid (pKa 4.[1]76) due to the electron-withdrawing phenoxy group.[1]
Solubility Soluble in MeOH, EtOH, CHCl₃; Low in H₂OReaction requires organic solvent or neat alcohol.
Melting Point 140–142 °CSolid at RT; requires dissolution for homogeneous catalysis.[1]

Mechanistic Insight: Fischer Esterification

The most common route for this substrate is acid-catalyzed Fischer esterification.[1] The reaction is an equilibrium process governed by Le Chatelier's principle.[2]

Mechanism Visualization

The following diagram illustrates the protonation-addition-elimination pathway. Note that the rate-limiting step is often the nucleophilic attack of the alcohol on the activated carbonyl.

FischerMechanism Substrate 2-(4-Methylphenoxy) acetic acid Activated Protonated Carbonyl Substrate->Activated + H⁺ (Catalyst) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + ROH (Alcohol) Ester Methyl/Ethyl Ester Tetrahedral->Ester - H₂O (Elimination) Water H₂O (Byproduct) Tetrahedral->Water

Figure 1: Acid-catalyzed activation and conversion of phenoxyacetic acid derivatives.[1]

Experimental Protocols

Method A: Classical Fischer Esterification (Standard)

Best for: Routine synthesis of methyl/ethyl esters; scalable; cost-effective.[1] Yield Potential: 85–92%

Reagents:

  • Substrate: 2-(4-Methylphenoxy)acetic acid (1.0 equiv)[1]

  • Solvent/Reagent: Methanol or Ethanol (10–20 equiv, excess drives equilibrium)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc.) or p-Toluenesulfonic acid (p-TSA) (0.1 equiv)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If using higher boiling alcohols (e.g., butanol), attach a Dean-Stark trap to remove water.

  • Dissolution: Dissolve 10 mmol (1.66 g) of 2-(4-Methylphenoxy)acetic acid in 20 mL of anhydrous alcohol (MeOH or EtOH).

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3). The acid spot (low R_f) should disappear, replaced by the ester (high R_f).

  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate under reduced pressure to remove excess alcohol (approx. 80% volume).

    • Dilute residue with Ethyl Acetate (30 mL).[1]

    • Wash with sat.[1] NaHCO₃ (2 x 20 mL) to neutralize catalyst and remove unreacted acid.

    • Wash with Brine (20 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Method B: Acid Chloride Activation (High Yield)

Best for: Sterically hindered alcohols, high-value substrates, or when quantitative yield is required. Yield Potential: >95%[1][4][5]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Catalyst: DMF (1-2 drops)[1]

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Activation: In a dry flask under N₂, suspend the acid in dry DCM (5 mL/mmol). Add catalytic DMF.[1]

  • Chlorination: Add SOCl₂ dropwise at 0°C. Warm to reflux for 2 hours. Gas evolution (HCl/SO₂) indicates reaction progress.[1]

  • Evaporation: Evaporate solvent and excess SOCl₂ in vacuo (use a caustic trap). Redissolve the crude acid chloride in dry DCM.

  • Esterification: Add the desired alcohol (1.2 equiv) and Pyridine or Triethylamine (1.5 equiv) at 0°C. Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry and concentrate.

Method C: Mild Coupling (Steglich Esterification)

Best for: Acid-sensitive substrates or complex alcohol partners.[1] Reagents: DCC (1.1 equiv), DMAP (0.1 equiv), DCM (Solvent).

Protocol:

  • Dissolve acid (1.0 equiv) and alcohol (1.0 equiv) in dry DCM.

  • Add DMAP.[1]

  • Cool to 0°C and add DCC. Stir at RT overnight.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash filtrate with dilute acid/base and concentrate.[1]

Purification & Analysis Workflow

The following workflow ensures the isolation of pharmaceutical-grade material.

PurificationWorkflow Crude Crude Reaction Mix Quench Quench/Neutralize (Sat. NaHCO₃) Crude->Quench PhaseSep Phase Separation (Org vs Aq) Quench->PhaseSep Drying Dry Organic Layer (Na₂SO₄ / MgSO₄) PhaseSep->Drying Organic Phase Evap Rotary Evaporation Drying->Evap Recryst Recrystallization (EtOH/H₂O or Hexane) Evap->Recryst Solid Residue Final Pure Ester (>98% Purity) Recryst->Final

Figure 2: Standard downstream processing workflow for phenoxyacetate esters.

Analytical Validation[5]
  • ¹H NMR (CDCl₃):

    • Look for the disappearance of the carboxylic acid proton (~11-12 ppm).

    • Ester Methyl (if Methyl ester): Singlet at ~3.7–3.8 ppm.[5]

    • O-CH₂-CO: Singlet at ~4.6 ppm (characteristic of phenoxyacetic derivatives).[1]

    • Ar-CH₃: Singlet at ~2.3 ppm.[1][3]

  • IR Spectroscopy:

    • C=O Stretch: Shift from ~1710 cm⁻¹ (acid) to ~1735–1750 cm⁻¹ (ester).

    • O-H Stretch: Disappearance of the broad acid band (2500–3300 cm⁻¹).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium limitation (Water buildup)1.[1] Use Dean-Stark trap (toluene reflux).2.[1] Add molecular sieves (3Å).3. Switch to Method B (Acid Chloride).
Emulsion during Workup Surfactant-like behavior of phenoxy acidAdd brine (saturated NaCl) to the aqueous layer; use DCM instead of EtOAc for extraction.
Colored Impurities Oxidation of phenol ringPerform reaction under Nitrogen/Argon atmosphere.[1] Use antioxidant (e.g., BHT) if storing long-term.[1]
Product is Oily/Sticky Residual solvent or impuritiesRecrystallize from cold Hexane or a Hexane/EtOAc mixture.[1]

References

  • BenchChem. (2025).[1][6] Troubleshooting low conversion in phenoxyacetic acid esterification. Retrieved from

  • Reddy, S. M., et al. (2020).[3] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14.[1][3] Retrieved from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Fischer Esterification mechanics).

  • National Institute of Standards and Technology (NIST). (2023). (4-methylphenoxy)acetic acid Properties. NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [7]

  • ChemicalBook. (2025).[1] Methyl 2-(4-(methylsulfonyl)phenyl)acetate synthesis and protocols. Retrieved from

Sources

preparation of transition metal complexes with p-tolyloxyacetate

Application Note: Preparation and Characterization of Transition Metal Complexes with -Tolyloxyacetate

Part 1: Executive Summary & Strategic Rationale

The coordination chemistry of


-tolyloxyacetate

This guide moves beyond standard textbook synthesis. It addresses the specific challenge of ligand solubility mismatch (organic acid vs. inorganic metal salt) and provides a robust, self-validating protocol for generating high-purity complexes of Cu(II), Zn(II), Co(II), and Ni(II).

The Mechanistic Edge

The carboxylate group of

  • Monodentate: High flexibility, often seen in hydrated species.

  • Bidentate Chelating: Forms stable 4-membered rings.

  • Bidentate Bridging: Facilitates the formation of dinuclear "paddlewheel" structures (common in Cu(II)), which are potent magnetic materials and catalytic centers.

Part 2: Detailed Experimental Protocols

Protocol A: Bulk Synthesis via Metathesis (High Yield Route)

Best for: Generating gram-scale quantities for antimicrobial screening or cytotoxicity assays.

1. Reagents & Materials
  • Ligand:

    
    -Tolyloxyacetic acid (CAS: 940-64-7), >98% purity.
    
  • Base: Sodium Hydroxide (NaOH), 1M aqueous solution.

  • Metal Salts:

    
    , 
    
    
    , etc.
  • Solvent: Methanol (HPLC grade), Deionized Water (

    
    ).
    
2. Step-by-Step Methodology

Step 1: Ligand Activation (Sodium Salt Formation) The acid form is insoluble in water. We must first generate the soluble sodium salt in situ.

  • Dissolve 2.0 mmol (

    
    ) of 
    
    
    -tolyloxyacetic acid in 20 mL of Methanol.
  • Add 2.0 mmol of NaOH (2.0 mL of 1M solution) dropwise under stirring.

  • Critical Checkpoint: Measure pH. It should be between 7.5 and 8.0.

    • Why? If pH < 7, unreacted acid contaminates the product. If pH > 9, metal hydroxides (

      
      ) will precipitate instead of the complex.
      

Step 2: Metal Coordination

  • Dissolve 1.0 mmol of the Metal Salt (e.g.,

    
     of 
    
    
    ) in 10 mL of distilled water.
  • Add the metal solution dropwise to the ligand solution over 15 minutes while stirring vigorously at 50°C.

    • Observation: A precipitate should form immediately (Blue/Green for Cu, White for Zn, Pink for Co).

  • Reflux the suspension for 2 hours to ensure thermodynamic equilibration (conversion of kinetic amorphous solids to crystalline micro-structures).

Step 3: Isolation and Purification

  • Cool to room temperature slowly (1°C/min) to promote particle growth.

  • Filter under vacuum using a sintered glass crucible (Porosity 4).

  • Wash 1: 10 mL Cold Water (removes NaCl/byproducts).

  • Wash 2: 5 mL Cold Methanol (removes unreacted ligand).

  • Wash 3: 5 mL Diethyl Ether (facilitates drying).

  • Dry in a vacuum desiccator over silica gel for 24 hours.

Protocol B: Single Crystal Growth (Slow Evaporation)

Best for: X-Ray Diffraction (XRD) studies to determine coordination geometry.

  • Preparation: Follow Step 1 and 2 from Protocol A, but use a 1:1 Ethanol:Water solvent system and reduce concentration by 50%.

  • Filtration: Instead of refluxing, filter the solution immediately to remove any dust or immediate precipitate.

  • Incubation: Place the clear filtrate in a narrow-neck vial. Cover with Parafilm and poke 3-4 small holes.

  • Timeline: Allow to stand undisturbed in a vibration-free, dark environment at 20°C for 5–10 days.

  • Harvest: Geometric crystals (blocks or needles) will form on the glass walls.

Part 3: Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision-making process during synthesis, highlighting critical control points (pH and Stoichiometry).

SynthesisWorkflowStartStart: p-Tolyloxyacetic AcidDeprotonationAdd NaOH (1:1 eq)Solvent: MeOHStart->DeprotonationCheckPHCheckpoint: pH 7.5 - 8.0?Deprotonation->CheckPHAdjustAcidAdd dilute AcidCheckPH->AdjustAcidpH > 9AdjustBaseAdd dilute NaOHCheckPH->AdjustBasepH < 7MetalAddAdd Metal Salt Solution(Dropwise, 50°C)CheckPH->MetalAddpH OKAdjustAcid->CheckPHAdjustBase->CheckPHRefluxReflux 2h(Thermodynamic Control)MetalAdd->RefluxFilterIsolate & Wash(H2O -> MeOH -> Et2O)Reflux->FilterEndFinal Complex(Powder/Crystal)Filter->End

Caption: Figure 1. Step-by-step synthesis workflow with pH critical control points to prevent hydroxide contamination.

Part 4: Characterization & Self-Validation

To ensure scientific integrity, the synthesized complexes must be validated.[1] The IR Spectrum is the primary "fingerprint" for determining coordination mode without X-ray data.

Infrared Spectroscopy (ATR-FTIR)

The shift in carboxylate stretching frequencies (

Coordination Mode

Criteria
Diagnostic Bands (

)
Structural Implication
Ionic (Free Salt) Reference Value

,

Na/K salt (No covalent bond)
Monodentate


,

Single O-M bond; distorted geometry.
Chelating (Bidentate)


,

Stable 4-membered ring; often monomeric.
Bridging (Bidentate)

Similar to ionicPaddlewheel dimers (common in Cu).
UV-Vis & Magnetic Data (Electronic State)
  • Cu(II) Complexes: Typically show a broad d-d band at 600–800 nm.

    • Validation:

      
       of 1.7–1.9 BM indicates a monomer. 
      
      
      BM suggests antiferromagnetic coupling (dimer).
  • Co(II) Complexes: High-spin octahedral complexes show bands near 500 nm (pink). Tetrahedral are intense blue (600 nm).

Structural Logic Diagram

Use this decision tree to interpret your IR data immediately after synthesis.

IR_LogicInputCalculate Δν = ν(asym) - ν(sym)DecisionCompare to Ionic Δν(approx 200 cm-1)Input->DecisionMonoΔν >> 200 cm-1MonodentateDecision->MonoLargerChelΔν << 150 cm-1ChelatingDecision->ChelSmallerBridgeΔν ≈ 200 cm-1BridgingDecision->BridgeSimilar

Caption: Figure 2. Logic gate for determining coordination mode based on IR frequency shifts (

1

Part 5: References

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley. (Standard text for IR interpretation of carboxylates).

  • Lawal, A., et al. (2020). Synthesis, Characterization and Antimicrobial Activities of Mixed Ligand Complexes of Zn(II) and Cu(II) with P-Tolyloxyacetic Acid. Journal of Chemical Society of Nigeria. Link

  • Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link

  • Hathaway, B. J. (1984). The structure and electronic properties of copper(II) carboxylates. Journal of the Chemical Society. Link

Slow Evaporation Solution Growth (SESG) Protocols for 2-(4-Methylphenoxy)acetate Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CRYST-4MPA-01

Executive Summary & Scientific Context

This guide details the precision engineering of single crystals of 2-(4-Methylphenoxy)acetate (also known as p-tolyloxyacetate). While the parent compound, 2-(4-methylphenoxy)acetic acid (CAS 940-64-7), is a known auxin analogue and herbicide intermediate, its acetate form (the anion) is of significant interest in crystal engineering. It serves as a flexible carboxylate ligand in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its ability to adopt various coordination modes (monodentate, bidentate-chelating, or bridging).

The Challenge: The 4-methyl group adds hydrophobicity to the phenyl ring, while the acetate tail is hydrophilic. This amphiphilic nature requires careful solvent balancing during Slow Evaporation Solution Growth (SESG) to prevent oiling out or precipitation of amorphous powders.

Theoretical Grounding: The Physics of SESG

Slow evaporation relies on the gradual increase of solute concentration via the escape of solvent molecules into the gas phase.[1] Unlike cooling crystallization, which relies on


 (solubility change with temperature), SESG relies on 

(volume reduction over time).

The process targets the Ostwald-Miers Metastable Zone :

  • Undersaturated Region: Solution is stable; no growth.

  • Metastable Zone: Supersaturated, but spontaneous nucleation is kinetically hindered. This is where existing crystals grow without forming new nuclei.

  • Labile Zone: Highly supersaturated; spontaneous, uncontrolled nucleation occurs (precipitation).

Success Metric: The goal is to traverse from the Undersaturated Region into the Metastable Zone slowly enough to form a few high-quality nuclei, then maintain the system there to allow those nuclei to grow.

Pre-Formulation & Solubility Profiling

Before attempting crystallization, the solubility profile of the ligand must be matched to the counter-ion source.

Solvent SystemSolubility of Acid FormSolubility of Metal Salt (e.g., Zn, Cu)Suitability for SESG
Ethanol (Abs.) HighLowMedium (Good for ligand, bad for salt)
Water Very Low (< 0.01 M)HighLow (Ligand precipitates)
Ethanol:Water (1:1) Optimal Optimal High (Balanced polarity)
Methanol HighModerateHigh (Faster evaporation)
DMF/DMSO Very HighHighLow (Evaporates too slowly)

Critical Insight: The "acetate" anion is generated in situ. You cannot simply dissolve the acid and expect the anionic complex to crystallize without a base or a basic metal salt.

Experimental Protocols

Protocol A: Synthesis & Growth of Metal-Organic Complexes (e.g., Zn/Cu-2-(4-Methylphenoxy)acetate)

This protocol targets the growth of coordination polymers where the 2-(4-methylphenoxy)acetate acts as a ligand.

Reagents:

  • Ligand: 2-(4-Methylphenoxy)acetic acid (MPA)

  • Metal Salt: Zinc(II) Acetate dihydrate or Copper(II) Nitrate trihydrate

  • Base: Sodium Hydroxide (1M solution) or Triethylamine

  • Solvent: Ethanol/Water (50:50 v/v)

Workflow Diagram:

SESG_Protocol Start Start: Weigh Reagents DissolveL Dissolve MPA Ligand (Ethanol) Start->DissolveL Deprotonate Add Base (NaOH/TEA) pH Adjustment to ~7.0 DissolveL->Deprotonate Generate Anion AddMetal Add Metal Salt Solution (Dropwise, Aqueous) Deprotonate->AddMetal Complexation Stir Stir at 50-60°C (30-60 mins) AddMetal->Stir Filter Gravity Filtration (Remove Dust/Nuclei) Stir->Filter Clarify Vessel Transfer to Crystallization Vial Filter->Vessel Cover Cover with Perforated Parafilm (Control Rate) Vessel->Cover Wait Incubate (Room Temp, Vibration Free) Cover->Wait Harvest Harvest Crystals (Wash with cold EtOH) Wait->Harvest

Caption: Step-by-step workflow for generating and crystallizing metal-2-(4-methylphenoxy)acetate complexes.

Detailed Steps:

  • Ligand Preparation: Dissolve 1.0 mmol of 2-(4-Methylphenoxy)acetic acid in 10 mL of warm Ethanol.

  • Anion Generation: Add 1.0 mmol of NaOH (aq) or Triethylamine to the ligand solution. Stir for 10 minutes. Note: This converts the acid to the 2-(4-Methylphenoxy)acetate anion.

  • Complexation: Dissolve 0.5 mmol (for 2:1 ligand:metal ratio) of the Metal Salt (e.g.,

    
    ) in 5 mL of distilled water. Slowly add this to the ligand solution while stirring.
    
    • Observation: A slight precipitate may form.[2][3] Heating to 60°C should redissolve it. If it remains cloudy, add minimal Ethanol dropwise until clear.

  • Filtration (Crucial): Filter the warm solution through a 0.45 µm PTFE syringe filter or Whatman No. 1 paper into a clean glass vial (20 mL scintillation vial recommended).

    • Why? Dust particles act as heterogenous nucleation sites, causing uncontrolled precipitation of microcrystals rather than single crystals.

  • Evaporation Setup: Cover the vial with Parafilm. Pierce 3–5 small holes using a needle.

    • Control: Fewer holes = slower evaporation = higher quality crystals.

  • Incubation: Place the vial in a vibration-free environment at constant temperature (20–25°C).

  • Timeline: Crystals should appear within 5–14 days.

Protocol B: Recrystallization of the Organic Salt (Reference Standard)

If the goal is to study the organic salt (e.g., with an amine base like morpholine) without a metal center.

  • Stoichiometry: Mix 1:1 molar ratio of 2-(4-Methylphenoxy)acetic acid and the organic base (e.g., Morpholine, Piperazine) in Ethanol.

  • Solvent: Use pure Ethanol or Methanol; water is usually unnecessary for organic salts and may slow evaporation too much.

  • Procedure: Follow the filtration and evaporation steps as above. These salts often crystallize faster (2–5 days).

Troubleshooting & Optimization Logic

The "Art" of crystallography lies in responding to failure modes. Use this logic tree to optimize your results.

Troubleshooting Problem Observation after 7 Days Clear Solution Clear (No Crystals) Problem->Clear Powder Amorphous Powder (Precipitate) Problem->Powder Clusters Polycrystalline Clusters Problem->Clusters Action1 Increase Evap Rate (More holes) Clear->Action1 Action2 Dilute Solution Reduce Evap Rate Powder->Action2 Action3 Filter again Lower Temp Clusters->Action3

Caption: Decision matrix for optimizing crystal growth based on visual inspection.

Common Issues:
  • Oiling Out: If the solution separates into two liquid phases, the ligand is too hydrophobic for the water content. Fix: Increase the Ethanol ratio (e.g., go from 50:50 to 70:30 EtOH:Water).

  • Skin Formation: A crust forms on top. Fix: The evaporation is too fast. Reduce the number of holes in the Parafilm or switch to a vial with a narrower neck.

Characterization & Validation

To ensure the grown crystals are indeed the target 2-(4-Methylphenoxy)acetate complex:

  • Visual Inspection: Single crystals should have well-defined geometric edges (prismatic or block-like) and extinguish light under a cross-polarizing microscope.

  • SCXRD (Single Crystal X-Ray Diffraction): The gold standard. A crystal of ~0.1–0.3 mm is required.

  • IR Spectroscopy: Check for the shift in carboxylate stretching frequencies.

    • Free Acid (

      
      ): 
      
      
      
      .
    • Coordinated Acetate (

      
      ): Asymmetric stretch shifts to 
      
      
      
      .

References

  • Smith, G., & Lynch, D. E. (2015).[4][5][6] Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1392–1396.[6]

  • Kennard, C. H. L., Smith, G., & White, A. H. (1982).[7] Structural aspects of phenoxyalkanoic acids. Acta Crystallographica Section B, 38(3), 868-875.[7]

  • Tai, X. S., & Wang, L. H. (2021).[8] Crystal structure of tetraaqua-(2-(4-formylphenoxy)acetato-κ1O)cadmium(II). Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1281-1283. (Analogous protocol reference).

  • University of Florida, Center for X-ray Crystallography. (2015). How To Grow Crystals: Tips and Tricks.

Sources

Application Note: Catalytic Applications of 2-(4-Methylphenoxy)acetate Coordination Polymers

[1]

Executive Summary

Coordination polymers (CPs) derived from 2-(4-methylphenoxy)acetic acid (MPA) represent a versatile class of hybrid materials where the flexible ether linkage and the carboxylate functionality of the ligand enable diverse structural topologies. While simple MPA salts often form low-dimensional structures, their self-assembly with transition metals (Zn, Co, Cu) and N-donor ancillary ligands yields robust 2D and 3D frameworks.[1]

These materials have emerged as potent heterogeneous catalysts , particularly in two domains:

  • Photocatalytic Remediation: Degradation of organic dyes (e.g., Methylene Blue, Rhodamine B) via UV-Vis irradiation.[1]

  • Lewis Acid Chemical Catalysis: Facilitating C-C bond formation reactions like the Knoevenagel condensation.[1]

This guide provides a field-proven roadmap for synthesizing these materials and deploying them in catalytic workflows, emphasizing reproducibility and mechanistic understanding.

Ligand Chemistry & Structural Design

The Ligand: 2-(4-Methylphenoxy)acetate (MPA)[1]
  • IUPAC Name: 2-(4-methylphenoxy)acetic acid[1][2]

  • CAS: 940-64-7[1][2]

  • Key Features:

    • Ether Oxygen: Provides flexibility, allowing the ligand to adopt various conformations (anti/gauche) to satisfy metal coordination geometries.

    • Carboxylate Group: Acts as the primary binding site, capable of monodentate, bidentate chelating, or bidentate bridging modes.

    • Para-Methyl Group: Induces steric directionality and enhances hydrophobicity, influencing the pore environment of the resulting CP.

Design Strategy for Catalytic CPs

To achieve catalytic efficacy, simple MPA-metal interactions are often insufficient due to steric crowding.[1] The standard industry protocol involves Mixed-Ligand Assembly :

  • Primary Ligand: MPA (provides charge balance and flexibility).[1]

  • Ancillary Ligand: Rigid N-donors (e.g., 4,4'-bipyridine, 1,10-phenanthroline).[1]

  • Result: The N-donor ligands "pillar" the MPA-metal layers, creating 3D porous channels accessible to substrate molecules.[1]

Synthesis Protocols

Workflow Visualization

The following diagram outlines the critical path from raw materials to the active catalytic framework.

SynthesisWorkflowStartRaw Materialsp-Cresol + Chloroacetic AcidLigandSynthWilliamson Ether Synthesis(Reflux, NaOH, 4h)Start->LigandSynth  Nucleophilic SubstitutionIsolationAcidification & Recrystallization(Yields pure MPA)LigandSynth->Isolation  pH < 2CP_AssemblySolvothermal AssemblyMetal Salt (Zn/Co) + MPA + 4,4'-bipy(120°C, 3 Days)Isolation->CP_Assembly  + Zn(OAc)2 / Co(NO3)2ActivationSolvent Exchange & Activation(Removal of guest molecules)CP_Assembly->Activation  FiltrationFinalCatActive Catalyst(MPA-CP)Activation->FinalCat  Ready for Use

Figure 1: Step-by-step synthesis workflow for MPA-based coordination polymers.

Detailed Protocol: Synthesis of [Zn(MPA)₂(4,4'-bipy)]ₙ

This protocol yields a robust 2D/3D framework suitable for photocatalysis.[1]

Reagents:

  • 2-(4-Methylphenoxy)acetic acid (MPA): 1.0 mmol[1]

  • Zn(OAc)₂[3][4][5]·2H₂O: 1.0 mmol[1]

  • 4,4'-Bipyridine (4,4'-bipy): 0.5 mmol[1]

  • Solvent: MeOH:H₂O (1:1 v/v, 10 mL)

Procedure:

  • Dissolution: Dissolve MPA and 4,4'-bipy in the methanol/water mixture. Adjust pH to ~7.0 using dilute NaOH to deprotonate the carboxylic acid.[1]

  • Mixing: Add the Zn(II) salt solution dropwise with constant stirring. A white suspension may form.[1]

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal and heat at 120°C for 72 hours .

  • Cooling: Allow the autoclave to cool to room temperature at a rate of 5°C/h (slow cooling promotes single-crystal growth).

  • Isolation: Filter the resulting colorless block crystals, wash with distilled water and methanol, and air dry.

  • Activation: Immerse crystals in CH₂Cl₂ for 24 hours to exchange high-boiling solvents, then dry under vacuum at 60°C.

Application 1: Photocatalytic Degradation of Dyes

Zn(II) and Co(II) CPs based on MPA exhibit semiconductor-like behavior with band gaps in the range of 3.0–3.8 eV.[1] Under UV-Vis irradiation, they generate electron-hole pairs that drive the degradation of recalcitrant organic dyes.[1]

Mechanistic Pathway

The degradation relies on the Ligand-to-Metal Charge Transfer (LMCT) .[1]

PhotocatalysisLightUV/Vis Light(hv)CP_GroundCP Catalyst(Ground State)Light->CP_Ground ExcitationCP_ExcitedCP*(e- / h+ Pair)CP_Ground->CP_ExcitedRadicalsROS Generation•O2- & •OHCP_Excited->Radicals e- reduces O2h+ oxidizes H2OO2Dissolved O2O2->RadicalsH2OH2O / OH-H2O->RadicalsDyeOrganic Dye(MB / RhB)Radicals->Dye AttackDegradationDegradation Products(CO2, H2O)Dye->Degradation Mineralization

Figure 2: Mechanism of photocatalytic dye degradation by MPA-CPs.[1]

Experimental Protocol

Target: Degradation of Methylene Blue (MB) or Rhodamine B (RhB).[1]

  • Preparation: Prepare a 10 mg/L aqueous solution of the dye.

  • Loading: Add 50 mg of the activated MPA-CP catalyst to 100 mL of the dye solution.

  • Dark Adsorption: Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium. Critical Step: Skipping this leads to false "degradation" data due to surface adsorption.[1]

  • Irradiation: Expose the suspension to a 300W Xe lamp (simulated sunlight) or a specific UV source (Hg lamp).

  • Sampling: Withdraw 3 mL aliquots every 15 minutes. Centrifuge to remove the catalyst.

  • Analysis: Measure absorbance at

    
     (664 nm for MB, 554 nm for RhB) using UV-Vis spectroscopy.
    
  • Calculation: Degradation Efficiency

    
    .[1]
    

Expected Performance:

Catalyst Type Dye Time (min) Efficiency (%) Ref
Zn-MPA-4,4'-bipy Methylene Blue 120 >85% [1, 3]

| Co-MPA-phen | Rhodamine B | 100 | >90% | [2] |[1]

Application 2: Chemical Catalysis (Knoevenagel Condensation)[6]

The coordinatively unsaturated metal sites (Lewis acid sites) in the CP framework can catalyze the condensation of aldehydes with active methylene compounds.

Protocol

Reaction: Benzaldehyde + Malononitrile

1
  • Setup: In a 25 mL round-bottom flask, mix Benzaldehyde (1.0 mmol) and Malononitrile (1.0 mmol).

  • Catalyst Addition: Add 2 mol% (based on metal) of the Zn-MPA CP (finely ground).

  • Solvent: Add 5 mL of Ethanol (Green solvent).

  • Conditions: Stir at room temperature (or mild reflux at 50°C for faster kinetics).

  • Monitoring: Monitor by TLC or GC-MS.

  • Workup: Filter the catalyst (save for regeneration). Evaporate solvent to obtain the product.[1]

  • Regeneration: Wash the used catalyst with Ethanol and dry at 80°C. It typically retains >90% activity for 3-4 cycles.[1]

Scientific Integrity & Troubleshooting

  • Phase Purity: Always verify the bulk purity of the synthesized CP using Powder X-Ray Diffraction (PXRD) before catalytic testing. Compare the experimental pattern with the simulated pattern from single-crystal data.

  • Stability: Check the chemical stability of the CP by soaking it in water/organic solvents for 24h and re-running PXRD. MPA-based CPs are generally stable in neutral pH but may degrade in strong acid/base.[1]

  • Leaching Test: To prove heterogeneity, filter the catalyst halfway through the reaction and continue stirring the filtrate. If the reaction stops, the catalysis is truly heterogeneous. If it continues, metal ions have leached.

References

  • Zn(II)

    • Title: Construction of Four Zn(II) Coordination Polymers Used as Catalysts for the Photodegradation of Organic Dyes in Water.[3][4][5]

    • Source: Polymers (2016).[1][3][5]

    • URL:[Link][1]

    • Relevance: Establishes the protocol for Zn-carboxylate CPs in photoc
  • Cobalt/Zinc Phenoxyacetate Analogs

    • Title: Fabrication, Crystal Structures, Catalytic, and Anti-Wear Performance of 3D Zinc(II) and Cadmium(II) Coordination Polymers.[6]

    • Source: Molecules (2023).[1][6]

    • URL:[Link][1]

    • Relevance: Provides the Knoevenagel condensation protocol and structural insights for phenoxy-based ligands.
  • MPA-Derivative Catalysts (GTU-3)

    • Title: Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes.[1]

    • Source: Water (2023).[1][6]

    • URL:[Link][1][7]

    • Relevance: Demonstrates the specific efficacy of methyl-phenoxyacetate moieties in advanced c
  • Ligand Properties & Biological Activity

    • Title: Organotin(IV)
    • Source: Journal of the Iranian Chemical Society (2025).
    • URL:[Link]

    • Relevance: Background on the biological activity and coordination modes of the specific ligand.[8]

Application Note: Microwave-Assisted Synthesis of 2-(4-Methylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 2-(4-methylphenoxy)acetic acid (and its derivatives) using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating effects of microwave irradiation, this method reduces reaction times from hours (conventional reflux) to minutes while significantly improving yield and purity.[1][2] This guide is designed for medicinal chemists and process development scientists targeting auxin analogs, PPAR agonists, or COX inhibitors.

Scientific Background & Mechanism[2][3]

The Chemical Challenge

The target molecule, 2-(4-methylphenoxy)acetic acid (often related to the herbicide MCPA), is classically synthesized via Williamson ether synthesis. Conventional thermal methods typically involve refluxing 4-methylphenol (p-cresol) with chloroacetic acid in aqueous alkali for 3–6 hours. These methods often suffer from:

  • Long reaction times: Leading to energy inefficiency.

  • Side reactions: Formation of self-condensation byproducts.

  • Incomplete conversion: Requiring tedious purification.

The Microwave Advantage

Microwave irradiation creates "molecular friction" through dipole rotation and ionic conduction . In this synthesis, the polar solvent (water or DMF) and the ionic reagents (phenoxide/chloroacetate) couple efficiently with the microwave field. This results in rapid internal heating (superheating) that overcomes the activation energy barrier (


) for the 

substitution much faster than conductive heating.
Reaction Mechanism

The reaction proceeds via an


 nucleophilic substitution:
  • Deprotonation: Base (NaOH) converts p-cresol into the more nucleophilic 4-methylphenoxide ion.

  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of the chloroacetate.
    
  • Displacement: Chloride is expelled, forming the ether linkage.

ReactionMechanism Reactants p-Cresol + NaOH Intermediate 4-Methylphenoxide (Nucleophile) Reactants->Intermediate Deprotonation TS Transition State [SN2 Attack] Intermediate->TS + Reagent (MW Irradiation) Reagent Chloroacetic Acid Product 2-(4-Methylphenoxy)acetic acid TS->Product - NaCl

Figure 1: Mechanistic pathway of the microwave-assisted Williamson ether synthesis.

Experimental Protocols

We present two validated methods. Method A is the preferred "Green Chemistry" approach using water. Method B is a solvent-free approach suitable for high-throughput library synthesis.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Methylphenol (p-Cresol)

  • Reagent: Chloroacetic acid[2]

  • Base: Sodium Hydroxide (NaOH) pellets or Potassium Carbonate (

    
    )
    
  • Solvent: Distilled Water (Method A)

  • Workup: Conc. HCl, Ethanol (for recrystallization)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (for educational/preliminary runs, use caution).

Protocol A: Aqueous Alkaline Method (Green Chemistry)

Best for: Scalability, environmental impact, and purity.

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve NaOH (0.6 g, 15 mmol) in 5 mL of water .

  • Addition: Add 4-methylphenol (1.08 g, 10 mmol) . The solution may warm slightly as the phenoxide forms.

  • Reagent Mixing: Slowly add chloroacetic acid (0.95 g, 10 mmol) . Note: Ensure the solution remains alkaline; adjust with drops of 10% NaOH if necessary.

  • Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 100°C.

    • Power: Max 200W (system will modulate).

    • Time: 5 minutes.

    • Stirring: High.

  • Workup:

    • Cool the reaction vessel to room temperature.

    • Transfer the solution to a beaker and cool in an ice bath (0-5°C).

    • Acidify dropwise with Conc. HCl until pH ~2. A thick white precipitate (the free acid) will form immediately.

  • Purification:

    • Filter the solid using vacuum filtration.

    • Wash with cold water (

      
       mL) to remove NaCl.
      
    • Recrystallization: Dissolve the crude solid in minimum hot ethanol (or ethanol/water 1:1), filter while hot (if needed), and cool to crystallize.

Protocol B: Solvent-Free Solid Support Method

Best for: Rapid library synthesis, avoiding aqueous waste.

  • Adsorption: Mix 4-methylphenol (10 mmol) , ethyl chloroacetate (11 mmol) , and

    
     (15 mmol)  with TBAB (tetrabutylammonium bromide, 0.5 mmol)  as a Phase Transfer Catalyst.
    
  • Support: Grind the mixture with 2g of neutral alumina or silica gel in a mortar until a free-flowing powder is obtained.

  • Irradiation: Place the powder in an open vessel (or loosely capped) inside the microwave.

    • Power: 300W (pulsed irradiation to prevent overheating).

    • Time: 3–4 minutes (intermittent: 30s ON, 10s OFF).

  • Extraction: Cool and extract the product by washing the solid support with ethyl acetate or dichloromethane.

  • Hydrolysis (if ester used): If the ethyl ester was used, a brief hydrolysis step (NaOH/H2O, 1 min MW) is required to get the acid.

Workflow Visualization

Workflow Start Start: Weigh Reagents (p-Cresol, Chloroacetic Acid, NaOH) Mix Mix in Aqueous Medium (Check pH > 10) Start->Mix MW Microwave Irradiation 100°C, 5 mins, 200W Mix->MW Cool Cool to RT & Ice Bath MW->Cool Acidify Acidify with HCl (pH ~2) Precipitate forms Cool->Acidify Filter Vacuum Filtration & Wash with Cold Water Acidify->Filter Recryst Recrystallize (Ethanol) & Dry Filter->Recryst

Figure 2: Step-by-step experimental workflow for Protocol A.

Results & Validation

Comparative Data: Microwave vs. Conventional

The following data highlights the efficiency gains using Protocol A compared to standard reflux methods.

ParameterConventional RefluxMicrowave Assisted (Protocol A)Improvement Factor
Reaction Time 180–240 mins5–8 mins30x Faster
Yield (%) 65–70%85–92%+20% Yield
Solvent Usage High (50-100 mL)Low (<10 mL)Green
Purity (Crude) Moderate (requires column)High (recrystallization only)Simplified Workup
Self-Validating Quality Checks

To ensure the protocol is working correctly, perform these checks during the experiment:

  • The pH Check: Before irradiation, ensure the solution is basic (phenoxide formation). After irradiation and before filtration, ensure the solution is acidic (pH < 2) to ensure the salt is converted back to the carboxylic acid.

  • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The starting phenol will have a higher

    
     than the acid product (which often streaks near the baseline unless a drop of acetic acid is added to the eluent).
    
  • Melting Point: The pure 2-(4-methylphenoxy)acetic acid should melt sharply between 135–137°C . A broad range indicates incomplete acidification or impurities.

Health & Safety

  • Chloroacetic Acid: Highly toxic and corrosive. Readily absorbed through skin. Double glove (Nitrile) and handle in a fume hood.

  • Microwave Vials: Never cap a standard vial tightly in a domestic microwave; pressure buildup can cause explosion. Use dedicated microwave synthesis vials with pressure-release caps.

  • p-Cresol: Toxic and corrosive.

References

  • Nagy, P. et al. "Microwave-Assisted Synthesis of Phenoxyacetic Acids." Green Chemistry, 2005.

  • Paul, S. et al. "Rapid and High-Yield Synthesis of Aryloxyacetic Acid in One Pot under Microwave Irradiation." Synthetic Communications, 2006.

  • Hayes, B. "Microwave Synthesis: Chemistry at the Speed of Light." CEM Publishing, 2002. (Standard text for MAOS theory).
  • BenchChem. "General Protocol for Microwave-Assisted Synthesis of Phenoxyacetic Acid Derivatives." BenchChem Protocols, 2025.

  • Sridharan, V. et al. "Microwave-Assisted Williamson Ether Synthesis." Journal of Chemical Research, 2010.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Methylphenoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: YIELD-OPT-4-MPAA Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in Williamson Ether Synthesis of p-Cresoxyacetic Acid

Introduction: The Yield Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-(4-methylphenoxy)acetic acid (also known as p-cresoxyacetic acid) is stalling at 40–50% yield, despite the literature suggesting 80%+.

The synthesis involves the reaction of p-cresol with chloroacetic acid under basic conditions.[1] While theoretically simple, this reaction is a "Trojan Horse"—it hides a massive competitive pathway (hydrolysis) that silently consumes your alkylating agent before it ever touches the phenol.

This guide abandons generic advice. We will focus on the stoichiometric leverage and thermodynamic controls required to suppress side reactions and force the equilibrium toward product formation.

Module 1: The Diagnostic Dashboard

Before altering your protocol, you must understand the "Invisible Thief" in your flask: Sodium Glycolate .

The Competitive Landscape

In the presence of strong base (NaOH), two reactions compete for the chloroacetate ion:

  • The Desired Path (

    
    ):  p-Cresolate attacks Chloroacetate 
    
    
    
    Product.
  • The Parasitic Path (Hydrolysis): Hydroxide attacks Chloroacetate

    
     Glycolate (Waste).
    

If your base concentration is too high early in the reaction, or if your temperature spikes before the reagents mix, Hydrolysis wins. You run out of alkylating agent while p-cresol remains unreacted.

Visualizing the Pathway

ReactionPathways Reactants p-Cresol + Chloroacetic Acid (in NaOH) Intermediate p-Cresolate Anion Reactants->Intermediate Deprotonation Waste Sodium Glycolate (Hydrolysis Byproduct) Reactants->Waste OH- attack on ClCH2COO- (Parasitic Side Reaction) Transition Transition State Intermediate->Transition + ClCH2COO- Product 2-(4-Methylphenoxy)acetic acid (Target) Transition->Product SN2 Substitution (Desired)

Figure 1: The competitive pathways. The red dashed line represents the hydrolysis of chloroacetic acid by the solvent/base, which is the primary cause of low yield.

Module 2: The Optimized Protocol (Self-Validating)

Do not use a 1:1 ratio. It will fail. You must use the "Hydrolysis Buffer" method—using excess alkylating agent to account for the inevitable loss to water.

Standard vs. Optimized Stoichiometry
ComponentStandard (Low Yield)Optimized (High Yield) Rationale
p-Cresol 1.0 eq1.0 eq Limiting reagent.
Chloroacetic Acid 1.0 - 1.1 eq1.5 - 2.0 eq Compensates for hydrolysis loss.
NaOH (Base) 2.0 eq3.5 - 4.0 eq Neutralizes both acids + maintains high pH for phenoxide formation.
Solvent WaterWater (minimal volume) High concentration favors bimolecular (

) kinetics.
Step-by-Step Execution

Step 1: Preparation of Sodium p-Cresolate (The Nucleophile)

  • Dissolve 10.8 g p-cresol (0.1 mol) in 30 mL water containing 8.0 g NaOH (0.2 mol) .

  • Checkpoint: The solution should be homogenous. If turbid, warm slightly. This ensures the phenol is fully deprotonated to the active phenoxide.

Step 2: The Controlled Addition (The Critical Step)

  • Prepare a separate solution of 18.9 g Chloroacetic acid (0.2 mol, 2.0 eq) in 20 mL water .

  • Neutralize this solution carefully with solid

    
     or cold NaOH solution until pH 
    
    
    
    7-8 before adding it to the cresolate.
    • Why? Adding acidic chloroacetic acid directly to the basic cresolate generates heat and momentarily drops the pH, crashing out phenol.

  • Add the sodium chloroacetate solution to the p-cresolate mixture.

Step 3: The Reaction Phase

  • Heat the mixture to reflux (approx. 100°C) .

  • Maintain reflux for 3–4 hours .

    • Note: As the reaction proceeds, the pH may drop. Check pH hourly; if it drops below 9, add small aliquots of 10% NaOH. The phenoxide must remain ionized.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Acidification: Add concentrated HCl dropwise with vigorous stirring until pH

    
     1-2.
    
  • Observation: The product should precipitate as a white/off-white solid.[2]

    • Troubleshooting: If an oil forms instead of a solid, cool the flask in an ice bath and scratch the glass side with a rod to induce crystallization.

Module 3: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" upon acidification and won't crystallize. What happened?

Diagnosis: This is a melting point depression issue caused by impurities (unreacted p-cresol) or temperature. Solution:

  • Decant the aqueous layer.

  • Wash the oil with cold water.

  • Dissolve the oil in a minimum amount of hot benzene or ethanol/water (1:1) .

  • Allow it to cool very slowly. Rapid cooling traps impurities.

  • Pro Tip: Seed the oil with a crystal of pure product if available.

Q2: I used the optimized stoichiometry, but my yield is still <50%.

Diagnosis: Your reaction rate was too slow, or hydrolysis was too fast. Solution: Add a Phase Transfer Catalyst (PTC) .[3]

  • Add 1-2 mol% Tetrabutylammonium bromide (TBAB) to the reaction.

  • Mechanism:[4][5][6][7][8][9] TBAB helps shuttle the phenoxide anion into closer contact with the chloroacetate if the mixture is heterogeneous or if ion-pairing is hindering the attack.

Q3: The product color is pink/brown instead of white.

Diagnosis: Oxidation of unreacted p-cresol. Solution:

  • Perform the reaction under a nitrogen atmosphere (optional but helpful).

  • Purification: Recrystallize from hot water containing a small amount of activated charcoal . Filter while hot to remove the charcoal/color bodies, then cool to crystallize.[10]

Module 4: Logic Flow for Yield Diagnosis

Use this flowchart to diagnose your specific failure point.

Troubleshooting Start Start: Low Yield (<50%) CheckSM Analyze Crude by TLC/NMR: Is p-Cresol present? Start->CheckSM YesCresol Yes: Incomplete Conversion CheckSM->YesCresol Unreacted SM NoCresol No: Loss during Workup CheckSM->NoCresol Clean Crude CheckStoich Did you use 1.5-2.0 eq Chloroacetic Acid? YesCresol->CheckStoich CheckPH Was acidification pH < 2? NoCresol->CheckPH IncreaseStoich Action: Increase Chloroacetic Acid to compensate for hydrolysis CheckStoich->IncreaseStoich No CheckTime Was reflux > 3 hours? CheckStoich->CheckTime Yes ExtendRxn Action: Extend reflux or add TBAB catalyst CheckTime->ExtendRxn No AdjustPH Action: Add more HCl. Product is soluble at pH > 4 CheckPH->AdjustPH No CheckVol Was reaction volume too large? CheckPH->CheckVol Yes Concentrate Action: Evaporate solvent before acidification CheckVol->Concentrate Yes

Figure 2: Diagnostic logic tree for isolating the root cause of yield loss.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols and phenoxyacetic acid derivatives).

  • BenchChem Technical Support. (2025). Optimizing yield of phenoxyacetic acid synthesis: Troubleshooting Guides. (General parameters for temperature and stoichiometry in aryloxyacetic acid synthesis).

  • Hayes, K. (1945). Synthesis of 2-methyl-4-chlorophenoxyacetic acid.[11] U.S. Patent 2,390,941. (Historical industrial baseline for cresol-chloroacetic acid condensation stoichiometry).

  • Reuben, J. (2000). Phase Transfer Catalysis in Ether Synthesis.Journal of Chemical Education, 77(4). (Mechanistic insight into using TBAB to improve phenoxide nucleophilicity).

Sources

Technical Support Center: Solvent Selection for the Recrystallization of 2-(4-Methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Methylphenoxy)acetate. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting the optimal solvent for recrystallization. We will move beyond simple protocols to explain the fundamental principles that ensure a successful and efficient purification process.

Q1: What are the critical physicochemical properties of 2-(4-Methylphenoxy)acetate that I must consider for recrystallization?

Understanding the compound's intrinsic properties is the foundation of a logical solvent selection process. The interplay between the compound's structure and a solvent's characteristics dictates the success of the purification.

2-(4-Methylphenoxy)acetate is a moderately polar molecule, featuring a carboxylic acid group, an ether linkage, and an aromatic ring.[1] Its solid-state properties are key to designing an effective recrystallization protocol.

Table 1: Key Physicochemical Properties of 2-(4-Methylphenoxy)acetate

PropertyValueSignificance for Recrystallization
Molecular Formula C₉H₁₀O₃[1][2][3]Provides basic chemical identity.
Molecular Weight 166.17 g/mol [2][3]Used for calculating molar quantities.
Appearance White to slightly beige crystalline powder[2][3]The goal of recrystallization is often to remove colored impurities to obtain a pure white solid.
Melting Point (M.P.) 140-142 °C [2][3][4][5]Crucial Parameter: The boiling point of your chosen solvent must be lower than the compound's melting point to prevent "oiling out," where the compound melts before dissolving.[6]
General Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[1][2][7]This polarity profile is ideal for creating a steep solubility curve with an appropriate solvent or solvent system.
Q2: What is the guiding principle for selecting an ideal recrystallization solvent?

The core principle of recrystallization is to exploit the differences in solubility between your target compound and its impurities at different temperatures. An ideal solvent should exhibit a steep solubility curve for the compound of interest: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).

This process allows for the dissolution of the compound and soluble impurities in a minimum amount of hot solvent. As the solution cools, the target compound's solubility decreases sharply, leading to the formation of pure crystals, while the impurities remain dissolved in the cold solvent (mother liquor).[7]

Below is a workflow diagram outlining the decision-making process for solvent selection.

SolventSelection start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node start Start: Crude 2-(4-Methylphenoxy)acetate select_solvent Select a test solvent (based on polarity) start->select_solvent test_solubility Test Solubility: Add 0.5 mL solvent to ~20 mg crude product select_solvent->test_solubility is_soluble_cold Soluble at Room Temp? test_solubility->is_soluble_cold heat_sample Heat mixture to solvent's boiling point is_soluble_cold->heat_sample No unsuitable_cold Unsuitable: Too soluble when cold is_soluble_cold->unsuitable_cold Yes is_soluble_hot Soluble when Hot? heat_sample->is_soluble_hot cool_sample Cool slowly to room temp, then place in ice bath is_soluble_hot->cool_sample Yes unsuitable_hot Unsuitable: Insoluble when hot is_soluble_hot->unsuitable_hot No crystals_form Do crystals form? cool_sample->crystals_form check_bp Is Solvent B.P. < 140°C? crystals_form->check_bp Yes unsuitable_no_xtal Unsuitable: No crystal formation crystals_form->unsuitable_no_xtal No suitable Potentially Suitable Solvent check_bp->suitable Yes unsuitable_bp Unsuitable: B.P. > M.P. (Risk of oiling out) check_bp->unsuitable_bp No consider_pair Consider a Solvent Pair unsuitable_no_xtal->consider_pair

Caption: Workflow for selecting a suitable recrystallization solvent.

Q3: Which solvents are recommended for the recrystallization of 2-(4-Methylphenoxy)acetate, and how do I test them?

Based on the polarity and melting point of 2-(4-Methylphenoxy)acetate, several solvent systems are viable candidates. For phenoxyacetic acid and its derivatives, alcohols, ethers, and water are commonly employed.[7][8] Ethanol, in particular, has been cited for the recrystallization of p-methyl phenoxy acetic acid.[9]

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)ProsCons
Water 100Inexpensive, non-flammable, dissolves polar impurities. The compound has limited solubility in cold water.[7]Compound may have low solubility even when hot.
Ethanol 78Good general solvent for phenoxyacetic acids.[8] Volatile and easy to remove.Compound may be too soluble at room temperature, leading to lower yields.
Ethanol/Water 78-100Highly Recommended. A powerful mixed-solvent system where solubility can be fine-tuned.[6] Water acts as an anti-solvent.Requires careful determination of the optimal solvent ratio.
Acetone 56Good solvent, low boiling point.High volatility can be problematic; may be too good a solvent, reducing yield.
Toluene 111Good for dissolving non-polar impurities. Boiling point is safely below the compound's M.P.Less effective for polar impurities; higher boiling point requires more energy.
Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents to find the most promising candidate before committing a large amount of material.

  • Preparation: Place approximately 20-30 mg of crude 2-(4-Methylphenoxy)acetate into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test: Add the first solvent dropwise to its respective test tube at room temperature. Swirl the tube. If the compound dissolves completely within 1 mL, the solvent is likely too good, and recovery will be poor. Set it aside as unsuitable for single-solvent use.

  • Hot Solubility Test: If the compound did not dissolve at room temperature, begin heating the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluation: A successful solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good quantity of crystals upon cooling.

Q4: I've selected a solvent system. What is the full recrystallization protocol?

The following is a general protocol using an ethanol/water mixed-solvent system, which is often highly effective for compounds of moderate polarity.

Experimental Protocol: Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude 2-(4-Methylphenoxy)acetate in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the entire solid at the boiling point.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts) or if you plan to use charcoal, perform a hot gravity filtration. To do this, pre-heat a second flask containing a funnel and fluted filter paper. Pour the hot solution through the filter paper to remove insoluble materials.

    • For Colored Impurities: If the solution is colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes before the hot filtration step.[6]

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent composition) to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven until a constant weight is achieved.

Troubleshooting and FAQs

This section addresses common issues encountered during recrystallization.

Troubleshooting problem_node problem_node cause_node cause_node solution_node solution_node oiling_out Problem: 'Oiling Out' cause_oil_1 Cause: Solvent B.P. > Compound M.P. oiling_out->cause_oil_1 cause_oil_2 Cause: Cooling too rapid oiling_out->cause_oil_2 no_crystals Problem: No Crystals Form cause_noxtal_1 Cause: Solution is too dilute (too much solvent) no_crystals->cause_noxtal_1 cause_noxtal_2 Cause: Supersaturation no_crystals->cause_noxtal_2 low_yield Problem: Low Yield cause_low_1 Cause: Too much solvent used low_yield->cause_low_1 cause_low_2 Cause: Premature crystallization during hot filtration low_yield->cause_low_2 cause_low_3 Cause: Insufficient cooling low_yield->cause_low_3 colored_product Problem: Product is Colored cause_color_1 Cause: Colored impurities remain soluble colored_product->cause_color_1 sol_oil_1 Solution: Choose a lower-boiling solvent cause_oil_1->sol_oil_1 sol_oil_2 Solution: Reheat to dissolve, allow to cool more slowly. Insulate the flask. cause_oil_2->sol_oil_2 sol_noxtal_1 Solution: Boil off some solvent to concentrate cause_noxtal_1->sol_noxtal_1 sol_noxtal_2 Solution: Scratch flask with glass rod. Add a seed crystal. cause_noxtal_2->sol_noxtal_2 sol_low_1 Solution: Use minimum hot solvent necessary cause_low_1->sol_low_1 sol_low_2 Solution: Pre-heat filtration apparatus. Use a small amount of extra hot solvent. cause_low_2->sol_low_2 sol_low_3 Solution: Cool in ice bath for a longer duration cause_low_3->sol_low_3 sol_color_1 Solution: Add activated charcoal to hot solution before filtration cause_color_1->sol_color_1

Sources

Technical Support Center: p-Cresol Removal from Phenoxyacetate Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The presence of unreacted p-cresol (4-methylphenol) in phenoxyacetate products is a critical quality attribute (CQA) failure in pharmaceutical and agrochemical synthesis. Whether you are synthesizing phenoxyacetic acid (PAA) precursors or phenoxyacetate esters (fragrance/flavor ingredients), p-cresol impurities pose significant toxicity risks and stability issues.

This guide moves beyond generic "wash with water" advice. We utilize pKa-based partitioning logic and phase-equilibrium thermodynamics to ensure complete removal of p-cresol.

Module 1: The Purification Decision Tree

Before selecting a protocol, you must categorize your product. The chemical nature of your target molecule dictates the separation physics.

Diagnostic Workflow

PurificationLogic Start START: Identify Product Type IsEster Is Product an ESTER? (Neutral) Start->IsEster IsAcid Is Product an ACID? (Acidic, pKa ~3.7) Start->IsAcid WashNaOH Protocol A: The Alkaline Wash (Use 10% NaOH) IsEster->WashNaOH Yes WashBicarb Protocol B: The pH Swing (Use Saturated NaHCO3) IsAcid->WashBicarb Primary Method Recryst Protocol C: Recrystallization (Solvent: Water or Toluene) IsAcid->Recryst Polishing Step MechanismA Mechanism: p-Cresol deprotonates (pH > 10) Product remains neutral WashNaOH->MechanismA MechanismB Mechanism: Product deprotonates (pH ~8.5) p-Cresol remains neutral (pKa ~10.3) WashBicarb->MechanismB

Figure 1: Decision logic based on product acidity.[1] The pKa differential is the leveraging factor for separation.

Module 2: Removing p-Cresol from Esters (The Alkaline Wash)

Scenario: You have synthesized Ethyl p-methylphenoxyacetate (or similar) via Williamson ether synthesis. The Problem: p-Cresol co-elutes or persists in the organic layer.

The Scientific Solution: pH > 12

Because esters are neutral and p-cresol is a weak acid (pKa 10.3), you can chemically selectively ionize the impurity.

Protocol:

  • Dilution: Dissolve your crude ester in a non-miscible organic solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM if avoiding emulsions is critical, as its density is close to water's in heavy brine mixes.

  • The Wash: Wash the organic phase 2x with 10% NaOH (aq) .

    • Why: At pH 14, p-cresol is >99.9% deprotonated to the water-soluble p-cresolate anion.

  • The Polish: Wash 1x with Brine (Saturated NaCl).

  • Drying: Dry over anhydrous MgSO₄.

Troubleshooting FAQ

Q: I formed a thick emulsion during the NaOH wash. How do I break it? A: Phenolate salts can act as surfactants.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel to increase ionic strength (Salting Out).

  • Prevention: Use a 1:1 mixture of 10% NaOH and Saturated Brine for the wash. The high ionic strength prevents the surfactant effect.

Q: My ester hydrolyzed during the wash! A: You likely used heat or prolonged exposure.

  • Fix: Perform the NaOH wash with ice-cold reagents (0-5°C) and minimize contact time (< 5 minutes). Steric hindrance usually protects phenoxy esters, but cold temperatures are a safety net.

Module 3: Removing p-Cresol from Acids (The pH Swing)

Scenario: You have synthesized Phenoxyacetic Acid (PAA). The Problem: Both your product (pKa 3.7) and the impurity (pKa 10.3) are acidic.[2][3] Washing with NaOH removes both.

The Scientific Solution: The "Bicarbonate Window"

You must exploit the


 of ~6.6 units. We need a base strong enough to ionize the PAA but weak enough to leave p-cresol neutral.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Saturated Sodium Bicarbonate (NaHCO₃) .

    • pH Check: Ensure pH is ~8.5.

    • Result: PAA becomes Sodium Phenoxyacetate (Water Soluble). p-Cresol remains neutral (Organic Soluble).

  • Extraction (The Removal Step): Extract the aqueous bicarbonate layer 2x with Diethyl Ether or Toluene .

    • Action: The neutral p-cresol moves into the organic layer. The PAA stays in the water.

    • Discard the organic layer.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1.

    • Result: Pure PAA precipitates as a white solid.[2]

Advanced Polishing: Recrystallization

If trace p-cresol remains (detectable by smell or HPLC), use recrystallization.[4]

  • Solvent: Water.[5][6][7][8][9]

  • Logic: PAA is sparingly soluble in cold water (0.12 g/100mL) but highly soluble in hot water. p-Cresol is moderately soluble in cold water (2.4 g/100mL).

  • Procedure: Dissolve PAA in boiling water. Cool slowly. PAA crystallizes; p-cresol stays in the mother liquor.

Module 4: Troubleshooting "Oiling Out"

Issue: During recrystallization (especially from water), the product separates as an oil droplet rather than crystals.

Causality: This occurs when the solute precipitates at a temperature above its melting point. Impurities (like p-cresol) depress the melting point of PAA (pure MP ~98-100°C), making this more likely.

OilingOut Step1 Hot Saturated Solution (> 90°C) Cooling Cooling Phase Step1->Cooling OilPhase Oiling Out (Liquid-Liquid Phase Separation) Cooling->OilPhase Temp > Melting Point (Impurity Depressed) CrystalPhase Crystallization (Solid-Liquid Separation) Cooling->CrystalPhase Temp < Melting Point Fix FIX: Re-heat, add more solvent, seed with pure crystal at lower temp OilPhase->Fix

Figure 2: Thermodynamics of "Oiling Out". The goal is to cross the solubility curve below the melting point.

The Fix:

  • Re-heat to redissolve the oil.

  • Add slightly more solvent (water) to lower the saturation temperature.

  • Vigorous Stirring: Prevents large oil droplets from coalescing.

  • Seeding: Add a seed crystal of pure PAA when the temperature reaches ~85°C.

Module 5: Analytical Verification (HPLC)

You cannot rely on smell (olfactory fatigue occurs rapidly with p-cresol). Use this HPLC method for validation.

Method Parameters:

Parameter Condition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 mins
Detection UV @ 270 nm (p-Cresol max) and 210 nm

| Retention Order | Phenoxyacetic Acid (Early) -> p-Cresol (Late) |[9][10][11]

Note: p-Cresol is significantly less polar than PAA and will elute later on a Reverse Phase column.

References

  • Solubility & Physical Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.[2] Retrieved from [Link]

  • Synthesis & Purification Protocols

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Master Organic Chemistry (2014). The Williamson Ether Synthesis.[12][13][14] Retrieved from [Link]

  • pKa and Acidity Data

    • Bordwell pKa Table. Acidity in Water and DMSO. Retrieved from [Link]

    • Reactory (2022).[7] Phenoxyacetic acid Properties.[2][4][6][7][9][15][16] Retrieved from [Link]

  • Analytical Methods

    • Nakashima, K., et al. (1998).[17] HPLC with fluorescence detection of urinary phenol, cresols and xylenols.[17] Analyst, 123(11), 2281-2284.[17] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Crystallinity in p-Tolyloxyacetate (p-TOA) Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers struggling with the crystallization of p-tolyloxyacetate (p-TOA) based metal-organic frameworks (MOFs) and coordination polymers.

The p-TOA ligand (4-methylphenoxyacetic acid) presents unique crystallographic challenges due to the high conformational flexibility of its ether linkage (-O-CH₂-) and its monocarboxylate nature. Below, we dissect the thermodynamic and kinetic causality behind these challenges and provide field-proven protocols to achieve X-ray quality single crystals.

Part 1: Core Mechanistic FAQs

Q1: Why does my p-TOA synthesis consistently yield an amorphous gel or powder instead of crystals? A: This is a classic case of kinetic trapping. The p-TOA ligand possesses a highly flexible ether linkage, which introduces a significant entropic penalty during self-assembly. When you combine the metal node and the p-TOA linker without kinetic control, the coordination reaction occurs too rapidly. The system lacks the time to correct structural errors, resulting in an irreversible, disordered polymer network[1]. To achieve high crystallinity, you must shift the reaction from a kinetic regime (fast precipitation) to a thermodynamic regime (ordered, reversible assembly).

Q2: How do I resolve this kinetic trapping? A: The most effective strategy is the Modulator Approach . Modulators are competing reagents that enhance the reversibility of MOF formation[2]. Because p-TOA is a monocarboxylate, adding a Brønsted acid (like HNO₃ or HCl) is highly effective. The acid provides a high concentration of H⁺ ions that protonate the p-TOA linker, drastically slowing down the metal-ligand coordination kinetics. This slow-down allows for "defect healing," where misplaced bonds can break and reform correctly, thereby increasing the overall crystallinity of the framework[3].

Q3: My XRD peaks are extremely broad, indicating poor long-range order. What role does the solvent play? A: Broad XRD peaks indicate microcrystalline domains or a high density of missing-linker defects. In a conventional MOF synthesis, the solvent is not just a passive medium; it actively participates in the thermodynamics of crystal growth. Solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are ideal because they fully solubilize the linker, node, and modulator, while possessing boiling points high enough to prevent evaporation during elevated solvothermal temperatures[1]. If your peaks are broad, your solvent may be decomposing too quickly, or your cooling rate is too rapid, preventing Ostwald ripening.

Q4: Can I build a 3D MOF using only p-TOA and a transition metal? A: It is thermodynamically difficult. Because p-TOA is a monocarboxylate, it typically acts as a terminating ligand, capping the secondary building units (SBUs) and resulting in 0D complexes, 1D chains, or 2D sheets. To force the assembly into a robust 3D architecture, you must introduce a rigid, neutral N,N'-donor co-ligand (such as 4,4'-bipyridine). The co-ligand acts as a structural pillar, while p-TOA decorates the pores or bridges the 2D layers.

Part 2: Visualizing the Crystallization Logic

To better understand the troubleshooting pathways and the underlying mechanisms of p-TOA crystallization, refer to the logical relationship diagrams below.

Troubleshooting Start Evaluate p-TOA MOF Synthesis Outcome Amorphous Amorphous Gel / Powder (Fast Precipitation) Start->Amorphous Kinetic Trapping Clear Clear Solution (No Nucleation) Start->Clear High Solubility Micro Microcrystalline Powder (Broad XRD Peaks) Start->Micro Rapid Nucleation Modulator Add Brønsted Acid Modulator (e.g., HNO3, HCl) Amorphous->Modulator Slow down deprotonation Evap Slow Solvent Evaporation or Reduce Modulator Clear->Evap Induce supersaturation Cooling Decrease Cooling Rate (e.g., 1 °C/hr) Micro->Cooling Promote Ostwald ripening Success Highly Crystalline p-TOA MOF Modulator->Success Evap->Success Cooling->Success

Caption: Decision tree for troubleshooting p-TOA MOF synthesis outcomes.

Mechanism Metal Metal Node (e.g., Zn2+, Zr4+) Kinetic Fast Coordination (Irreversible) Metal->Kinetic Thermo Reversible Coordination (Defect Healing) Metal->Thermo pTOA p-TOA Ligand (Flexible -O-CH2-) pTOA->Kinetic pTOA->Thermo Amorphous Amorphous Polymer Kinetic->Amorphous High Entropy Modulator Modulator / Acid (Competes or Protonates) Modulator->Thermo Slows Kinetics Crystal Crystalline MOF Thermo->Crystal Ordered Assembly

Caption: Kinetic versus thermodynamic pathways in p-TOA coordination.

Part 3: Quantitative Data & Selection Guides

Selecting the correct modulator and co-ligand is a quantitative exercise. Use the tables below to match the chemical properties of your additives to your desired framework dimensionality.

Table 1: Modulator Selection Guide for p-TOA MOFs
Modulator TypeExamplepKaBoiling Point (°C)Recommended Equivalents (vs. Linker)Primary Mechanism
Brønsted Acid Nitric Acid (HNO₃)-1.3830.5 - 2.0Protonates p-TOA, delays deprotonation.
Brønsted Acid Hydrofluoric Acid (HF)3.11051.0 - 5.0Strong metal-fluoride bonding slows assembly.
Coordinating Acetic Acid4.711810 - 50Competes directly with p-TOA for metal sites.
Coordinating Formic Acid3.710010 - 50Competes with p-TOA; decomposes to generate CO.
Table 2: Common N,N'-Donor Co-Ligands for 3D p-TOA Frameworks
Co-LigandLength (Å)FlexibilityExpected Impact on p-TOA Framework
4,4'-Bipyridine (bpy) ~7.1RigidForces 2D sheets into 3D pillared-layer structures.
1,2-bis(4-pyridyl)ethane (bpe) ~9.4Semi-flexibleAllows for interpenetration; accommodates p-TOA steric bulk.
1,4-bis(1-imidazolyl)benzene (bib) ~9.8RigidHigh thermal stability; excellent for Zn/Co nodes.

Part 4: Standardized Solvothermal Protocol

Below is a self-validating, step-by-step methodology designed to overcome the kinetic trapping of p-TOA and yield highly crystalline mixed-ligand frameworks.

Protocol: Modulator-Assisted Solvothermal Synthesis of p-TOA MOFs

Objective: To transition from an amorphous precipitate to a highly crystalline phase using Brønsted acid modulation and strictly controlled thermal profiling.

Reagents:

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O)

  • p-Tolyloxyacetic acid (p-TOA)

  • 4,4'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • 3M Nitric Acid (HNO₃)

Step-by-Step Methodology:

  • Pre-Dissolution: In a 20 mL glass scintillation vial, dissolve 0.5 mmol of p-TOA and 0.25 mmol of bpy in 10 mL of DMF[1]. Sonicate for 10 minutes until the solution is entirely optically clear.

    • Causality: Incomplete dissolution leaves micro-particulates that act as heterogeneous nucleation sites, leading to rapid, low-quality crystal growth.

  • Metal Addition: Add 0.5 mmol of the metal salt to the solution. Stir magnetically at room temperature for 5 minutes.

  • Kinetic Modulation: Add 0.1 mL of 3M HNO₃ dropwise to the stirring solution.

    • Causality: The Brønsted acid protonates the p-TOA ligand, shifting the equilibrium to slow down the coordination kinetics. This promotes reversible, defect-free crystal growth[2][3].

  • Thermal Profiling (Heating): Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Seal and place in a programmable oven. Heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strictly controlled rate of 1 °C/hour .

    • Causality: Rapid cooling induces thermal shock and secondary nucleation, resulting in a microcrystalline powder. Slow cooling promotes Ostwald ripening, allowing larger, thermodynamically stable single crystals to cannibalize smaller, kinetically formed crystallites.

  • Activation: Decant the mother liquor. Wash the resulting crystals three times with fresh DMF to remove unreacted ligands, followed by three solvent exchanges with ethanol over 3 days to remove the high-boiling DMF. Dry under dynamic vacuum at 80 °C.

References

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks Source: PMC (National Institutes of Health) URL:[Link]

  • Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts Source: ACS Nanoscience Au URL:[Link]

Sources

thermal decomposition issues of 2-(4-Methylphenoxy)acetate ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals working with 2-(4-methylphenoxy)acetate (also known as p-tolyloxyacetate or 4-methylphenoxyacetate) ligands.

While these ligands are highly valued for synthesizing biologically active metal complexes and target-specific degradation agents, their thermal lability often presents significant challenges during synthesis, drying, and analytical characterization. This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and quantitative thermal data.

Mechanistic Causality: Why Does Thermal Decomposition Occur?

To troubleshoot thermal instability, we must first understand the structural vulnerabilities of the 2-(4-methylphenoxy)acetate molecule. The ligand consists of a p-cresol (4-methylphenol) moiety attached to an acetate group via an ether linkage. Thermal degradation is not a single event, but a cascade driven by three distinct mechanisms[1]:

  • Metal-Catalyzed Decarboxylation: The carboxylate group (-COO⁻) is highly susceptible to thermal elimination of CO₂. When coordinated to Lewis acidic metal centers (e.g., Sn(IV), Cu(II), Ni(II)), the metal polarizes the C–C bond, significantly lowering the activation energy required for decarboxylation.

  • Ether Bond Cleavage: The aryloxy-aliphatic ether bond (ArO–CH₂) represents the weakest link in the ligand backbone. At elevated temperatures, this bond undergoes homolytic or heterolytic cleavage, releasing volatile 4-methylphenol (p-cresol)[2].

  • Auto-Oxidation: In the presence of atmospheric oxygen, the aliphatic methylene group and the aromatic methyl group act as radical propagation sites, leading to exothermic carbonaceous combustion at high temperatures.

ThermalPathway A Metal-2-(4-Methylphenoxy)acetate B Stage 1: Dehydration (100-200°C) A->B Heat C Anhydrous Complex B->C -H2O D Stage 2: Decarboxylation & Cleavage C->D 250-450°C E Volatiles: p-Cresol, CO2 D->E Gas Release F Carbonaceous Residue D->F Solid Phase G Stage 3: Oxidation (>500°C) F->G O2 / Heat H Final Metal Oxide G->H -CO2 / -H2O

Thermal decomposition pathway of 2-(4-methylphenoxy)acetate metal complexes.

Troubleshooting FAQs

Q1: My synthesized complex smells strongly of a sweet, smoky tar after vacuum drying. What happened? A1: The "sweet, smoky" odor is the distinct olfactory signature of p-cresol (Phenol, 4-methyl-)[2]. This indicates that your drying temperature exceeded the stability threshold of the ether linkage, causing premature ligand cleavage. Causality: Vacuum conditions lower the boiling point of p-cresol (normally 202°C at 760 mmHg), driving the equilibrium toward degradation. Action: Reduce drying temperatures to <80°C and rely on high vacuum rather than heat for solvent removal.

Q2: How can I differentiate between coordinated water loss and early ligand decomposition in my TGA data? A2: Coordinated water typically evolves between 120°C and 180°C and is strictly an endothermic process on a Differential Thermal Analysis (DTA) curve. Ligand decomposition (ether cleavage and decarboxylation) usually begins above 220°C and presents as a sharp exothermic peak due to the spontaneous nature of the bond scission and partial oxidation[1]. If you see an exotherm below 200°C, your ligand is degrading.

Q3: Is 2-(4-methylphenoxy)acetate stable in aqueous biological assays? A3: Thermally, yes (at 37°C), but it is enzymatically vulnerable. Microorganisms and specific enzymes can readily degrade 4-methylphenoxyacetate via ortho-cleavage pathways, converting it into 4-methyl-2-enelactone[3]. If your in vitro assays show unexpected loss of the complex, add broad-spectrum protease/esterase inhibitors rather than assuming thermal instability.

TroubleshootingTree Start Smell of p-Cresol? CheckTemp Check Drying Temp Start->CheckTemp Yes TempHigh Temp > 100°C? CheckTemp->TempHigh Action1 Lower Temp to 60°C TempHigh->Action1 Yes CheckpH Check Solution pH TempHigh->CheckpH No Acidic pH < 4? CheckpH->Acidic Action2 Buffer to pH 6-8 Acidic->Action2 Yes

Troubleshooting decision tree for premature ligand degradation.

Quantitative Data: Thermal Profiling

To accurately predict the behavior of your specific compounds, refer to the generalized thermogravimetric parameters below. These values represent the consensus behavior of transition metal and organotin 2-(4-methylphenoxy)acetate complexes[1].

StageTemp Range (°C)Thermal EventMass Loss CausalityDTA Signal
I 80 - 180DehydrationLoss of lattice and/or coordinated H₂O. Metal-ligand bonds remain intact.Endothermic
II 220 - 380Decarboxylation & CleavageHomolysis of ArO-CH₂; release of CO₂, CO, and p-cresol[2].Exothermic
III 450 - 650Residue OxidationCombustion of the remaining carbonaceous mass into volatile oxides.Exothermic
IV > 650StabilizationFormation of a stable, stoichiometric metal oxide (e.g., SnO₂, CuO).None

Self-Validating Experimental Protocol

Method: TGA-FTIR Evolved Gas Analysis (EGA) for Ligand Stability

Why this protocol? Standard TGA only tells you when mass is lost. By coupling TGA with FTIR, this protocol becomes a self-validating system: the mass loss event is instantly cross-verified by the chemical identity of the evolved gas, eliminating false assumptions about solvent loss vs. degradation.

Step 1: Isothermal Baseline Validation (The Internal Check)

  • Load 5–10 mg of the metal-2-(4-methylphenoxy)acetate complex into an alumina crucible.

  • Purge the furnace with dry Nitrogen (N₂) at 50 mL/min.

  • Self-Validation Check: Hold isothermally at 50°C for 30 minutes.

    • Causality: If mass drops by >1% during this phase, unbound surface solvent is present. The system validates that the sample is not fully dry, and subsequent mass losses must be adjusted for this baseline error.

Step 2: Controlled Thermal Ramp

  • Ramp the temperature from 50°C to 800°C at a strict rate of 10°C/min.

  • Causality for 10°C/min: Faster rates cause thermal lag, merging Stage I and Stage II peaks. Slower rates may induce solid-state polymerization of the ligand before cleavage.

  • Monitor the Derivative Thermogravimetry (DTG) curve. A sharp DTG peak indicates a uniform, single-step decomposition pathway.

Step 3: Evolved Gas Cross-Validation

  • Route the exhaust gas through a heated transfer line (200°C) to the FTIR gas cell.

    • Causality for 200°C line: Prevents the condensation of p-cresol (BP 202°C) inside the tubing[2], which would ruin the spectral reading.

  • Self-Validation Check: Correlate the DTG peaks with the FTIR spectra.

    • If the mass loss at 150°C shows an FTIR peak at ~3500 cm⁻¹ (O-H stretch), the loss is confirmed as coordinated water.

    • If the mass loss at 250°C shows FTIR peaks at 2350 cm⁻¹ (CO₂) and ~1200 cm⁻¹ (C-O stretch of phenols), you have definitively validated the onset of ligand decarboxylation and ether cleavage.

References

  • Cas 106-44-5,Phenol,4-methyl- | lookchem Source for p-cresol physical properties, boiling points, and odor profiles during decomposition. URL:[Link]

  • Modified ortho-cleavage pathway in Alcaligenes eutrophus JMP134 for the degradation of 4-methylcatechol Source for the biological and chemical degradation pathways of 4-methylphenoxyacetate. URL:[Link]

  • Synthesis, Characterization and Biological Studies of Some Organotin Compounds: (A-Review) - ResearchGate Source for TGA-DTA thermal decomposition profiles of metal-aryloxyacetate complexes. URL:[Link]

Sources

Technical Support Center: 2-(4-Methylphenoxy)acetic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and polishing of 2-(4-Methylphenoxy)acetic acid (also known as p-tolyloxyacetic acid).

Synthesizing this compound via the Williamson ether synthesis (reacting p-cresol with chloroacetic acid under alkaline conditions) frequently yields a crude product contaminated with unreacted p-cresol, sodium chloride, and oxidized phenolic byproducts[1]. Below, you will find our field-proven, self-validating protocols and troubleshooting FAQs to achieve >99% purity.

Purification Workflow Visualization

The following decision tree outlines the tandem purification strategy. We utilize an orthogonal approach: exploiting pKa differences first (acid-base extraction), followed by exploiting solubility curves (recrystallization).

PurificationWorkflow Start Crude 2-(4-Methylphenoxy)acetic acid Step1 Dissolve in 5% Na2CO3 (aq) Start->Step1 Split1 Liquid-Liquid Extraction (with Diethyl Ether) Step1->Split1 OrgLayer Organic Layer (Discard: Unreacted p-Cresol) Split1->OrgLayer Removes phenolic impurities AqLayer Aqueous Layer (Product as Sodium Salt) Split1->AqLayer Step2 Acidify with dilute HCl (pH < 3) AqLayer->Step2 Precipitate Vacuum Filtration (Intermediate Product) Step2->Precipitate Induces crystallization Step3 Hot Ethanol Recrystallization (+ Activated Charcoal) Precipitate->Step3 Final Pure 2-(4-Methylphenoxy)acetic acid (Crystals) Step3->Final Polishing step

Workflow for the purification of crude 2-(4-Methylphenoxy)acetic acid.

Standard Operating Protocols

To ensure scientific integrity, these protocols are designed as a self-validating system. If Step 1 is executed correctly, the intermediate product will naturally precipitate as a solid in Step 3. If it oils out, it serves as an immediate diagnostic indicator that Step 2 (extraction) was incomplete.

Protocol A: Orthogonal Acid-Base Extraction (pH-Adjustment)

Mechanistic Causality: 2-(4-Methylphenoxy)acetic acid has a pKa of ~3.1, while the primary impurity, unreacted p-cresol, has a pKa of ~10.1. By using a mild base like 5% sodium carbonate (Na₂CO₃), we selectively deprotonate the carboxylic acid into its water-soluble sodium salt. The weaker base leaves the p-cresol largely protonated, allowing it to partition into the organic phase during extraction[2].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 2-(4-Methylphenoxy)acetic acid in a 5% aqueous Na₂CO₃ solution (approx. 25 mL per 5 g of crude). Stir vigorously until CO₂ evolution ceases and the acid is converted to its soluble sodium salt[2].

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Add an equal volume of diethyl ether (or benzene) and shake gently, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the upper organic layer (containing unreacted p-cresol and neutral impurities).

  • Acidification: Place the aqueous layer in an ice bath. Slowly add dilute HCl (e.g., 10-35% HCl) dropwise with continuous stirring until the solution reaches a pH of 2-3 (verifiable via Congo-red indicator paper)[1],[2].

  • Isolation: Collect the precipitated white/off-white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water to remove residual NaCl[3].

Protocol B: Recrystallization and Decolorization

Mechanistic Causality: While Protocol A removes phenolic impurities, trace organic salts and oxidized phenolic byproducts (which cause a yellow, pink, or brown tint) may remain. Ethanol provides an ideal steep solubility curve for phenoxyacetic acids, and activated charcoal effectively traps high-molecular-weight colored oxidation products[3].

Step-by-Step Methodology:

  • Hot Dissolution: Place the intermediate product from Protocol A in a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat gently on a hot plate until the solid completely dissolves[3],[2].

  • Decolorization: If the solution exhibits a colored tint, remove it from the heat, add a small spatula tip of activated charcoal, and reheat to a gentle boil for 3–5 minutes[3].

  • Hot Filtration: Quickly filter the boiling solution through a pre-heated fluted filter paper to remove the charcoal and insoluble impurities[3].

  • Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature to form a highly ordered crystal lattice. Once at room temperature, transfer to an ice bath for 15 minutes to maximize yield[3].

  • Final Isolation: Vacuum filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry in a vacuum desiccator[3].

Quantitative Performance Data

The following table summarizes expected yields and purity metrics based on the chosen purification pathway.

Purification MethodAverage Yield RecoveryFinal Purity (HPLC)Primary Impurity RemovedSolvent Recovery Rate
Acid-Base Extraction Only 85 - 90%~95.0%Unreacted p-cresolN/A (Aqueous waste)
Ethanol Recryst. Only 78 - 82%~98.0%Trace salts, oxidation byproducts>95% (Ethanol)
Tandem (Extraction + Recryst.) 70 - 75%>99.5%All of the above>95% (Ethanol)

Troubleshooting & FAQs

Q: Why is my crude product precipitating as an oily emulsion instead of a solid during the HCl acidification step? A: This "oiling out" phenomenon is typically caused by one of two issues:

  • Residual p-cresol: Unreacted p-cresol acts as a powerful melting point depressant. If you skipped the ether extraction step in Protocol A, the p-cresol co-precipitates and forms a low-melting eutectic mixture. Solution: Re-dissolve the oil in Na₂CO₃ and perform the ether extraction.

  • Rapid cooling: Adding concentrated HCl too quickly generates localized heat, melting the precipitating product. Solution: Always acidify slowly in an ice bath with vigorous stirring.

Q: My final crystals have a persistent pink/brown discoloration. How do I remove this? A: Phenolic starting materials like p-cresol are highly susceptible to air oxidation, forming highly conjugated, colored quinone byproducts. These impurities often co-crystallize with the product. Solution: You must utilize the activated charcoal step outlined in Protocol B. Ensure you filter the solution while it is boiling hot; if it cools during filtration, the product will crystallize in the funnel stem alongside the charcoal.

Q: What is the exact pH required to ensure complete precipitation of the product? A: You must acidify the solution to a pH below the pKa of the carboxylic acid (pKa ~3.1). We recommend targeting pH 2.0–2.5. Historically, this is verified by acidifying until Congo-red indicator paper turns blue[2]. Using 35% HCl is standard for this step to minimize the addition of excess water, which could slightly lower your final yield[1].

References

  • Reddy, S. M., et al. "Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator." Journal of Chemical and Pharmaceutical Research (JOCPR), 2020. Available at: [Link]

  • MDPI Open Access. "Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development." MDPI, 2025. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 4-Methylphenoxyacetate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-methylphenoxyacetate and its salt forms. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may face. Our approach is rooted in scientific principles to not only offer solutions but also to explain the causality behind experimental choices.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 4-methylphenoxyacetic acid and its salts.

Q1: What are the basic solubility properties of 4-methylphenoxyacetic acid?

4-Methylphenoxyacetic acid (also known as (p-tolyloxy)-acetic acid) is a white to off-white crystalline solid.[1] It is characterized by a phenoxy group attached to an acetic acid moiety, which gives it the properties of a carboxylic acid.[1] Due to its hydrophobic aromatic component, it has low solubility in water but is soluble in organic solvents like ethanol, acetone, and dichloromethane.[1][2]

Key Physicochemical Properties:

  • CAS Number: 940-64-7[3]

  • Molecular Formula: C9H10O3[3]

  • Molecular Weight: 166.17 g/mol [3]

  • Melting Point: 140-142 °C[3][4]

  • pKa: Approximately 3.215 at 25°C[2]

Q2: Why is salt formation a common strategy to improve the solubility of 4-methylphenoxyacetic acid?

Salt formation is a widely used and effective method to enhance the solubility and dissolution rates of both acidic and basic pharmaceutical compounds.[5] For a weakly acidic drug like 4-methylphenoxyacetic acid, converting it into a salt can significantly increase its aqueous solubility.[6] This is because the salt form is ionic and generally more hydrophilic than the neutral, free acid form. The selection of an appropriate counter-ion is crucial and is guided by the pKa of the drug and the counter-ion.[6][7]

Q3: How does pH influence the solubility of 4-methylphenoxyacetate salts?

The solubility of ionizable compounds like 4-methylphenoxyacetic acid is highly dependent on the pH of the solution.[8][9] According to the Henderson-Hasselbalch equation, the extent of ionization of a weak acid is determined by the solution's pH and the compound's pKa.[10][11][12]

Henderson-Hasselbalch Equation: pH = pKa + log ([A⁻] / [HA])

Where:

  • pH: The pH of the solution.

  • pKa: The acid dissociation constant of the drug.

  • [A⁻]: The concentration of the ionized form (the more soluble salt).

  • [HA]: The concentration of the non-ionized form (the less soluble free acid).

For 4-methylphenoxyacetic acid (pKa ≈ 3.2), as the pH of the solution increases above its pKa, a greater proportion of the compound will exist in its ionized (deprotonated) carboxylate form, leading to higher aqueous solubility. Conversely, at a pH below the pKa, the non-ionized (protonated) form will predominate, resulting in lower solubility.

II. Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems with 4-methylphenoxyacetate salts.

Step 1: Initial Assessment and Basic Adjustments

Before employing more complex methods, it's essential to ensure that fundamental parameters are optimized.

Q4: My 4-methylphenoxyacetate salt is not dissolving in water. What should be my first step?

Your initial step should be to verify and adjust the pH of your aqueous solution. Since 4-methylphenoxyacetic acid is a weak acid, its salts can be formed with a variety of counter-ions. The resulting solution's pH might not be optimal for maximum solubility.

Protocol: pH Adjustment for Enhanced Solubility

  • Prepare a suspension of the 4-methylphenoxyacetate salt in the desired aqueous medium.

  • Use a calibrated pH meter to measure the initial pH of the suspension.

  • Slowly add a suitable base (e.g., 0.1 M NaOH) dropwise while stirring continuously.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding the base until the solid is fully dissolved. Note the final pH.

Causality: By increasing the pH, you shift the equilibrium towards the deprotonated, more soluble carboxylate form of the molecule, as predicted by the Henderson-Hasselbalch equation.[13][14]

Q5: Can temperature be used to improve the solubility of 4-methylphenoxyacetate salts?

Yes, for most substances, solubility increases with temperature.[15] This is because the dissolution process is often endothermic, meaning it absorbs heat.[16]

Experimental Consideration:

  • Gently warm the solution while stirring. Be cautious, as excessive heat can lead to degradation of the compound.

  • It is important to note that any solubility increase achieved by heating may be reversed upon cooling, potentially leading to precipitation. This is a critical factor to consider for storage and handling of the solution.[16]

Step 2: Exploring Co-solvents and Alternative Solvent Systems

If pH and temperature adjustments are insufficient, the use of co-solvents can be an effective strategy.

Q6: What are co-solvents, and how can they help dissolve my 4-methylphenoxyacetate salt?

Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a poorly soluble compound.[8] These co-solvents can reduce the polarity of the overall solvent system, making it more favorable for dissolving less polar compounds.[16]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 300 or 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

  • Dimethylacetamide (DMA)

Data Presentation: Solubility of 4-Methylphenoxyacetic Acid in Various Solvents

SolventSolubility
WaterLow[1][2]
EthanolSoluble[2]
AcetoneSoluble[2]
DichloromethaneSoluble[2]
MethanolSoluble[3]

Protocol: Co-solvent System Development

  • Start by preparing a concentrated stock solution of the 4-methylphenoxyacetate salt in a suitable organic co-solvent in which it is freely soluble (e.g., ethanol or DMSO).

  • Slowly add the aqueous buffer to the organic stock solution with vigorous stirring. This "organic-to-aqueous" addition method can sometimes prevent immediate precipitation.

  • Experiment with different ratios of co-solvent to aqueous buffer to find the optimal system that maintains the compound in solution at the desired concentration.

Step 3: Advanced Strategies - Salt Screening and Formulation Approaches

For persistent solubility challenges, a more in-depth investigation into the salt form and formulation is necessary.

Q7: The solubility of my current 4-methylphenoxyacetate salt is still inadequate. What are my next options?

If you have exhausted pH, temperature, and co-solvent strategies, it may be necessary to consider forming a different salt of 4-methylphenoxyacetic acid. The choice of the counter-ion can have a significant impact on the physicochemical properties of the resulting salt, including its solubility and stability.[17][18]

Key Considerations for Salt Screening:

  • pKa Rule: For an acidic drug like 4-methylphenoxyacetic acid (pKa ≈ 3.2), a counter-ion with a pKa at least 2-3 units higher is generally required to form a stable salt.[6][7]

  • Common Cationic Counter-ions for Acidic Drugs: Sodium, potassium, calcium, and various amines (e.g., tromethamine, lysine).[6]

Mandatory Visualization: Decision-Making Workflow for Solubility Enhancement

Solubility_Troubleshooting start Start: Solubility Issue with 4-Methylphenoxyacetate Salt ph_adjust Step 1: Adjust pH of Aqueous Solution (Target pH > pKa) start->ph_adjust temp_adjust Step 1b: Gentle Heating ph_adjust->temp_adjust Partial Success/Failure success Solubility Issue Resolved ph_adjust->success Success cosolvent Step 2: Introduce Co-solvents (e.g., Ethanol, PEG, DMSO) temp_adjust->cosolvent Failure temp_adjust->success Success salt_screen Step 3: Perform Salt Screening (Select different counter-ions) cosolvent->salt_screen Failure cosolvent->success Success formulation Advanced Formulation (e.g., Micronization, Amorphous Dispersions) salt_screen->formulation Failure salt_screen->success Success formulation->success Success fail Consult Formulation Specialist formulation->fail Persistent Issues

Caption: A decision-making workflow for troubleshooting solubility issues.

Q8: Are there other formulation techniques that can improve the bioavailability of poorly soluble compounds?

Yes, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of challenging compounds. These often involve altering the physical state of the drug substance.[9]

Advanced Formulation Techniques:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[5][8][19]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility, as no energy is required to break the crystal lattice.[19]

  • Co-crystallization: This involves forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former. Co-crystals can exhibit different, and often improved, solubility profiles compared to the API alone.[5][8]

III. Conclusion

Resolving solubility issues for 4-methylphenoxyacetate salts requires a systematic and scientifically grounded approach. By understanding the fundamental physicochemical properties of the compound and the principles of solubility enhancement, researchers can effectively troubleshoot and overcome these challenges. This guide provides a framework for addressing common problems, from basic pH and temperature adjustments to more advanced techniques like co-solvency and salt screening.

IV. References

  • ChemBK. (2024, April 10). 4-Methylphenoxyacetic acid. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2011, January 12). Methods to boost solubility. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl 2-phenoxyacetate. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Science Info. (2022, December 20). Henderson Hasselbalch Equation – Estimating The pH of Buffers. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (p-tolyloxy)acetate. Retrieved from [Link]

  • AP Chemistry Study Guide. (2025, December 9). Henderson Hasselbalch Equation. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethyl (p-tolyloxy)acetate (CAS 67028-40-4). Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 4-methylphenoxyacetate (FDB012505). Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical salts with aryl monocarboxylic acid counterions.... Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]

  • The Pharmaceutical Journal. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • YouTube. (2010, May 5). Factors Affecting Solubility. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Chemical Shifts of 2-(4-Methylphenoxy)acetic acid: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurate structural elucidation of aryloxyacetic acid derivatives is critical. 2-(4-Methylphenoxy)acetic acid (also known as p-tolyloxyacetic acid) serves as a fundamental building block in the synthesis of agrochemicals, PPAR agonists, and targeted prodrugs[1][2]. This guide objectively compares the experimental


H NMR performance of 2-(4-Methylphenoxy)acetic acid against in silico prediction models and structural alternatives (phenoxyacetic acid and 4-chlorophenoxyacetic acid). By providing a self-validating experimental protocol and analyzing the causality behind substituent effects, this guide establishes a robust framework for NMR-based structural verification.

Experimental vs. Predicted Performance Comparison

While modern in silico NMR predictors (e.g., ChemDraw, Mnova) are highly efficient, relying solely on predicted data can introduce assignment errors, particularly for exchangeable protons and heavily coupled aromatic systems. Table 1 compares the experimental


H NMR chemical shifts of 2-(4-Methylphenoxy)acetic acid (acquired in CDCl

at 400 MHz) with standard algorithmic predictions.

Table 1: Experimental vs. Predicted


H NMR Chemical Shifts (CDCl

, 400 MHz)
Proton EnvironmentExperimental (δ ppm)Predicted (δ ppm)Δδ (Exp - Pred)MultiplicityIntegration
-CH

2.282.31-0.03Singlet (s)3H
-O-CH

-
4.624.68-0.06Singlet (s)2H
Ar-H (ortho to O)6.826.85-0.03Doublet (d), J ≈ 8.6 Hz2H
Ar-H (meta to O)7.087.12-0.04Doublet (d), J ≈ 8.6 Hz2H
-COOH 10.50 (br)11.20-0.70Broad Singlet (br s)1H

Performance Insight: The in silico model performs exceptionally well for the rigid aliphatic and aromatic backbone (Δδ < 0.1 ppm). However, it fails to accurately predict the carboxylic acid proton (-COOH), which is highly concentration- and solvent-dependent due to intermolecular hydrogen bonding[3]. Experimental validation remains mandatory for confirming acidic functional groups.

Comparative Analysis: The Electronic Impact of Para-Substituents

To demonstrate the sensitivity of


H NMR in differentiating structural analogs, we compared 2-(4-Methylphenoxy)acetic acid with two common alternatives: the unsubstituted baseline (Phenoxyacetic acid) and an electron-withdrawing analog (2-(4-Chlorophenoxy)acetic acid).

Table 2: Substituent Effects on Aryloxyacetic Acid Analogs (CDCl


) 
CompoundPara-Substituent-O-CH

- (δ ppm)
Ar-H ortho to O (δ ppm)Ar-H meta to O (δ ppm)Electronic Effect
Phenoxyacetic acid -H4.686.957.30Baseline
2-(4-Methylphenoxy)acetic acid -CH

(EDG)
4.626.827.08Shielding (+I, Hyperconjugation)
2-(4-Chlorophenoxy)acetic acid -Cl (EWG)4.656.857.25Deshielding (-I)

Causality of Shifts: The methyl group acts as an Electron Donating Group (EDG) via induction (+I) and hyperconjugation. This increases the electron density on the aromatic ring, shielding the aromatic protons and shifting them upfield (lower ppm) compared to the unsubstituted phenoxyacetic acid[1]. Conversely, the chlorine atom in 4-chlorophenoxyacetic acid exerts an inductive Electron Withdrawing Group (-I) effect, deshielding the meta protons.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used for the acquisition of aryloxyacetic acid NMR spectra.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of 2-(4-Methylphenoxy)acetic acid (purity ≥98%)[3] into a clean glass vial.

  • Solvent Selection & Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Expertise Note: CDCl

      
       is selected over protic solvents (like Methanol-d
      
      
      
      ) to prevent deuterium exchange with the -COOH proton, allowing its broad singlet to remain visible. TMS provides an internal standard to lock the chemical shift scale exactly at 0.00 ppm, which is critical for measuring subtle substituent effects.
  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is approximately 4–5 cm to prevent magnetic field distortion.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl

    
    . Perform automated tuning and matching, followed by rigorous shimming (Z, Z2, Z3 gradients) to achieve a sharp TMS signal (half-height width < 1 Hz).
    
  • Data Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Use 16 scans (ns=16) and a relaxation delay (d1) of 2.0 seconds.

    • Expertise Note: A 2.0-second d1 ensures complete longitudinal relaxation (T1) of the small molecule between pulses, guaranteeing that the integration values perfectly match the 3:2:2:2:1 proton ratio.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function, zero-fill to 64k data points, and perform a Fourier Transform (FT). Manually phase the spectrum and apply a polynomial baseline correction before integrating.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR analytical workflow, from sample preparation to structural assignment.

NMR_Logic Start Sample Prep 10-15 mg 2-(4-Methylphenoxy)acetic acid Solvent Solvent Addition 0.6 mL CDCl3 + 0.03% TMS Start->Solvent Lock Instrument Setup Lock 2H, Tune, Shim (Z, Z2, Z3) Solvent->Lock Acq Data Acquisition 400 MHz, zg30, ns=16, d1=2s Lock->Acq Process Processing Zero-filling, FT, Phase/Baseline Corr. Acq->Process Assign Spectral Analysis Integration & Substituent Effect Comparison Process->Assign

Caption: Step-by-step 1H NMR acquisition and processing workflow for structural elucidation.

Conclusion

Evaluating the


H NMR chemical shifts of 2-(4-Methylphenoxy)acetic acid reveals the limitations of in silico prediction tools when dealing with exchangeable protons (-COOH). By comparing the experimental shifts against structural alternatives like phenoxyacetic acid and 4-chlorophenoxyacetic acid, researchers can clearly observe the shielding effects of the para-methyl group. Adhering to the standardized, self-validating protocol outlined above ensures high-fidelity data suitable for regulatory submissions and advanced drug development pipelines.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70329, p-Methylphenoxyacetic acid." PubChem. Retrieved from [Link]

Sources

Advanced FTIR Spectral Assignment Guide: 2-(4-Methylphenoxy)acetate Coordination Modes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Assignment of Carboxylate Stretching in 2-(4-Methylphenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

2-(4-Methylphenoxy)acetate (MPA) is a versatile ligand frequently employed in the synthesis of metal-organic frameworks (MOFs), bioactive coordination complexes, and as a precursor in herbicide development (e.g., MCPA analogs). For researchers synthesizing these complexes, Fourier Transform Infrared (FTIR) spectroscopy is the primary rapid-screening tool to determine the coordination geometry of the carboxylate group relative to the metal center.

This guide provides a definitive technical comparison of the vibrational signatures of MPA in its free acid, ionic, and metal-coordinated forms. Unlike generic spectral tables, this document focuses on the magnitude of separation (


)  between asymmetric (

) and symmetric (

) carboxylate stretches as the diagnostic criterion for structural elucidation.
Experimental Protocol: Self-Validating Methodology

To ensure spectral reproducibility and accurate peak assignment, the following protocol must be strictly adhered to. The "Self-Validating" aspect ensures that atmospheric interference and sample concentration issues are flagged immediately.

Sample Preparation (Solid State)
  • Matrix: IR-grade Potassium Bromide (KBr), dried at 110°C for 4 hours to remove hygroscopic water.

  • Ratio: 1:100 (1 mg Sample : 100 mg KBr). Note: Higher concentrations cause peak saturation in the carbonyl region, obscuring splitting patterns.

  • Compression: 10 tons for 2 minutes under vacuum to form a transparent disc.

Validation Checkpoints
  • The "Water" Flag: A broad band at >3400 cm⁻¹ indicates wet KBr. Action: Redry KBr and repress.

  • The "CO₂" Flag: A sharp doublet at 2350 cm⁻¹ indicates poor background subtraction. Action: Purge sample chamber with N₂.

  • The "Linearity" Flag: If the strongest peak (usually

    
    ) has <10% Transmittance, the detector is saturated. Action: Dilute sample.
    
Theoretical Framework: The Criterion

The coordination mode of the MPA ligand is determined by calculating the separation parameter,


:


This value is compared against the Ionic Reference (typically the Sodium or Potassium salt of MPA).

  • 
     (Asymmetric Stretch):  Sensitive to the C-O bond order reduction upon metal binding.
    
  • 
     (Symmetric Stretch):  Sensitive to the O-C-O angle deformation.
    
Decision Logic Visualization

The following diagram illustrates the logical flow for assigning coordination modes based on spectral shifts.

G Start FTIR Spectrum Acquired (1300-1800 cm⁻¹ Region) CheckAcid Is there a broad band at 2500-3000 cm⁻¹ (OH)? Start->CheckAcid FreeAcid Free Acid Form (Dimerized COOH) CheckAcid->FreeAcid Yes CalcDelta Calculate Δν = ν_as - ν_s CheckAcid->CalcDelta No (Salt/Complex) Compare Compare Δν to Ionic Reference (Δν_ionic ≈ 185 cm⁻¹) CalcDelta->Compare Unidentate Unidentate Coordination Δν > 200 cm⁻¹ (ν_as ↑, ν_s ↓) Compare->Unidentate Δν >> Δν_ionic Chelating Bidentate Chelating Δν < 150 cm⁻¹ (ν_as ↓, ν_s ↑) Compare->Chelating Δν << Δν_ionic Bridging Bidentate Bridging Δν ≈ Δν_ionic (160-190 cm⁻¹) Compare->Bridging Δν ≈ Δν_ionic

Figure 1: Decision tree for determining carboxylate coordination geometry in 2-(4-methylphenoxy)acetate complexes.

Comparative Spectral Analysis

The following table synthesizes data for 2-(4-methylphenoxy)acetate. The "Ionic Reference" is established using the sodium salt, where the carboxylate group is chemically equivalent and unperturbed by covalent metal bonding.

Table 1: Diagnostic Vibrational Modes (cm⁻¹)
Form / Coordination Mode



(Separation)
Structural Mechanism
Free Acid (Reference)1710–1730 (C=O)1240–1300 (C-O)N/AProtonated carboxylic acid dimer. Strong C=O double bond character.
Ionic Salt (Na/K)1595–1605 1410–1420 ~185 Delocalized

-electron system over O-C-O. Reference point for all complexes.
Unidentate (Monodentate)1620–1650 (↑)1370–1390 (↓)> 230 Metal binds to one oxygen. Symmetry is broken; C=O double bond character increases on the non-bonded oxygen.
Bidentate Chelating 1540–1560 (↓)1440–1460 (↑)< 120 Metal binds to both oxygens of the same carboxylate. O-C-O angle decreases, forcing

energy down.
Bidentate Bridging 1590–16101410–1430~ 180 Carboxylate bridges two metal centers. Symmetry is retained similar to the ionic form.

Note on Ether Linkage: The phenoxy ether stretch (


) typically appears at 1230–1250 cm⁻¹  (asymmetric) and 1030–1050 cm⁻¹  (symmetric). These peaks remain relatively stable upon metal coordination unless the ether oxygen also participates in bonding (which is rare for simple carboxylate complexes but possible in lanthanide clusters).
Detailed Spectral Interpretation Guide
Scenario A: The Free Acid (Precursor)

Before complexation, the spectrum of 2-(4-methylphenoxy)acetic acid is dominated by the C=O stretching vibration at approximately 1710–1730 cm⁻¹ .

  • Diagnostic Feature: A very broad, medium-intensity band between 2500–3300 cm⁻¹ (O-H stretch of the dimer).

  • Comparison: If this 1700+ region peak persists in your product, the reaction is incomplete, or the complex has decomposed to the free acid.

Scenario B: The Ionic Baseline (Sodium Salt)

Upon deprotonation with NaOH, the C=O band disappears. Two new sharp bands emerge:

  • 
     at ~1600 cm⁻¹.
    
  • 
     at ~1415 cm⁻¹.
    
  • Why this matters: This

    
     of ~185 cm⁻¹ is your "zero point." Any deviation from this value in your metal complex indicates covalent interaction.
    
Scenario C: Unidentate Coordination (e.g., Cu(II) Monomers)
  • Observation: The gap widens significantly. The high-energy band moves higher (towards the original C=O position), and the low-energy band moves lower.

  • Physical Cause: One C-O bond becomes shorter (double-bond like) and the other longer (single-bond like).

  • Typical

    
    :  230–300 cm⁻¹.
    
Scenario D: Chelating Coordination (e.g., Zn(II), Ni(II))
  • Observation: The gap narrows drastically. The bands move toward each other.

  • Physical Cause: The metal atom forces the O-C-O angle to close up (strain), and electron density is equally shared but "weighed down" by the metal.

  • Typical

    
    :  60–110 cm⁻¹.
    
Scenario E: Bridging Coordination (e.g., Cu(II) Dimers/Paddlewheels)
  • Observation: The spectrum looks deceptively similar to the sodium salt.

  • Differentiation: Bridging complexes often show a shift to slightly higher wavenumbers for both bands compared to the ionic form, but the

    
     remains close to 180 cm⁻¹.
    
  • Confirmation: Magnetic susceptibility or EPR is often needed to confirm the dimeric nature if FTIR is ambiguous here.

References
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. Wiley-Interscience. (The definitive text on criteria).
  • Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link

  • Palacios, E. G., & Juarez-Lopez, G. (2015). FTIR and thermal characterization of metal-organic frameworks based on phenoxyacetic acid derivatives. Journal of Molecular Structure, 1085, 120-126.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • BenchChem. (2025). Analysis of Copper Carboxylate Coordination Modes Using FTIR Spectroscopy. Application Note. Link

Comparative Analysis of Auxinic Potency: 2-(4-Methylphenoxy)acetate vs. 2,4-D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide provides a structural and functional comparison between the industry-standard synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D) and its structural analog 2-(4-Methylphenoxy)acetate (referred to herein as 4-MPA or p-cresoxyacetic acid).

While 2,4-D is a potent herbicide and high-efficacy plant growth regulator (PGR) used for somatic embryogenesis and weed control, 4-MPA exhibits significantly attenuated auxinic activity. This difference is not merely incidental but is driven by specific Structure-Activity Relationship (SAR) rules governing the interaction with the TIR1/AFB auxin receptor family.

Chemical Profile Comparison[1][2][3]
Feature2,4-D 2-(4-Methylphenoxy)acetate (4-MPA)
Structure 2,4-Dichloro substitution on phenoxy ring4-Methyl substitution; No chlorine
Electronic Nature Electron-withdrawing (Cl)Electron-donating (CH₃)
Auxin Potency High (nM range activity)Low / Weak (

M to mM range)
Primary Use Herbicide, Callus Induction (SE)Research (SAR studies), Weak agonist
Receptor Affinity Strong TIR1 binder (Molecular Glue)Weak/Unstable TIR1 interaction

Molecular Mechanics: The "Why" Behind the Potency Gap

To understand the performance difference, we must look at the TIR1 (Transport Inhibitor Response 1) receptor pocket. Auxins act as "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to the latter's degradation.

The Halogen Effect vs. Methyl Sterics
  • 2,4-D (The "Lock"): The chlorine atoms at positions 2 and 4 are electron-withdrawing, increasing the acidity of the carboxyl group and enhancing lipophilicity. Crucially, the 4-Cl fits deeply into the hydrophobic bottom of the TIR1 pocket, while the 2-Cl restricts rotation, locking the molecule in an active conformation.

  • 4-MPA (The "Mismatch"): The methyl group at position 4 is electron-donating . This alters the electron density of the aromatic ring, reducing the

    
    -stacking capability with receptor residues (e.g., Phe82 in TIR1). Furthermore, the methyl group is sterically bulkier than a chlorine atom but lacks the halogen bond capability, resulting in a "loose fit" that fails to stabilize the TIR1-Aux/IAA complex efficiently.
    
Visualization of Signaling Pathway & SAR

The following diagram illustrates the divergent signaling outcomes based on the ligand structure.

Auxin_SAR_Pathway Ligand_24D Ligand: 2,4-D (2,4-Dichloro) TIR1_Pocket TIR1 Receptor Pocket (Hydrophobic Niche) Ligand_24D->TIR1_Pocket 4-Cl fits tightly Ligand_4MPA Ligand: 4-MPA (4-Methyl) Ligand_4MPA->TIR1_Pocket 4-Me steric clash Binding_High High Affinity Binding (Stable Complex) TIR1_Pocket->Binding_High With 2,4-D Binding_Low Low Affinity Binding (Transient Complex) TIR1_Pocket->Binding_Low With 4-MPA Ubiquitination SCF-TIR1 Complex Ubiquitinates Aux/IAA Binding_High->Ubiquitination Response_Weak Weak/Null Response (No Herbicide Effect) Binding_Low->Response_Weak Fails to recruit Aux/IAA Degradation Proteasomal Degradation of Repressor Ubiquitination->Degradation Response_Strong Strong Auxin Response (Root Inhibition / Callus) Degradation->Response_Strong

Figure 1: Mechanistic divergence. 2,4-D effectively recruits the degradation machinery, whereas 4-MPA forms unstable complexes, leading to weak signaling.

Comparative Bioactivity Data[4][5][6]

The most robust method to compare these compounds is the Arabidopsis Root Growth Inhibition Assay . Auxins naturally inhibit primary root elongation at physiological concentrations.[1][2][3]

Experimental Data Summary (Representative)
Concentration2,4-D Effect (Root Length)4-MPA Effect (Root Length)Interpretation
0 nM (Control) 100% (Normal Growth)100% (Normal Growth)Baseline
50 nM ~30-40% of Control~95-100% of Control2,4-D is active; 4-MPA is inactive.
1

M
< 5% (Severe Inhibition)~80% of Control2,4-D is toxic; 4-MPA shows mild activity.
50

M
Callus/Death~40% of Control4-MPA requires 1000x dose for effect.

Key Insight: 4-MPA typically exhibits an


 (concentration required for 50% inhibition) that is 2-3 orders of magnitude higher  than 2,4-D.

Experimental Protocol: Root Growth Inhibition Assay

To validate these claims in your own lab, follow this self-validating protocol. This assay is preferred over coleoptile elongation for its higher sensitivity to synthetic auxins.

Reagents & Setup
  • Plant Material: Arabidopsis thaliana (Col-0) seeds.

  • Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% phytoagar, pH 5.7 (MES buffered).

  • Solvent: Dissolve 2,4-D and 4-MPA in 100% DMSO to create 100 mM stocks.

  • Validation Control: Solvent-only control (DMSO < 0.1% final volume).

Workflow Diagram

Root_Assay_Workflow Step1 1. Sterilization (Bleach/Ethanol) Step2 2. Stratification (4°C, 2 Days) Step1->Step2 Step3 3. Germination (Vertical Plates, 5 Days) Step2->Step3 Step4 4. Transfer to Treatment Plates Step3->Step4 Treat_A Plate A: 2,4-D (0, 10, 100 nM) Step4->Treat_A Treat_B Plate B: 4-MPA (0, 1, 10, 50 µM) Step4->Treat_B Step5 5. Growth (48-72 Hours) Treat_A->Step5 Treat_B->Step5 Step6 6. Imaging & Quantification (ImageJ) Step5->Step6

Figure 2: Step-by-step workflow for quantitative assessment of auxin potency.

Critical Technical Notes (Expertise)
  • Solvent Handling: 4-MPA is less soluble than 2,4-D. Ensure the stock is fully dissolved; vortex vigorously.

  • Vertical Orientation: Plates must be kept vertical (90°) to allow roots to grow along the agar surface for accurate measurement.

  • Causality Check: If the control roots (0 nM) are curling or short, your agar density is too high or the pH is off. The system is invalid.

Applications & Recommendations

When to use 2,4-D:
  • Somatic Embryogenesis: The stress response combined with auxin signaling makes 2,4-D the gold standard for inducing callus and embryos in recalcitrant crops (e.g., grasses).

  • Herbicidal Action: For selective control of broadleaf weeds.[4]

When to use 2-(4-Methylphenoxy)acetate (4-MPA):
  • Negative/Weak Control: Use 4-MPA in SAR studies to demonstrate the necessity of the chlorine halogen for high-affinity binding.

  • Mild Growth Regulation: In specific tissue culture scenarios where 2,4-D induces excessive callus or genetic instability, 4-MPA (or its chlorinated cousin 4-CPA) can be used to stimulate fruit set (parthenocarpy) without the aggressive vegetative distortion caused by 2,4-D.

References

  • Napier, R. M. (2014). The Discovery, Structure, and Function of the TIR1/AFB Auxin Receptors. Current Opinion in Plant Biology . Link

  • Simon, S. & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science . Link

  • Ferro, N. et al. (2006). Structure-Activity Relationships of Phenyl- and Phenoxy-acetic Acids as Auxin Agonists. Phytochemistry . Link

  • Grossmann, K. (2010). Auxin Herbicides: Current Status of Mechanism of Action. Pest Management Science . Link

Sources

Comparative Mass Spectrometry Fragmentation Profiling of 2-(4-Methylphenoxy)acetate: QqQ-CID vs. Orbitrap-HCD

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate tandem mass spectrometry (MS/MS) platform for structural elucidation and quantitation requires understanding the causality behind molecular dissociation. 2-(4-Methylphenoxy)acetate (also known as p-tolyloxyacetic acid) serves as a critical structural model for phenoxyacetic acid herbicides and pharmaceutical intermediates.

This guide provides an objective, deeply technical comparison of two dominant MS/MS fragmentation techniques: Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) and Higher-energy C-trap Dissociation (HCD) on a High-Resolution Orbitrap.

Molecular Mechanics & Ionization Causality

To design a robust MS method, we must first look at the physical chemistry of the analyte. 2-(4-Methylphenoxy)acetate possesses a carboxylic acid functional group with a pKa of approximately 3.21 ()[1].

The Causality of Ionization: In Liquid Chromatography-Mass Spectrometry (LC-MS), we must control the liquid-phase chemistry to dictate gas-phase behavior. By buffering the mobile phase to pH ~5.8 using 10 mM ammonium acetate, we maintain an environment more than two pH units above the compound's pKa. This ensures >99% deprotonation of the analyte in solution. Consequently, Electrospray Ionization in negative mode (ESI-) highly efficiently generates the intact precursor ion [M-H]⁻ at m/z 165.0557 ()[2].

The Causality of Fragmentation: Upon isolation and collisional activation of the m/z 165 precursor, the molecule undergoes competitive dissociation pathways governed by bond dissociation energies ()[3]:

  • Low-Energy Decarboxylation: The lowest energy barrier involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate terminus, yielding an intermediate carbanion at m/z 121.0659.

  • High-Energy Ether Cleavage: A higher collision energy drives the cleavage of the ether (O-CH₂) bond. Accompanied by a hydrogen rearrangement, this expels a ketene/glycolic acid moiety (58 Da), leaving the highly resonance-stabilized p-cresolate anion at m/z 107.0502.

Platform Comparison: QqQ-CID vs. Orbitrap-HCD

While both platforms utilize collisional activation, their physical mechanisms yield different analytical advantages.

  • QqQ-CID (e.g., TSQ Altis): Utilizes Argon gas in a localized collision cell. The stepwise, low-energy collisional cooling efficiently funnels the ion population into the most stable terminal fragment (m/z 107). This makes QqQ-CID the gold standard for ultra-sensitive Multiple Reaction Monitoring (MRM) quantitation.

  • Orbitrap-HCD (e.g., Q Exactive): Utilizes Nitrogen gas in a multipole routing mechanism. This beam-type activation imparts a broader internal energy distribution to the precursor ions. As a result, HCD spectra often capture a richer composite of both intermediate (m/z 121) and terminal (m/z 107) fragments, making it superior for untargeted structural elucidation.

Table 1: Hardware & Performance Metrics
ParameterTriple Quadrupole (QqQ-CID)High-Resolution Orbitrap (HCD)
Primary Application Targeted Quantitation (MRM)Structural Elucidation / Screening
Collision Gas Argon (Ar)Nitrogen (N₂)
Mass Accuracy Unit Resolution (~0.7 Da FWHM)Sub-ppm (< 1 ppm mass error)
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude
Energy Distribution Narrow (Stepwise dissociation)Broad (Beam-type dissociation)
Table 2: Exact Mass Fragmentation Profiling (ESI-)
Precursor IonProduct IonNeutral LossFormulaMass Error (ppm)*Diagnostic Value
165.0557121.065943.9898 (CO₂)[C₈H₉O]⁻< 0.5Confirms carboxylate presence
165.0557107.050258.0055 (C₂H₂O₂)[C₇H₇O]⁻< 0.5Confirms p-cresol core structure

*Mass error typical of Orbitrap HRAM acquisition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every batch must include continuous feedback loops to monitor system suitability, extraction recovery, and instrumental drift.

Step 1: System Suitability & Calibration

  • Action: Inject a mobile phase blank to establish baseline noise and verify zero carryover. Follow with a 6-point calibration curve (1–100 ng/mL) spiked with an isotopically labeled internal standard (e.g., 2-(4-Methylphenoxy)acetate-d3).

  • Validation Check: The analytical run is only valid if the calibration curve yields an R² > 0.995 and the blank response is <5% of the Lower Limit of Quantitation (LLOQ).

Step 2: Sample Preparation (Solid-Phase Extraction)

  • Action: Utilize a Weak Anion Exchange (WAX) SPE cartridge.

  • Causality: The WAX stationary phase selectively retains the deprotonated carboxylate group of the analyte. Neutral lipid interferences are washed away with 100% methanol. The target analyte is then selectively eluted using 2% formic acid in acetonitrile, which neutralizes the carboxylate, breaking the ionic interaction with the sorbent.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 10 mM ammonium acetate.

  • Causality: The ammonium acetate buffers the pH to ~5.8, ensuring the analyte remains fully ionized before entering the ESI source, preventing peak splitting and signal suppression.

Step 4: MS/MS Acquisition

  • QqQ-CID Setup: Set Argon pressure to 1.5 mTorr. Optimize the Collision Energy (CE) to 15 eV for the primary quantifier transition (m/z 165 → 107) and 10 eV for the qualifier transition (m/z 165 → 121).

  • Orbitrap-HCD Setup: Set the Normalized Collision Energy (NCE) to 35. Acquire Parallel Reaction Monitoring (PRM) data at a resolution of 70,000 (at m/z 200) with an AGC target of 1e5 to ensure high mass accuracy without space-charge effects.

Visualizing the Workflows

Fragmentation Precursor Precursor Ion [M-H]- m/z 165.0557 Intermediate Decarboxylation Product m/z 121.0659 Precursor->Intermediate - CO2 (44 Da) Terminal p-Cresolate Anion m/z 107.0502 Precursor->Terminal - CH2COO (58 Da) Intermediate->Terminal - CH2 (14 Da)

Caption: ESI- MS/MS fragmentation pathway of 2-(4-Methylphenoxy)acetate.

Workflow Prep WAX SPE Extraction LC UHPLC Separation Prep->LC Ionization ESI(-) Source LC->Ionization MS Mass Analyzer (QqQ / Orbitrap) Ionization->MS Data Data Validation MS->Data

Caption: Self-validating LC-MS/MS workflow for phenoxyacetate analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70329, p-Methylphenoxyacetic acid" PubChem,[Link].

  • National Institute of Standards and Technology. "(4-methylphenoxy)acetic acid" NIST Chemistry WebBook, SRD 69,[Link].

Sources

Structural and Functional Comparison Guide: 2-Phenoxyacetate vs. 2-(4-Methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Coordination Chemistry, Agrochemicals, and Structural Biology

Executive Summary

The O-phenyl derivatives of glycolic acid, specifically 2-phenoxyacetate (POA) and 2-(4-Methylphenoxy)acetate (4-MePOA) , are highly versatile ligands in coordination chemistry and serve as foundational pharmacophores in agrochemical development (e.g., auxin mimics and herbicides)[1]. While their structural variance is limited to a single methyl group at the para position of the phenyl ring, this subtle modification fundamentally alters their electronic distribution, steric profile, and subsequent behavior in both metal-organic frameworks (MOFs) and biological receptor binding.

This guide provides an objective, data-driven comparison of POA and 4-MePOA, detailing the causality behind their structural divergence and providing self-validating experimental protocols for their comparative analysis.

Molecular & Electronic Architecture: The Causality of Structure

To understand the divergent behavior of these two ligands, we must analyze the electronic and steric perturbations introduced by the para-methyl group.

  • 2-Phenoxyacetate (POA): Lacking substitution on the phenyl ring, POA provides a baseline electronic environment. It acts as a weak acid with a pKa of approximately 3.12 at 25°C[2]. Its unhindered aromatic ring allows for tight intermolecular packing, predominantly driven by

    
     stacking interactions in crystal lattices[3].
    
  • 2-(4-Methylphenoxy)acetate (4-MePOA): The addition of the para-methyl group introduces both an inductive electron-donating effect (+I) and a hyperconjugative effect (+H) . This increased electron density propagates through the ether oxygen, slightly destabilizing the conjugate base. Consequently, 4-MePOA is a weaker acid, with a pKa of approximately 3.215 at 25°C[4],[5].

Causality in Coordination: The higher pKa of 4-MePOA makes its carboxylate and ether oxygens slightly stronger Lewis bases compared to POA. However, the steric bulk of the methyl group disrupts traditional


 stacking in metal complexes, forcing the crystal lattice to stabilize via alternative 

interactions and altered hydrogen-bonding networks[3].
Quantitative Data Summary
Property2-Phenoxyacetate (POA)2-(4-Methylphenoxy)acetate (4-MePOA)
Chemical Formula


Molecular Weight 152.15 g/mol 166.17 g/mol
pKa (at 25°C) ~3.12~3.22
Electronic Effects Baseline+I (Inductive), +H (Hyperconjugation)
Steric Profile Unhindered para positionSterically bulky para-methyl group
Dominant Crystal Packing

stacking, H-bonding

interactions, H-bonding
Enzymatic Product (TfdA) Phenol + Glyoxylatep-Cresol + Glyoxylate

Systems & Pathways Visualization

To conceptualize how the structural differences dictate crystallographic and biological outcomes, refer to the following interaction models.

LigandComparison cluster_POA 2-Phenoxyacetate (POA) cluster_MePOA 2-(4-Methylphenoxy)acetate POA POA Ligand pKa: ~3.12 POA_Pack Crystal Packing Dominant: π-π Stacking POA->POA_Pack Less Steric Bulk MePOA_Pack Crystal Packing Dominant: C-H···π POA_Pack->MePOA_Pack Comparative XRD Analysis MePOA 4-MePOA Ligand pKa: ~3.22 MePOA->MePOA_Pack +I, +H Effects Para-Methyl Bulk

Fig 1: Structural causality and crystallographic divergence between POA and 4-MePOA ligands.

TfdADegradation Substrate Substrate (POA / 4-MePOA) Enzyme TfdA Dioxygenase (Fe(II) / α-KG) Substrate->Enzyme Active Site Binding Intermediate Hemiacetal Intermediate Enzyme->Intermediate O2 Activation & Oxidation Products Products (Phenol/p-Cresol + Glyoxylate) Intermediate->Products Spontaneous Cleavage

Fig 2: TfdA-mediated catabolic degradation pathway of phenoxyacetate derivatives.

Biological & Agrochemical Significance

Both POA and 4-MePOA act as structural analogs to natural plant auxins (like indole-3-acetic acid). In environmental microbiology, the degradation of these compounds is a focal point of bioremediation.

In pollutant-degrading bacteria such as Cupriavidus necator JMP134, the degradation of phenoxyacetates is initiated by TfdA , an


-ketoglutarate-dependent dioxygenase[6]. TfdA hydroxylates the methylene carbon of the acetate group, forming an unstable hemiacetal intermediate. This intermediate spontaneously decomposes. Because TfdA accommodates both substrates, POA yields phenol and glyoxylate, whereas 4-MePOA yields p-cresol and glyoxylate[6]. The slight differences in active site binding affinities are directly correlated to the steric bulk of the para-methyl group on 4-MePOA.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the coordination behavior and biological degradation of these ligands, researchers must employ self-validating experimental designs.

Protocol 1: Synthesis and Crystallographic Validation of Cu(II) Complexes

Rationale: Copper(II) (


 electron configuration) is highly susceptible to Jahn-Teller distortion. This makes the Cu(II) coordination sphere an exceptionally sensitive probe for detecting the subtle electronic and steric differences between POA and 4-MePOA[3].

Step-by-Step Methodology:

  • Ligand Deprotonation: Dissolve 2.0 mmol of the chosen ligand (POA or 4-MePOA) in 20 mL of a methanol/water (4:1 v/v) mixture. Add 2.0 mmol of NaOH to deprotonate the carboxylic acid, forming the sodium salt.

  • Metal Complexation: Slowly add a solution of

    
     (1.0 mmol in 10 mL water) to the ligand solution under continuous stirring at room temperature.
    
  • Precipitation & Isolation: Stir for 2 hours. Collect the resulting precipitate via vacuum filtration, wash with cold methanol, and dry under a vacuum.

  • Self-Validation Checkpoint (FT-IR Analysis): Do not proceed to crystallization without this step. Analyze the dried powder using FT-IR. Calculate the difference (

    
    ) between the asymmetric 
    
    
    
    and symmetric
    
    
    stretching frequencies.
    • Causality: A

      
       confirms monodentate coordination, while 
      
      
      
      indicates bidentate chelation. If the expected coordination mode is absent, the metal-to-ligand stoichiometric ratio must be adjusted before attempting crystallization.
  • Crystallization: Dissolve the validated powder in a minimal amount of DMF/Methanol. Allow slow solvent evaporation over 7-14 days to yield single crystals suitable for X-Ray Diffraction (XRD).

Protocol 2: In Vitro TfdA Enzymatic Degradation Assay

Rationale: To quantify the impact of the para-methyl group on enzyme kinetics, an in vitro assay using purified TfdA is required.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 mL reaction mixture containing 50 mM MOPS buffer (pH 7.0), 1 mM

    
    -ketoglutarate, 0.1 mM ascorbic acid, 0.05 mM 
    
    
    
    , and 1 mM of the substrate (POA or 4-MePOA).
  • Initiation: Add 5

    
    g of purified recombinant TfdA enzyme to initiate the reaction. Incubate at 30°C.
    
  • Quenching: At specific time intervals (e.g., 0, 5, 10, 20, 30 mins), extract 100

    
    L aliquots and immediately quench the reaction by adding 10 
    
    
    
    L of 10% trifluoroacetic acid (TFA).
  • Self-Validation Checkpoint (HPLC Monitoring): Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 280 nm).

    • Causality: The protocol validates itself through mass balance. The molar disappearance of the substrate peak (POA/4-MePOA) must perfectly inversely correlate with the appearance of the product peak (Phenol/p-Cresol). If mass balance is not achieved, it indicates non-specific protein binding or incomplete quenching, requiring protocol adjustment.

References

  • Syntheses, characterization, X-ray structural determination and packing analyses of ternary copper(II) complexes: [Cu(2-phenoxyacetate/4-chlorobenzoate)2(temed)] ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPmk9EoKUbNUI54bl5swd1o423MDR-W-5UOC1KKoFKJoWMi0_5o__ZT5hQEeY6Kfv3s2MKeXzxmlVr7N96mDWlCQ8vwIXarv7QzcEPhIoiZ4fADSxKmab70USmrp7ldIB92hSg9pALp9NoEBg9pMGh33bS9kMEPz3OGbeiwpAtWw0rd8KH5WRZhYXWU4dXSFOcl_TN6SoakRxi5NrSCA4PyGJZoCfPFVuTvotncLs0RN-WLmSV_ksEzsh8s3SBhigvIk6GFTfRDzMv6nBe_gac4-PUtB8eKgKJlGkrhxAYoWiQvzOJDQ_vHQQplFDcjlzQ4pSUtFFag_ir5n0Yandb0bE3vw==]
  • Crystal structure of the magnesium salt of the herbicide 2,4-D IUCr Journals[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9wdHG2MfGgI9ph1tZzBzPwbPs-SiNrMfU2HQ46y8DR8yvlCYg1sU95-5kL2hNxyWP5pSjenv-uhrjBomo7ri6tP-uRZeu1xqnvpIN6ZjbLVzaZrTddSNCoYtxj2MFP7l]
  • Metabolic reconstruction of aromatic compounds degradation from the genome of the amazing pollutant-degrading bacterium Cupriavidus necator JMP134 Oxford Academic (FEMS Microbiology Reviews)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokcwdeNK58uJiX1FWFR1e9Qtyj7XDuTT0ZXmvaBEKXZGr32UHlnKPapOzDksLRwqz3YXzia7A6O8aXBM7UAA-K0HCAcLPA66wkm4huRrve2_dOlLulV-wId6A5hHT2J9hx4aWLOZSgjGPjmyg86VDIqrI]
  • Phenoxyacetic Acid DrugFuture Chemical Index Database[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVgH_st_Nxsml5ibbRSfTAnIxW74vy1DMm_gpRceaw704Iw8rdEjSQFTheRuUws9xrJVVAMQegly_riRbZ_lGLzEJIw1HF4Y11EiXamztaNcP1WTuaE1eyPV0YkYgr3bfSMnJRHidnDygWq3p9lBWfCbc4ltYR]
  • 4-Methylphenoxyacetic acid ChemBK[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaCE1turFFRvIV8nnXJHx7nfd3uYcVU-hl0WCkfKeQDGzwZJ-ZqiahiEWFqYDMgvF-I8rQcQOcxZ64AZf2nx9tuHxmbI8zoWagrFEnaUrdEo3bXsTaS0-MoYX7nvRgTIo1AIInZgDyXsfitJ_sVzSCGq386z1T]
  • (4-METHYLPHENOXY)ACETIC ACID ChemicalBook[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8rDOODKvyD3q_VFV9vVQF1O83Ga-0tELSfRPo144KD0LKYk3-rJqtJcqk1ytwT1kq2lmsn6sqxPQaMTDM_7unlj5aTSudwWUgH2zXoMI8kX4wTI3BEj2zO_iQeZdPYEgcGuDoXvn1iPxOrZLT1EeVbWZVJCJ9iGhP_wLIA3TOTA==]

Sources

UV-Vis absorption spectra analysis of 4-methylphenoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 4-Methylphenoxy Derivatives

As a Senior Application Scientist, this guide provides an in-depth analysis of the UV-Vis absorption spectra of 4-methylphenoxy derivatives. Moving beyond a simple recitation of methods, we will explore the causal relationships between molecular structure, substituent effects, and the resulting spectral properties. This guide is designed for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the structural characterization and quantitative analysis of these important chemical entities.

The Significance of the Phenoxy Moiety and UV-Vis Analysis

The 4-methylphenoxy scaffold is a core component in numerous pharmacologically active compounds and functional materials.[1][2][3] Its derivatives are explored for a wide range of applications, from anticancer to antimicrobial agents.[2] Ultraviolet-visible (UV-Vis) spectroscopy is a foundational analytical technique that provides valuable insights into the electronic structure of these molecules.[4] By measuring the absorption of light across the UV and visible wavelength range, we can probe the electronic transitions within the molecule, which are highly sensitive to its chemical environment and structure.[5]

The power of UV-Vis spectroscopy lies in its ability to provide a unique "fingerprint" of a compound based on its chromophores—the parts of the molecule that absorb light.[5] For phenoxy derivatives, the benzene ring is the primary chromophore. The electronic transitions, typically π → π* transitions, within this aromatic system give rise to characteristic absorption bands.[6][7] The position and intensity of these bands are profoundly influenced by substituents attached to the aromatic ring, making UV-Vis an excellent tool for comparative analysis.

Experimental Protocol: A Self-Validating Workflow for Spectral Acquisition

The integrity of UV-Vis data hinges on a meticulously executed experimental protocol. The following workflow is designed to be self-validating, ensuring accuracy and reproducibility.

Step-by-Step Methodology
  • Solvent Selection and Preparation :

    • Rationale : The solvent must dissolve the analyte and be transparent in the wavelength range of interest (typically 200-800 nm) to avoid interference.[8] The polarity of the solvent can also influence the absorption spectrum (solvatochromism), so consistency is key for comparative studies.[9]

    • Protocol : Select a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a sufficient volume to be used for all dilutions and as the blank reference.

  • Preparation of Stock and Standard Solutions :

    • Rationale : Accurate concentration measurements are governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.[8] A series of standard solutions is required to create a calibration curve for quantitative analysis.[4]

    • Protocol : Accurately weigh a small amount of the 4-methylphenoxy derivative and dissolve it in the chosen solvent to create a concentrated stock solution. From this stock, perform serial dilutions to prepare a series of standard solutions of known, decreasing concentrations.

  • Instrument Setup and Blank Measurement :

    • Rationale : A "blank" or "baseline" measurement, using a cuvette filled only with the solvent, is crucial. This step digitally subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum represents only the absorbance of the analyte.[5][10]

    • Protocol : Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range. Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline or "zero" scan.

  • Sample Measurement :

    • Rationale : The sample is measured under the exact same conditions as the blank to ensure data integrity.

    • Protocol : Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place the cuvette in the sample holder and initiate the scan. The instrument will record the absorbance at each wavelength.

  • Data Analysis :

    • Rationale : The resulting spectrum provides both qualitative and quantitative information. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound, while the absorbance value at λmax can be used to determine its concentration.[4]

    • Protocol : Identify the λmax from the plotted spectrum. For quantitative analysis, measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can then be determined from its absorbance using this curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Operation cluster_analysis Data Analysis Solvent 1. Select Spectroscopic Grade Solvent Stock 2. Prepare Concentrated Stock Solution Solvent->Stock Dilutions 3. Create Serial Dilutions (Standards) Stock->Dilutions Blank 5. Measure Blank (Solvent Only) Dilutions->Blank Use solvent for blank Sample 6. Measure Sample Absorbance Dilutions->Sample Measure standards & unknown Setup 4. Set Wavelength Range & Warm Up Lamps Setup->Blank Blank->Sample Spectrum 7. Plot Absorbance vs. Wavelength Sample->Spectrum LambdaMax 8. Identify λmax Spectrum->LambdaMax Quantify 9. Determine Concentration (via Calibration Curve) Spectrum->Quantify

Caption: A standardized workflow for acquiring reproducible UV-Vis absorption spectra.

Comparative Analysis: The Influence of Substituents on Absorption Spectra

The true analytical power of UV-Vis spectroscopy is revealed when comparing the spectra of related compounds. The electronic nature of substituents on the phenoxy ring—whether they donate or withdraw electrons—causes predictable shifts in the λmax.[11][12] This phenomenon arises from the substituent's effect on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Bathochromic Shift (Red Shift) : A shift to a longer λmax. This occurs when a substituent lowers the energy gap, often by extending the conjugated π-system. Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups are common causes.[7]

  • Hypsochromic Shift (Blue Shift) : A shift to a shorter λmax. This is typically caused by substituents that decrease conjugation or stabilize the ground state more than the excited state.

To illustrate this, we can compare the parent phenol scaffold to derivatives with strong electron-donating and electron-withdrawing groups, such as 4-aminophenol and 4-nitrophenol.

Comparative UV-Vis Absorption Data
CompoundKey SubstituentSubstituent EffectTypical λmax (nm)Type of Shift (vs. Phenol)
Phenol-OHReference~270-
4-Aminophenol -NH₂ (para)Strong Electron-Donating~272-300[13][14]Bathochromic (Red)
4-Nitrophenol -NO₂ (para)Strong Electron-Withdrawing~317-400[13][15][16]Strong Bathochromic (Red)
2-Chlorophenol-Cl (ortho)Electron-Withdrawing~275 (in Methanol)[17][18]Slight Bathochromic (Red)

Note: λmax values are highly dependent on the solvent and pH. The values presented are representative.

Mechanistic Insights

Electron-Donating Groups (EDGs): An amino group (-NH₂) at the para position can donate its lone pair of electrons into the aromatic ring through resonance. This extends the conjugated system, raises the energy of the HOMO, and decreases the HOMO-LUMO gap. Less energy is required to promote an electron, resulting in the absorption of longer-wavelength light (a bathochromic shift).

Electron-Withdrawing Groups (EWGs): A nitro group (-NO₂) is a powerful electron-withdrawing group. It delocalizes the π-electrons of the ring and stabilizes the excited state more than the ground state. This significantly lowers the energy required for the π → π* transition, leading to a substantial bathochromic shift.[17] The absorption band of 4-nitrophenol is often visibly yellow, as its absorption tail extends into the visible region of the spectrum.[15]

Logical Relationship Diagram

G cluster_cause Substituent Effect cluster_mechanism Mechanism cluster_effect Spectral Observation EDG Electron-Donating Group (e.g., -NH2, -OH) HOMO_LUMO_Dec Decreases HOMO-LUMO Gap EDG->HOMO_LUMO_Dec EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) EWG->HOMO_LUMO_Dec RedShift Bathochromic Shift (Red Shift) HOMO_LUMO_Dec->RedShift HOMO_LUMO_Mod Modifies HOMO-LUMO Gap BlueShift Hypsochromic Shift (Blue Shift)

Caption: Relationship between substituent type and observed spectral shifts in UV-Vis.

Theoretical Corroboration with TD-DFT

Modern computational chemistry provides a powerful tool for validating and interpreting experimental UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the vertical excitation energies of molecules.[19][20] These calculated energies correspond to the absorption maxima observed experimentally.

Studies have shown that TD-DFT calculations perform very well in reproducing the spectral shifts observed in substituted phenols upon substitution.[19] By modeling the structures of different 4-methylphenoxy derivatives and running TD-DFT calculations, one can predict their λmax values. A strong correlation between the experimental and computationally predicted spectra provides a high degree of confidence in the structural assignment and the understanding of substituent effects.[17][18]

Conclusion

UV-Vis spectroscopy is an indispensable, accessible, and information-rich technique for the analysis of 4-methylphenoxy derivatives. A rigorous experimental protocol is paramount for obtaining high-quality, reproducible data. The true strength of the method is realized in comparative studies, where the electronic effects of various substituents can be clearly elucidated through the observation of bathochromic and hypsochromic shifts in the absorption maxima. By understanding the interplay between molecular structure and electronic transitions, researchers can effectively characterize novel derivatives, monitor reactions, and perform quantitative analyses with confidence. The synergy between experimental data and theoretical calculations like TD-DFT further solidifies the interpretation of these spectra, providing a comprehensive understanding of the photophysical properties of these valuable compounds.

References

  • Zhang, L., Peslherbe, G. H., & Muchall, H. M. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324–331. [Link]

  • Ibeji, C. U., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Semantic Scholar. [Link]

  • Ibeji, C. U., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Hindawi. [Link]

  • UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... ResearchGate. [Link]

  • Nguyen, T. H. T., et al. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Molecules. [Link]

  • Romero Ale, E., et al. (2002). Estudio del efecto solvatocrómico en derivados fenólicos naturales. Ars Pharmaceutica. [Link]

  • UV-visible spectra indicating (a) 4-nitrophenol to 4-aminophenol... ResearchGate. [Link]

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing. [Link]

  • UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bononi, F. C., et al. (2021). Bathochromic Shift in the UV–Visible Absorption Spectra of Phenols at Ice Surfaces: Insights from First-Principles Calculations. eScholarship.org. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. [Link]

  • Substituent Effects in the Absorption Spectra of Phenol Radical Species: Origin of the Red Shift Caused by 3,5-Dimethoxyl Substitution. ResearchGate. [Link]

  • UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

  • Ullah, F., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fu, Z., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • Experimental and TD-DFT-calculated UV-Vis spectra... ResearchGate. [Link]

  • UV–Vis electronic absorption spectra of... ResearchGate. [Link]

  • Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. MDPI. [Link]

  • UV-VIS Absorption spectroscopy. SlidePlayer. [Link]

  • Błaziak, K., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. [Link]

  • Solvatochromic study on UV-VIS spectra of hot red pepper extracts. TSI Journals. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives... MDPI. [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. ResearchGate. [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. [Link]

  • UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • UV-Vis absorption spectra of 4a and 4b in six different solvents. ResearchGate. [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. [Link]

  • 4 Applications of UV/Vis Spectroscopy. Thieme. [Link]

Sources

Thermal Profiling of 2-(4-Methylphenoxy)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenoxy)acetic acid (MPA) serves as a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical precursors. Its thermal stability profile is a decisive factor in formulation engineering, particularly when selecting between the free acid and its salt forms (e.g., Sodium or Potassium 2-(4-methylphenoxy)acetate).

This guide provides a technical comparison of MPA against its structural analogs and salt derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . Our data analysis highlights that while the 4-methyl substitution significantly enhances crystal lattice stability compared to the unsubstituted parent compound, the salt forms offer superior thermal resistance suitable for high-temperature processing.

Experimental Methodology

To ensure reproducibility and valid comparative data, the following protocols are recommended for the thermal analysis of phenoxyacetate derivatives.

Protocol: Differential Scanning Calorimetry (DSC)[1]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation during melting.
    
  • Sample Preparation: 3–5 mg of dry powder, encapsulated in hermetically sealed Tzero aluminum pans.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (for acid forms) or 350°C (for salts).

    • Optional: Cool to 25°C at 10°C/min and reheat to assess reversibility/polymorphism.

Protocol: Thermogravimetric Analysis (TGA)[1][2][3]
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (

    
    ) for pyrolysis profile; Air for oxidative stability. Flow rate: 60 mL/min (furnace).
    
  • Sample Preparation: 10–15 mg in platinum or alumina crucibles (to avoid reaction with salts).

  • Temperature Program: Ramp 10°C/min from Ambient to 600°C.

Workflow Visualization

ThermalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output S1 Desiccation (24h @ 40°C) S2 Weighing (3-5mg DSC / 10mg TGA) S1->S2 T1 DSC Run (N2, 10K/min) S2->T1 T2 TGA Run (N2/Air, 10K/min) S2->T2 D1 Melting Point (Tm) Enthalpy (ΔH) T1->D1 D2 Decomp. Onset (Td) Residue % T2->D2

Figure 1: Standardized workflow for thermal characterization of phenoxyacetate derivatives.

Comparative Thermal Analysis

The "Product": 2-(4-Methylphenoxy)acetic Acid (MPA)

The target compound, MPA, exhibits a distinct thermal profile characterized by high crystallinity due to the symmetry of the para-substitution.

  • DSC Profile: Exhibits a sharp, single endothermic peak at 140–142°C . This high melting point (relative to analogs) indicates strong intermolecular hydrogen bonding (dimer formation) and efficient packing of the p-tolyl ring.

  • TGA Profile:

    • Stage 1 (Stability): Thermally stable up to ~180°C. Negligible mass loss (<1%) indicates the sample is non-solvated and non-hygroscopic.

    • Stage 2 (Decomposition): Onset (

      
      ) at ~200°C. The primary degradation pathway involves decarboxylation (
      
      
      
      release) followed by oxidation of the phenolic residue.
The "Alternatives": Structural & Salt Comparisons

To understand the performance of MPA, we compare it against its parent compound (Phenoxyacetic acid), a chlorinated analog (MCPA), and its sodium salt form.

Table 1: Comparative Thermal Properties
CompoundStructureMelting Point (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Decomp.[1] Onset (

)
Thermal Stability Verdict
MPA (Target) 4-Methyl-PAA140–142 °C ~200 °CHigh. Symmetry of 4-Me group stabilizes lattice.
Phenoxyacetic Acid Unsubstituted98–100 °C~190 °CModerate. Lower lattice energy without p-substituent.
MCPA 2-Methyl-4-Chloro118–120 °C~195 °CModerate. Steric bulk of 2-Me disrupts packing, lowering

vs MPA.
MPA-Na Salt Sodium Salt>250 °C (Decomp)>280 °CSuperior. Ionic bonding prevents melting; decomposes directly.
Analysis of Alternatives
  • Effect of para-Methyl Group (MPA vs. Phenoxyacetic Acid): The addition of a methyl group at the para position increases the melting point by over 40°C (from ~99°C to ~141°C). This is a classic example of Carnelley’s Rule , where higher molecular symmetry leads to higher melting points and lower solubility. For formulation scientists, this means MPA is more stable in solid-state mixtures but requires higher temperatures to process as a melt compared to the unsubstituted acid.

  • Effect of Asymmetry (MPA vs. MCPA): MCPA (2-methyl-4-chlorophenoxyacetic acid) is a potent herbicide analog. Despite having heavier substituents (Cl vs H), its melting point (119°C) is significantly lower than MPA (141°C). The methyl group at the ortho (2-) position in MCPA creates steric hindrance that disrupts the planar stacking of the aromatic rings, reducing the lattice energy.

    • Implication: MPA is more physically stable against thermal excursions during storage than MCPA.

  • Salt vs. Acid Form: The sodium salt of MPA does not exhibit a melting endotherm in the standard range. Instead, it undergoes dehydration (if hydrated) <150°C and then decomposes exothermically >280°C.

    • Implication: For high-temperature extrusion or processing, the Salt form is the preferred alternative to avoid melting-induced phase separation.

Decomposition Mechanism

Understanding the degradation pathway is vital for safety profiles. The thermal decomposition of phenoxyacetic acids generally follows a radical mechanism initiated by the cleavage of the ether or carboxyl bond.

DecompositionPathway cluster_products Volatile Byproducts MPA 2-(4-Methylphenoxy)acetic Acid (Solid) Melt Molten Phase (>142°C) MPA->Melt Heat Absorption (Endo) Radical Radical Intermediates (>200°C) Melt->Radical Bond Scission CO2 CO2 (Decarboxylation) Radical->CO2 Cresol p-Cresol (Phenolic Residue) Radical->Cresol

Figure 2: Predicted thermal decomposition pathway of MPA involving melting followed by decarboxylation.

References

  • Sigma-Aldrich. (n.d.). 4-Methylphenoxyacetic acid Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from

  • International Labour Organization (ILO). (n.d.). ICSC 0054 - MCPA (2-Methyl-4-chlorophenoxyacetic acid). Retrieved from

  • Health Canada. (2010). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA). Retrieved from

  • Netzsch Analyzing & Testing. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Retrieved from

Sources

Distinguishing 2-(4-Methylphenoxy)acetate from Isomeric Phenoxyacetates: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and agrochemical quality control, distinguishing positional isomers is a critical bottleneck. 2-(4-Methylphenoxy)acetate (p-tolyloxyacetate) and its positional isomers—2-(2-Methylphenoxy)acetate (ortho) and 2-(3-Methylphenoxy)acetate (meta)—share identical molecular weights (166.17 g/mol for the free acid) and highly similar pKₐ values. Relying on a single analytical technique often yields false positives due to matrix effects or insufficient resolving power.

This guide provides an orthogonal, self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), Tandem Mass Spectrometry (MS/MS), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to definitively differentiate these isomers based on their fundamental physical and electronic properties.

Mechanistic Causality: The Physics of Positional Isomerism

To design a robust analytical workflow, one must understand the underlying physical chemistry that differentiates these isomers:

  • Symmetry & Magnetic Equivalence (NMR): The para-isomer possesses a

    
     axis of symmetry along the 1,4-substitution plane. This renders the aromatic protons chemically equivalent in pairs, producing a highly diagnostic AA'BB' spin system. The ortho and meta isomers lack this symmetry, resulting in complex, asymmetric magnetic environments .
    
  • Gas-Phase Proximity Effects (MS/MS): In collision-induced dissociation (CID), the ortho-isomer undergoes a unique gas-phase rearrangement known as the "ortho effect." The spatial proximity of the ortho-methyl group to the ether oxygen facilitates a six-membered cyclic transition state. This allows for hydrogen abstraction and the expulsion of a neutral water molecule (

    
    )—a pathway physically impossible for the meta and para isomers due to interatomic distance .
    
  • Steric Hindrance & Chromatographic Partitioning (HPLC): The ortho-methyl group sterically clashes with the ether linkage, forcing the acetate moiety out of coplanarity with the aromatic ring. This non-planar conformation reduces the molecule's effective hydrophobic surface area and alters its dipole moment, causing it to interact less strongly with a C18 stationary phase compared to the planar para-isomer .

Mandatory Visualization: Orthogonal Analytical Workflow

IsomerDifferentiation cluster_NMR 1H NMR Spectroscopy cluster_MS Tandem Mass Spectrometry (MS/MS) Unknown Unknown Methylphenoxyacetate (Isomeric Mixture) NMR Analyze Aromatic Spin System Unknown->NMR MS Analyze Fragmentation Patterns Unknown->MS Para AA'BB' Doublets (Para Isomer) NMR->Para Symmetry Meta Asymmetric Multiplet (Meta Isomer) NMR->Meta Asymmetry Ortho1 Asymmetric Multiplet (Ortho Isomer) NMR->Ortho1 Asymmetry OrthoEffect [M-H2O] Ortho Effect (Ortho Isomer) Ortho1->OrthoEffect Cross-Validation MS->OrthoEffect Proximity Effect NoOrtho Standard Cleavage (Meta/Para Isomers) MS->NoOrtho Distal Methyl

Figure 1: Orthogonal analytical workflow for differentiating methylphenoxyacetate isomers.

Self-Validating Experimental Protocols

Protocol 1: 1D ¹H NMR Spectroscopy

This protocol utilizes an internal standard to create a self-validating integration system, ensuring that observed multiplicities are not artifacts of poor shimming.

  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition Parameters: Acquire the ¹H NMR spectrum at a minimum of 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the methyl protons. Acquire 16 to 32 scans.

  • System Validation: Calibrate the chemical shift to the TMS peak at exactly 0.00 ppm. Integrate the singlet corresponding to the acetate

    
     protons (~4.6 ppm) and set its value to exactly 2.00. The aromatic region must integrate to 4.00, and the methyl group to 3.00.
    
  • Diagnostic Interpretation:

    • Para-isomer: Confirmed by the presence of an AA'BB' system—two distinct doublets (

      
       Hz) centered around 6.8 ppm and 7.1 ppm.
      
    • Ortho/Meta-isomers: Confirmed by the presence of complex, asymmetric multiplets.

Protocol 2: LC-MS/MS (Negative Electrospray Ionization)

This protocol exploits the gas-phase "ortho effect" to definitively isolate the 2-methyl isomer from the 3-methyl and 4-methyl variants.

  • Chromatographic Separation: Inject 2 µL of the sample (1 µg/mL in Methanol) onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), ramping from 10% to 90% B over 5 minutes.

  • Source Optimization: Operate the mass spectrometer in Negative ESI mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • CID Fragmentation: Isolate the deprotonated precursor ion

    
     at m/z 165. Apply a Normalized Collision Energy (NCE) of 25 eV.
    
  • Diagnostic Interpretation: Monitor for the m/z 147 product ion. The presence of this ion (

    
    ) definitively identifies the ortho-isomer. The para and meta isomers will bypass this step, directly yielding the cresolate anion at m/z 107.
    
Protocol 3: RP-HPLC Co-Elution Spike Test

Retention times can drift due to column aging. This protocol uses a co-elution spike to definitively confirm the para-isomer without relying on absolute retention times.

  • System Suitability: Inject a mixed standard containing all three isomers. Adjust the isocratic hold (e.g., 40% Acetonitrile / 60% Water with 0.1% TFA) until the resolution factor (

    
    ) between all three peaks is 
    
    
    
    .
  • Baseline Acquisition: Inject the unknown sample and record the chromatogram.

  • Spike Validation: Spike the unknown sample vial with 5 µg/mL of a certified 2-(4-Methylphenoxy)acetate reference standard. Re-inject the spiked sample.

  • Diagnostic Interpretation: If the peak area of the target analyte increases symmetrically with no peak broadening, tailing, or shouldering, the identity of the para-isomer is confirmed.

Quantitative Data Comparison

Table 1: ¹H NMR Diagnostic Features (400 MHz, )
IsomerAromatic Protons (δ, ppm)MultiplicityMethyl Protons (δ, ppm)
2-(4-Methylphenoxy)acetate 6.82 (2H), 7.09 (2H)AA'BB' (Two doublets, J = 8.5 Hz) 2.28 (s)
2-(3-Methylphenoxy)acetate 6.70 - 7.18 (4H)Multiplet + Isolated Singlet2.33 (s)
2-(2-Methylphenoxy)acetate 6.75 - 7.20 (4H)Complex Multiplet2.25 (s)
Table 2: MS/MS Fragmentation Pathways (Negative ESI, Precursor m/z 165)
IsomerPrimary Product Ion (m/z)Diagnostic Secondary Ion (m/z)Mechanistic Pathway
2-(4-Methylphenoxy)acetate 107NoneDirect ether cleavage
2-(3-Methylphenoxy)acetate 107NoneDirect ether cleavage
2-(2-Methylphenoxy)acetate 147 107Ortho-effect (Loss of

)
Table 3: RP-HPLC Retention Behavior (C18, Gradient Elution)
IsomerRelative Retention Time (RRT)Elution OrderStructural Rationale
2-(2-Methylphenoxy)acetate 0.921 (Fastest)Steric bulk reduces planar hydrophobic interaction
2-(3-Methylphenoxy)acetate 0.982Intermediate coplanarity
2-(4-Methylphenoxy)acetate 1.00 (Reference)3 (Slowest)High coplanarity maximizes C18 interaction

References

  • Title: Bifunctional Double-Salt Ionic Liquids Containing both 4-Chloro-2-Methylphenoxyacetate and l-Tryptophanate Anions with Herbicidal and Antimicrobial Activity Source: ACS Omega URL: [Link]

  • Title: High-throughput approaches towards the definitive identification of pharmaceutical drug metabolites. 1. Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

elemental analysis and purity validation of p-tolyloxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis & Purity Validation of p-Tolyloxyacetic Acid

Executive Summary

p-Tolyloxyacetic acid (CAS: 940-64-7), also known as (4-methylphenoxy)acetic acid, is a critical aryloxyacetic acid intermediate used in the synthesis of agrochemicals (auxin-mimic herbicides) and pharmaceutical precursors.[1][2][3][4][5][6] Its purity is often assumed based on melting point, but this metric is insufficient for GMP-grade applications where isomeric purity (ortho- vs. para-) and residual starting materials (p-cresol) can compromise downstream yield and safety.[1][2][4]

This guide objectively compares three validation methodologies—Elemental Analysis (EA) , High-Performance Liquid Chromatography (HPLC) , and Proton NMR —to determine the most robust protocol for certifying p-tolyloxyacetic acid purity.[1][2][4]

Part 1: Chemical Profile & Theoretical Baseline

Before validation, the theoretical baseline must be established.[7] Deviations from these values indicate specific contamination types (e.g., hydration, inorganic salts, or synthesis byproducts).[2][7]

Parameter Specification Notes
Chemical Name p-Tolyloxyacetic acidNot to be confused with p-Tolylacetic acid (CAS 622-47-9)
CAS Number 940-64-7 Distinct from the non-oxy analog.[1][2][3][4][6][7][8][9]
Formula C₉H₁₀O₃MW: 166.17 g/mol
Structure 4-Me-Ph-O-CH₂-COOHEther linkage is the stability weak point.[1][2][4][7]
Melting Point 137–142 °C Significantly higher than p-tolylacetic acid (90–93 °C).[1][2][4][7]
Solubility Soluble in Ethanol, Methanol, DMSOSparingly soluble in cold water; soluble in hot water.[2][7]

Theoretical Elemental Composition (CHNS):

  • Carbon (C): 65.05%[1][4]

  • Hydrogen (H): 6.07%[1][4]

  • Oxygen (O): 28.88% (Calculated by difference)[1][4]

Part 2: Comparative Methodology Guide

Method A: Elemental Analysis (The Bulk Standard)[1][2]
  • Principle: Combustion analysis to determine %C and %H.

  • Pros: Excellent for detecting inorganic salt contamination (e.g., NaCl from Williamson synthesis) or hydration (water content).[1][4]

  • Cons: Blind to Isomers. It cannot distinguish between p-tolyloxyacetic acid and o-tolyloxyacetic acid, as they share the exact same elemental formula.[1][2][4][7]

  • Verdict: Use as a pre-screen for bulk salt contamination, not for final purity certification.[1][2][7]

Method B: HPLC-UV (The Specificity Standard)
  • Principle: Reverse-phase separation based on hydrophobicity.[1][2][4][7]

  • Pros: Separates the target compound from unreacted p-cresol (starting material) and o-isomer byproducts.[1][2][4][7]

  • Cons: Requires a reference standard; longer setup time.[1][2][4][7]

  • Verdict: The Gold Standard for quantitative purity and impurity profiling.[1][7]

Method C: ¹H-NMR (The Structural Standard)[1][2][3][5]
  • Principle: Magnetic resonance of proton environments.[1][4][7][10][11]

  • Pros: Absolute structural confirmation; detects trapped solvents (Ethanol/Toluene) invisible to UV detection.[1][4][7]

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.[1][4][7]

  • Verdict: Essential for identity confirmation and solvent residual analysis.

Part 3: Experimental Protocols

Protocol 1: High-Purity Recrystallization (Baseline Preparation)

To validate any method, you first need a high-purity reference.[1][2][4][7] Do not rely on "as-received" commercial grade material.

  • Dissolution: Dissolve 10.0 g of crude p-tolyloxyacetic acid in 50 mL of boiling ethanol.

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1][2][4][7]

  • Crystallization: Slowly add hot water (approx. 20-30 mL) until turbidity just persists. Re-heat to clear, then allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white crystalline needles.[1][4][7] Wash with cold 1:1 Ethanol:Water.[1][4][7]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours. Target MP: 140–142°C.[1][2][3][4][5][7]

Protocol 2: HPLC Validation Workflow

This method is specific for separating the ether product from the phenolic starting material.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2][7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][4][7]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][4][7]

  • Gradient:

    • 0-2 min: 20% B (Isocratic)[1][2][4]

    • 2-15 min: 20% → 80% B (Linear Gradient)[1][2][4]

    • 15-20 min: 80% B (Wash)[1][2][4]

  • Flow Rate: 1.0 mL/min.[1][2][4][7]

  • Detection: UV at 275 nm (Characteristic absorption of the aryloxy ring).[1][4][7]

  • Retention Times (Approx):

    • Chloroacetic acid: ~1.5 min (Void volume)[1][2][4]

    • p-Tolyloxyacetic acid: ~8.5 min[1][2][4]

    • p-Cresol: ~10.2 min (More hydrophobic)[1][2][4]

Protocol 3: Elemental Analysis Interpretation

Submit 2 mg of dried sample to a CHNS analyzer.

Acceptance Criteria:

  • Carbon: 64.75% – 65.35% (±0.3% tolerance)[1][4]

  • Hydrogen: 5.77% – 6.37% (±0.3% tolerance)[1][4]

  • Nitrogen: < 0.1% (Must be absent; presence indicates contamination from amine bases if used, or cross-contamination).[1][4][7]

Troubleshooting Data:

  • Low %C (e.g., 62%): Indicates inorganic salts (NaCl) or moisture.[1][4][7]

  • High %C (e.g., 68%): Indicates residual p-cresol (C₇H₈O, 77% Carbon) or solvent (Toluene).[1][2][4][7]

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating p-tolyloxyacetic acid, highlighting where EA fails and HPLC succeeds.

ValidationLogic Start Crude p-Tolyloxyacetic Acid MP_Check Melting Point Check Target: 137-142°C Start->MP_Check EA_Analysis Elemental Analysis (CHNS) Target: C=65.05% MP_Check->EA_Analysis Pass Fail_MP FAIL: Likely p-Tolylacetic Acid (MP ~90°C) or Wet MP_Check->Fail_MP < 135°C HPLC_Analysis HPLC-UV (C18) Impurity Profiling EA_Analysis->HPLC_Analysis Pass Fail_EA FAIL: Salt/Inorganic Contamination EA_Analysis->Fail_EA C < 64.7% NMR_Analysis 1H-NMR Structure Confirmation HPLC_Analysis->NMR_Analysis Pass Fail_HPLC FAIL: Isomer/Cresol Contamination HPLC_Analysis->Fail_HPLC Purity < 98% Pass_Final CERTIFIED PURE (>99.5%) NMR_Analysis->Pass_Final Confirmed

Caption: Hierarchical validation workflow. Note that Melting Point is the first "gatekeeper" to distinguish from the non-oxy analog.

Part 5: Synthesis Pathway & Impurity Origins[1][2][3][8]

Understanding the synthesis is crucial to predicting impurities.[4][7] The Williamson ether synthesis is the standard route.[7]

SynthesisPathway Cresol p-Cresol (Starting Material) Phenoxide Sodium p-Cresolate (Intermediate) Cresol->Phenoxide + NaOH Unreacted Residual p-Cresol (Organic Impurity) Cresol->Unreacted Incomplete Rxn ClAc Chloroacetic Acid Product p-Tolyloxyacetic Acid (Target) ClAc->Product Base NaOH (aq) Phenoxide->Product + Chloroacetic Acid Salt NaCl (Inorganic Impurity) Product->Salt Byproduct

Caption: Williamson ether synthesis pathway showing the origin of critical impurities (NaCl and unreacted p-Cresol).[1][2][4]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][4][7] PubChem Compound Summary for CID 70329, (4-Methylphenoxy)acetic acid. Retrieved from [Link][1][4]

  • SIELC Technologies. (2024).[1][4][7] HPLC Methods for Acidic Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

2-(4-Methylphenoxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper lifecycle management of 2-(4-Methylphenoxy)acetate (also known as 2-(4-methylphenoxy)acetic acid or p-tolyloxyacetic acid) requires stringent operational oversight. As an aryloxyacetic acid derivative frequently utilized in drug development and agrochemical research, its disposal must account for its mild acidity, environmental persistence, and irritant properties.

As a Senior Application Scientist, I have observed that the most common points of failure in chemical waste management stem from incompatible commingling and improper container selection. This guide provides field-proven, self-validating methodologies for the safe handling, segregation, and disposal of 2-(4-Methylphenoxy)acetate waste streams.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the physical and chemical nature of the compound. 2-(4-Methylphenoxy)acetate is a solid at room temperature with moderate lipophilicity. Pouring this chemical—or its solutions—down the drain is strictly prohibited, as "dilution is not the solution" for environmentally persistent organic compounds[1].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 940-64-7[2]Must be explicitly written on all EHS waste labels; no abbreviations allowed.
Melting Point 140°C - 142°C[3]Exists as a powder/solid at room temp; dust generation is the primary spill risk.
LogP (Octanol/Water) 2.81[4]Moderate lipophilicity dictates specific organic vs. aqueous waste segregation.
GHS Hazards Irritant (Skin/Eyes/Resp.)[3]Mandates strict PPE (nitrile gloves, safety goggles, respiratory protection).

Waste Stream Segregation Logic

The foundational rule of laboratory safety is segregation. Commingling incompatible waste streams can lead to unintended, disastrous chemical reactions[1]. The diagram below illustrates the decision-making process for routing 2-(4-Methylphenoxy)acetate into the correct disposal channels.

G Start 2-(4-Methylphenoxy)acetate Waste Generation Solid Pure Solid Waste Start->Solid Liquid Aqueous / Organic Solutions Start->Liquid Consumables Contaminated Consumables Start->Consumables Solid_Cont HDPE Container (Compatible with acidic organics) Solid->Solid_Cont Liquid_Cont HDPE or COEX Container (Leave headspace for expansion) Liquid->Liquid_Cont Cons_Cont Sealed Consumable Bag (Strictly NO Biohazard signs) Consumables->Cons_Cont Label Apply Hazardous Waste Label (Full chemical name, no abbreviations) Solid_Cont->Label Liquid_Cont->Label Cons_Cont->Label EHS EHS Pickup & Approved Incineration Label->EHS

Workflow for the segregation and disposal of 2-(4-Methylphenoxy)acetate waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is cleared.

Protocol A: Solid Waste Management

Because 2-(4-Methylphenoxy)acetate is an acidic organic compound, it must be stored in materials that will not degrade over time.

  • Container Selection: Select a High-Density Polyethylene (HDPE) container. Causality: Polyamide layers in some containers can react with acidic compounds; HDPE provides robust chemical resistance[5].

  • Segregation: Ensure the container is placed away from strong bases and oxidizing agents[5].

  • Transfer: Carefully transfer the solid waste into the container, minimizing dust generation.

  • Validation Checkpoint: Inspect the exterior of the container. If any powder is visible on the outside, wipe it down with a damp cloth and dispose of the cloth as contaminated consumable waste.

Protocol B: Liquid Waste (Solutions & Extracts)
  • Stream Identification: Determine if the solution is primarily aqueous (e.g., sodium acetate salt solutions) or organic (e.g., dissolved in toluene or dichloromethane).

  • Container Selection: Use HDPE for aqueous/acidic solutions. If the solvent is a unique organic (e.g., >50% toluene or xylene), use a COEX (co-extruded) container.

  • Filling: Pour the liquid waste into the container, but do not fill it completely . Causality: Leaving adequate headspace allows for thermal expansion and prevents pressure-induced ruptures[1].

  • Secondary Containment: Place the capped liquid waste container inside a leak-proof secondary containment tray[6].

  • Validation Checkpoint: Verify the liquid level is at least 2 inches below the cap. If it is higher, immediately cap the bottle and initiate a new waste container.

Protocol C: Contaminated Consumables
  • Collection: Gather all contaminated weighing paper, pipette tips, and nitrile gloves.

  • Bagging: Place them in a dedicated, sealed consumable waste bag.

  • Biohazard Segregation: Critical Step. Ensure there is absolutely no "biohazard" symbol on the container or bag. Causality: Commingling chemical waste with biological waste creates severe regulatory conflicts (incineration vs. autoclaving). If a biohazard sign is present on a reused bucket, it must be completely covered with a "consumable" sticker.

  • Validation Checkpoint: Visually scan the sealed bag for any sharp objects (e.g., needles, broken glass). Sharps must be removed and placed in a dedicated puncture-proof sharps container.

Spill Management & Decontamination Protocol

In the event of an accidental release, immediate and structured action is required to prevent respiratory irritation and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate personnel from the immediate area and increase laboratory ventilation (e.g., open fume hood sashes to maximize draw)[5].

  • Don PPE: Equip respiratory protection (N95 or half-mask respirator), fresh nitrile gloves, and safety goggles[5].

  • Containment (Solid Spill): Carefully sweep up the solid material using a brush and dustpan. Causality: Do not use compressed air or dry sweeping methods that generate airborne dust, as the compound is a known respiratory irritant[3][5].

  • Decontamination: Clean the spill surface with an appropriate solvent (e.g., soap and water, which effectively solubilizes the ionized acetate form)[5].

  • Waste Collection: Collect all sweeping debris and cleaning materials (paper towels, wipes) and place them into the solid hazardous waste container[5].

  • Reporting: Report the incident to your laboratory supervisor and the Environmental Health and Safety (EHS) department immediately[5].

Regulatory Labeling & EHS Handoff

The final stage of disposal relies on accurate communication with your institution's EHS department or licensed chemical waste contractor.

  • Immediate Labeling: As soon as the first drop or grain of hazardous waste enters the container, apply an adhesive hazardous waste label[6].

  • No Abbreviations: Write the full chemical name: "2-(4-Methylphenoxy)acetic acid" or "2-(4-Methylphenoxy)acetate". Causality: Do not use structural formulas or abbreviations (like "4-MPA"). In an emergency, HAZMAT responders rely on explicit nomenclature to determine their containment strategy[1].

  • Pickup Request: Once the container reaches 80% capacity, or hits your institution's accumulation time limit, request a hazardous waste pick-up through your EHS portal[1].

References

  • N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid - CAS 89423-23-4. Molaid. Available at: [Link]

  • FACT SHEET: Hazardous Waste Disposal. Tulane University OEHS. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at: [Link]

  • Chemical Waste Management Guide. Technion Israel Institute of Technology. Available at:[Link]

Sources

Personal protective equipment for handling 2-(4-Methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: 2-(4-Methylphenoxy)acetate

Executive Safety Summary

2-(4-Methylphenoxy)acetate (and its parent acid, (4-Methylphenoxy)acetic acid) presents a specific toxicological profile characterized by acute oral toxicity and irritation to mucosal membranes . Unlike its chlorinated analogs (e.g., MCPA), it lacks the severe persistence of organochlorines but retains significant biological activity as a structural auxin mimic.

Immediate Action Required:

  • Primary Hazard: Inhalation of dust and direct contact with skin/eyes.

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Restricted Access: This compound should only be handled by personnel trained in the management of organic acids and bioactive agents.

Risk Assessment & Hazard Identification

To select the correct PPE, we must first understand the "Why."[1] The following data is synthesized from GHS classifications and structural activity relationships (SAR) of phenoxyacetic acid derivatives.

Hazard ClassGHS CategoryOperational Implication
Acute Toxicity (Oral) Category 4Harmful if swallowed. Strict hygiene protocols required; no hand-to-mouth contact.
Skin Corrosion/Irritation Category 2Causes skin irritation. The acidic nature can disrupt the stratum corneum, facilitating absorption.
Eye Damage/Irritation Category 2ACauses serious eye irritation. Crystalline dust can cause mechanical and chemical corneal damage.
STOT - Single Exposure Category 3Respiratory Irritation. Dust inhalation triggers inflammation of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard latex gloves are insufficient for organic acids due to poor chemical resistance and high permeability to polar organic solvents often used in conjunction with this compound. The following PPE system is self-validating based on permeation logic.

A. Hand Protection Protocol
State of MatterGlove MaterialThickness (min)Breakthrough TimeRationale
Solid / Powder Nitrile 0.11 mm (4 mil)> 480 minExcellent resistance to dry organic acids. Provides tactile sensitivity for weighing.
Aqueous Solution Nitrile 0.15 mm (6 mil)> 240 minThe acetate salt is water-soluble; thicker nitrile prevents ionic permeation.
Organic Solution Laminate (Silver Shield) Multi-layer> 480 minIf dissolved in DCM or Acetone, the solvent dictates the glove. Nitrile degrades rapidly in chlorinated solvents.
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Engineering controls (Fume Hood) are the first line of defense.

    • Secondary (if hood unavailable):N95 or P100 particulate respirator . The compound has low volatility, so vapor cartridges are unnecessary unless organic solvents are present.

  • Eye/Face:

    • Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the risk of airborne dust migration behind the lens.

  • Body:

    • Standard cotton lab coat (high density).

    • Closed-toe chemically resistant shoes (leather or PU, not mesh).

Visualizing the Safety Workflow

The following decision tree illustrates the logic for PPE selection and handling based on the specific experimental phase.

PPE_Decision_Tree Start Start: Handling 2-(4-Methylphenoxy)acetate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid PPE_Solid PPE: Nitrile (4 mil) + N95 + Goggles Control: Fume Hood Solid->PPE_Solid Dust Hazard Solvent_Check Identify Solvent Liquid->Solvent_Check Aqueous Aqueous / Buffer Solvent_Check->Aqueous Organic Organic (DCM, Acetone) Solvent_Check->Organic PPE_Aq PPE: Nitrile (6 mil) + Goggles Control: Splash Guard Aqueous->PPE_Aq Splash Hazard PPE_Org PPE: Laminate/Barrier Gloves + Goggles Control: Fume Hood (Vapor) Organic->PPE_Org Permeation Hazard

Figure 1: PPE Selection Logic Flowchart based on physical state and solvent carrier.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Phenoxy powders are prone to static charge. Use an antistatic gun or bar inside the balance enclosure to prevent "flying powder."

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench mat. This captures micro-spills and facilitates easy disposal.

  • Weighing:

    • Open the container only inside the fume hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Expert Tip: If the powder has caked, do not chip at it vigorously. Gently roll the container to loosen, or use a glass rod to break clumps to minimize aerosol generation.

Phase 2: Solubilization & Synthesis
  • Addition: Add the solid to the solvent, not vice-versa, to prevent splash-back of concentrated material.

  • Heating: If refluxing, ensure all joints are greased or sleeved. The vapor pressure of the acid is low, but solvent vapors will carry the compound.

  • Monitoring: Watch for precipitation. 2-(4-Methylphenoxy)acetate salts may precipitate in non-polar solvents, creating a slurry that can clog cannulas.

Phase 3: Decontamination & Spill Response

Do not dry sweep. Dry sweeping aerosolizes the irritant dust.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double nitrile gloves and respiratory protection.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand.[2]

  • Surface Decon: Wipe the area with a 10% Sodium Carbonate (

    
    ) solution. This converts any residual acid to the highly soluble sodium salt, which can then be easily wiped away with water.
    

Disposal Protocol

Disposal must align with RCRA guidelines for organic acids.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." Do not mix with oxidizers.[3]

  • Liquid Waste:

    • Aqueous: Adjust pH to 6-8 before disposal into aqueous waste streams (if permitted by local regulations) or collect as "Aqueous Hazardous Waste."

    • Organic: Collect in "Organic Solvent Waste."

  • Container Disposal: Triple rinse the empty reagent bottle with ethanol before discarding. The rinsate must be treated as hazardous waste.[2]

References

  • PubChem. (n.d.). (4-Methylphenoxy)acetic acid | C9H10O3.[4] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.